molecular formula C16H15N5 B1216894 Adapiprazine CAS No. 47165-04-8

Adapiprazine

カタログ番号: B1216894
CAS番号: 47165-04-8
分子量: 277.32 g/mol
InChIキー: FWBHETKCLVMNFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

DAPI is a member of indoles. It has a role as a fluorochrome.
DAPI is a lipid soluble fluorochrome dye that binds to adenine-thymine (A-T) rich regions in DNA and, to a lesser extent, RNA. During fluorescence microscopy and flow cytometry, this agent binds to and detects endogenous and exogenous DNA in cellular samples. DAPI is excited with ultraviolet (UV) light (maximum absorption at 358 nm) and upon binding, emits light in the blue portion of the spectrum (461 nm for DNA and ~500 nm for RNA).
RN given refers to parent cpd.

特性

IUPAC Name

2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide
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InChI

InChI=1S/C16H15N5/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13/h1-8,21H,(H3,17,18)(H3,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBHETKCLVMNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

28718-90-3 (hydrochloride)
Record name DAPI
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DSSTOX Substance ID

DTXSID50963757
Record name 2-(4-Carbamimidoylphenyl)-1H-indole-6-carboximidamide
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Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Powder; [Roche Diagnostics MSDS]
Record name 4',6-Diamidino-2-phenylindole
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CAS No.

47165-04-8
Record name 4′,6-Diamidino-2-phenylindole
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Record name DAPI
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Record name 2-(4-Carbamimidoylphenyl)-1H-indole-6-carboximidamide
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Record name DAPI
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Intricate Pharmacology of Aripiprazole: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Aripiprazole (B633), an atypical antipsychotic, stands apart from its predecessors due to a unique and complex mechanism of action. This document provides a comprehensive technical overview of its core pharmacological principles, supported by quantitative data, detailed experimental methodologies, and visual representations of its engagement with key neural pathways. Its therapeutic efficacy in schizophrenia and bipolar disorder is attributed to its distinct profile as a dopamine (B1211576) D2 receptor partial agonist and its interactions with various other neurotransmitter systems.

Core Mechanism: A Balancing Act in Dopaminergic and Serotonergic Systems

The primary mechanism of action of aripiprazole revolves around its activity as a partial agonist at dopamine D2 receptors and serotonin (B10506) 5-HT1A receptors, coupled with antagonist activity at serotonin 5-HT2A receptors.[1][2][3][4] This "dopamine-serotonin system stabilizer" profile allows aripiprazole to modulate neuronal activity in a state-dependent manner. In brain regions with excessive dopamine, it acts as an antagonist, reducing dopaminergic stimulation. Conversely, in areas with low dopamine levels, it exhibits agonist properties, increasing dopaminergic tone.[2] This dual functionality is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia.

The concept of functional selectivity further refines our understanding of aripiprazole's actions.[4][5] This means that aripiprazole can differentially activate downstream signaling pathways upon binding to the D2 receptor, leading to a more nuanced and targeted cellular response compared to simple receptor blockade.

Receptor Binding Profile and Functional Activity

Aripiprazole's interaction with a wide array of neurotransmitter receptors underscores its complex pharmacological profile.[6] The following table summarizes its binding affinities for key receptors.

Receptor TargetBinding Affinity (Ki, nM)Functional ActivityReference
Dopamine D20.34Partial Agonist[6]
Dopamine D30.8Partial Agonist[6]
Dopamine D444-[6]
Serotonin 5-HT1A1.7Partial Agonist[6]
Serotonin 5-HT2A3.4Antagonist/Inverse Agonist[4][6]
Serotonin 5-HT2B0.35-[6]
Serotonin 5-HT2C15Partial Agonist[6]
Serotonin 5-HT719-[6]
Adrenergic α1A19Antagonist[6]
Histamine H126Antagonist[6]
Muscarinic M1>1000No appreciable affinity[2]

Note: Ki values are indicative and can vary between studies and experimental conditions. The absence of a value indicates that specific quantitative data was not prominently available in the reviewed literature.

Signaling Pathways and Functional Consequences

Aripiprazole's engagement with D2 and 5-HT1A receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and gene expression. The following diagram illustrates the primary signaling pathway associated with its D2 receptor partial agonism.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Full Agonist AC Adenylate Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Gene Gene Expression DARPP32->Gene Modulates Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist

Caption: Aripiprazole's partial agonism at the D2 receptor modulates cAMP signaling.

In a hyperdopaminergic state, aripiprazole competes with endogenous dopamine, leading to a net decrease in D2 receptor stimulation and a reduction in the inhibition of adenylyl cyclase. This results in a dampening of downstream signaling. Conversely, in a hypodopaminergic state, aripiprazole's intrinsic agonist activity stimulates the D2 receptor, partially inhibiting adenylyl cyclase and boosting downstream signaling towards a baseline level.

Experimental Protocols

The characterization of aripiprazole's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of aripiprazole for various neurotransmitter receptors.

  • Methodology:

    • Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or animal brain tissue) are prepared.

    • The membranes are incubated with a specific radiolabeled ligand (e.g., [3H]raclopride for D2 receptors) at a fixed concentration.

    • Increasing concentrations of aripiprazole are added to compete with the radioligand for binding to the receptor.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is measured using liquid scintillation counting.

    • The IC50 value (the concentration of aripiprazole that inhibits 50% of the specific binding of the radioligand) is determined from competition curves.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

2. Functional Assays (e.g., cAMP Accumulation Assay):

  • Objective: To determine the functional activity (agonism, antagonism, or partial agonism) of aripiprazole at a specific G-protein coupled receptor.

  • Methodology:

    • Cells expressing the receptor of interest (e.g., CHO cells transfected with the human D2 receptor) are cultured.

    • The cells are treated with a phosphodiesterase inhibitor to prevent the breakdown of cyclic AMP (cAMP).

    • The cells are then incubated with varying concentrations of aripiprazole, alone or in the presence of a known agonist (e.g., dopamine).

    • The reaction is stopped, and the cells are lysed.

    • The intracellular concentration of cAMP is measured using a competitive immunoassay (e.g., ELISA).

    • The effect of aripiprazole on cAMP levels (stimulation or inhibition) is plotted against its concentration to determine its efficacy and potency.

The following diagram outlines the general workflow for these key experimental procedures.

cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B1 Prepare Receptor Membranes B2 Incubate with Radioligand and Aripiprazole B1->B2 B3 Separate Bound and Free Ligand B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate IC50 and Ki B4->B5 F1 Culture Receptor-Expressing Cells F2 Treat with Aripiprazole (+/- Agonist) F1->F2 F3 Lyse Cells F2->F3 F4 Measure Intracellular cAMP F3->F4 F5 Determine Functional Activity F4->F5

Caption: Workflow for key in vitro pharmacological assays.

Conclusion

Aripiprazole's mechanism of action is a paradigm of modern psychopharmacology, moving beyond simple receptor antagonism to a more sophisticated model of system modulation. Its partial agonism at D2 and 5-HT1A receptors, combined with its 5-HT2A antagonism, provides a unique therapeutic profile. The concept of functional selectivity further highlights the complexity of its interaction with intracellular signaling pathways. A thorough understanding of these intricate mechanisms is crucial for the ongoing development of novel and more targeted therapies for psychiatric disorders.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Adapiprazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adapiprazine, with the IUPAC name 2-Chloro-10-(3-(4-adamant-2-ylpiperazinyl)propyl)phenothiazine, is a phenothiazine (B1677639) derivative that has been investigated for its potential therapeutic activities. This technical guide provides a comprehensive overview of its chemical structure and a detailed examination of its synthesis pathway. The synthesis is a multi-step process involving the preparation of key intermediates, 2-chlorophenothiazine (B30676) and 1-(2-adamantyl)piperazine, followed by their subsequent coupling. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a complex molecule characterized by a tricyclic phenothiazine core, a piperazine (B1678402) ring, and a bulky adamantane (B196018) group.

Chemical Structure:

The structure of this compound is defined by the IUPAC name: 2-Chloro-10-(3-(4-adamant-2-ylpiperazinyl)propyl)phenothiazine.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 57942-72-0[1]
Molecular Formula C29H36ClN3S[1]
Molecular Weight 494.14 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Storage Short term (days to weeks) at 0-4 °C; Long term (months to years) at -20 °C[1]

Synthesis Pathway

The synthesis of this compound can be logically divided into three main stages:

  • Synthesis of 2-Chlorophenothiazine: This involves the cyclization of a substituted diphenylamine.

  • Synthesis of 1-(2-Adamantyl)piperazine: This key intermediate is formed by the N-alkylation of piperazine with an adamantyl derivative.

  • Final Assembly of this compound: This stage involves the N-alkylation of 2-chlorophenothiazine with a propyl linker, followed by coupling with 1-(2-adamantyl)piperazine.

The overall synthesis workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Stage 1: 2-Chlorophenothiazine Synthesis cluster_1 Stage 2: 1-(2-Adamantyl)piperazine Synthesis cluster_2 Stage 3: Final Assembly m-chlorodiphenylamine m-chlorodiphenylamine 2-Chlorophenothiazine 2-Chlorophenothiazine m-chlorodiphenylamine->2-Chlorophenothiazine Cyclization Sulfur Sulfur Sulfur->2-Chlorophenothiazine Cyclization Iodine (catalyst) Iodine (catalyst) Iodine (catalyst)->2-Chlorophenothiazine Cyclization 2-Chlorophenothiazine_propyl_linker 10-(3-chloropropyl)-2-chlorophenothiazine 2-Chlorophenothiazine->2-Chlorophenothiazine_propyl_linker Alkylation with 1-bromo-3-chloropropane Piperazine Piperazine 1-(2-Adamantyl)piperazine 1-(2-Adamantyl)piperazine Piperazine->1-(2-Adamantyl)piperazine N-Alkylation 2-Adamantyl_halide 2-Adamantyl halide 2-Adamantyl_halide->1-(2-Adamantyl)piperazine N-Alkylation This compound This compound 2-Chlorophenothiazine_propyl_linker->this compound Coupling 1-(2-Adamantyl)piperazine_final 1-(2-Adamantyl)piperazine 1-(2-Adamantyl)piperazine_final->this compound Coupling

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

The synthesis of the 2-chlorophenothiazine core is a critical first step. A common method involves the reaction of m-chlorodiphenylamine with sulfur in the presence of a catalyst.

Reaction Scheme:

Synthesis_2_Chlorophenothiazine m-chlorodiphenylamine m-chlorodiphenylamine 2-Chlorophenothiazine 2-Chlorophenothiazine m-chlorodiphenylamine->2-Chlorophenothiazine + S8, I2 Heat Sulfur S8 Iodine I2 (catalyst)

Caption: Synthesis of 2-Chlorophenothiazine.

A patented method for the preparation of 2-chlorophenothiazine involves the following steps:

  • Reaction Setup: In a suitable reactor, m-chlorodiphenylamine, sulfur, and a catalytic amount of iodine are combined.

  • Heating: The mixture is slowly heated to approximately 150°C. During this process, hydrogen sulfide (B99878) gas is evolved and should be appropriately scrubbed (e.g., with a sodium hydroxide (B78521) solution).

  • Incubation: The reaction is maintained at this temperature for about 5 hours.

  • Work-up: After cooling, the reaction mixture is dissolved in a suitable solvent like chlorobenzene.

  • Purification: The solution is decolorized with activated carbon, filtered, and the product is crystallized by cooling. The resulting solid is collected by filtration and dried.

A molar yield of approximately 80.8% with a purity of 99.8% (by HPLC) has been reported for this process.

The synthesis of this key intermediate can be achieved through the direct N-alkylation of piperazine. To favor mono-alkylation, a large excess of piperazine is typically used.

Reaction Scheme:

Synthesis_Adamantylpiperazine Piperazine Piperazine (excess) 1-(2-Adamantyl)piperazine 1-(2-Adamantyl)piperazine Piperazine->1-(2-Adamantyl)piperazine + 2-Bromoadamantane Base, Heat 2-Bromoadamantane 2-Bromoadamantane Final_Assembly cluster_step1 Step 1: Alkylation of 2-Chlorophenothiazine cluster_step2 Step 2: Coupling 2-Chlorophenothiazine_start 2-Chlorophenothiazine Intermediate 10-(3-chloropropyl)-2-chlorophenothiazine 2-Chlorophenothiazine_start->Intermediate + 1-bromo-3-chloropropane Base (e.g., NaH) Linker 1-bromo-3-chloropropane Intermediate_final 10-(3-chloropropyl)-2-chlorophenothiazine Adapiprazine_final This compound Intermediate_final->Adapiprazine_final + 1-(2-Adamantyl)piperazine Base (e.g., K2CO3), Heat Adamantylpiperazine_final 1-(2-Adamantyl)piperazine

References

The Pharmacological Profile of Aripiprazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole (B633) is an atypical antipsychotic agent with a unique and complex pharmacological profile. Unlike traditional antipsychotics that act as full antagonists at the dopamine (B1211576) D2 receptor, aripiprazole exhibits partial agonism at D2 and serotonin (B10506) 5-HT1A receptors, combined with antagonist activity at 5-HT2A receptors.[1][2] This distinct mechanism of action contributes to its efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder, while potentially offering a more favorable side-effect profile.[3][4] This technical guide provides an in-depth overview of the pharmacological properties of aripiprazole, focusing on its receptor binding affinity, functional activity, and the experimental methodologies used for their determination.

Core Pharmacological Characteristics

Aripiprazole's therapeutic effects are attributed to its interactions with multiple neurotransmitter systems. It acts as a "dopamine system stabilizer," modulating dopaminergic activity depending on the endogenous dopamine levels.[3] In conditions of dopamine hyperactivity, its partial agonism at D2 receptors leads to a net antagonistic effect, while in hypo-dopaminergic states, it provides sufficient stimulation to restore normal function.[3]

Quantitative Pharmacological Data

The following tables summarize the binding affinity (Ki) and functional activity (EC50, Intrinsic Activity) of aripiprazole at various G-protein coupled receptors (GPCRs).

Table 1: Receptor Binding Affinities (Ki) of Aripiprazole
Receptor SubtypeKi (nM)Species/Cell LineRadioligandReference(s)
Dopamine Receptors
D20.34 - 0.95Human[3H]Spiperone, [3H]NMSP[5][6][7]
D30.8 - 5.4Human[3H]Spiperone[5][6]
D444Human-[3]
Serotonin Receptors
5-HT1A1.7Human-[6]
5-HT2A3.4 - 22.4Human[3H]Ketanserin[6][8]
5-HT2B0.36 - 0.4Human[3H]LSD[5][6]
5-HT2C15Human-[6]
5-HT739Human-[3]
Adrenergic Receptors
α1A25.7Human-[6][8]
α2B103Human-[8]
Histamine Receptors
H125.1 - 61Human-[3][8]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity of Aripiprazole at Key Receptors
ReceptorAssay TypeCell LineParameterValueReference(s)
Dopamine D2cAMP AccumulationCHOIntrinsic Activity~6-50% of dopamine[9][10][11]
Serotonin 5-HT1A--Intrinsic Activity~68% of 5-HT[1]
Serotonin 5-HT2A--ActivityAntagonist[1][3]
Serotonin 5-HT2BPI Hydrolysis-EC5011 nM (Inverse Agonist)[1]
Serotonin 5-HT2C--Intrinsic Activity82% (Partial Agonist)[1]

Key Signaling Pathways

Aripiprazole's pharmacological effects are mediated through its modulation of complex intracellular signaling cascades. The following diagrams illustrate the canonical signaling pathways for the dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Aripiprazole Aripiprazole D2R Dopamine D2 Receptor Aripiprazole->D2R Partial Agonist Dopamine Dopamine Dopamine->D2R Gi Gαi/o D2R->Gi AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation Downstream_Effects Modulation of Neuronal Excitability and Gene Expression PKA->Downstream_Effects

Caption: Dopamine D2 Receptor Signaling Pathway.

5HT1A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Aripiprazole Aripiprazole 5HT1AR 5-HT1A Receptor Aripiprazole->5HT1AR Partial Agonist Serotonin Serotonin Serotonin->5HT1AR Gi Gαi/o 5HT1AR->Gi AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation Downstream_Effects Neuronal Hyperpolarization and Anxiolytic Effects PKA->Downstream_Effects

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

5HT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Aripiprazole Aripiprazole 5HT2AR 5-HT2A Receptor Aripiprazole->5HT2AR Antagonist Serotonin Serotonin Serotonin->5HT2AR Gq Gαq/11 5HT2AR->Gq PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Hydrolysis PIP2 PIP2 Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC Downstream_Effects Neuronal Excitation and Modulation of Cognition and Mood Ca2+->Downstream_Effects PKC->Downstream_Effects

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

The pharmacological data presented in this guide are derived from a variety of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.[12][13]

Objective: To quantify the affinity of aripiprazole for various neurotransmitter receptors.

General Procedure:

  • Membrane Preparation: Cell lines, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, are genetically engineered to express the target receptor.[6] The cells are cultured, harvested, and then lysed to isolate the cell membranes containing the receptors.[6]

  • Competitive Binding: A fixed concentration of a specific radioligand (a radioactively labeled molecule with known high affinity for the receptor) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (aripiprazole).[6][12]

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[6][12]

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.[6]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]

Radioligand_Binding_Workflow Start Start Receptor_Membrane_Prep 1. Receptor Membrane Preparation Start->Receptor_Membrane_Prep Incubation 2. Incubation with Radioligand and Aripiprazole Receptor_Membrane_Prep->Incubation Filtration 3. Separation of Bound and Free Ligand Incubation->Filtration Counting 4. Quantification of Radioactivity Filtration->Counting Analysis 5. Data Analysis (IC50 and Ki Determination) Counting->Analysis End End Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional Assays (cAMP Accumulation Assay)

Functional assays are used to determine the effect of a compound on receptor signaling, identifying it as an agonist, antagonist, or partial agonist, and quantifying its potency (EC50) and efficacy (intrinsic activity).[10]

Objective: To characterize the functional activity of aripiprazole at G-protein coupled receptors that modulate adenylyl cyclase activity (e.g., D2 and 5-HT1A receptors).

General Procedure:

  • Cell Culture: A suitable cell line (e.g., CHO cells) expressing the receptor of interest is cultured.[10]

  • Stimulation: The cells are treated with varying concentrations of the test compound (aripiprazole). For Gi-coupled receptors like D2 and 5-HT1A, adenylyl cyclase is often stimulated with forskolin (B1673556) to induce a measurable baseline of cAMP.[10]

  • Incubation: The cells are incubated to allow for changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as competitive enzyme immunoassays or bioluminescence-based assays.[10]

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the intrinsic activity (the maximal effect of the compound relative to a full agonist).[10]

Preclinical In Vivo Studies

Preclinical studies in animal models are crucial for understanding the in vivo effects of a drug. For aripiprazole, these studies have been instrumental in characterizing its dopamine system-stabilizing properties.[3] For example, in models of dopamine hyperactivity (e.g., amphetamine-induced hyperlocomotion), aripiprazole reduces motor activity, demonstrating its antagonistic effects.[3] Conversely, in models of dopamine hypoactivity, it can increase dopaminergic tone.[3] These studies typically involve administering the drug to rodents and observing behavioral changes, or measuring neurochemical alterations in specific brain regions.[3][5]

Conclusion

Aripiprazole possesses a multifaceted pharmacological profile characterized by its unique partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors. This complex interplay of effects at multiple receptor systems underlies its clinical efficacy and tolerability. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive foundation for researchers and drug development professionals working to understand and build upon the novel therapeutic principles established by aripiprazole.

References

Adapiprazine: A Comprehensive Technical Guide on Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adapiprazine (B1666601) is a novel psychotropic agent with a distinct receptor binding profile that contributes to its unique pharmacological effects. This document provides an in-depth technical overview of this compound's receptor binding affinity and selectivity, offering valuable insights for researchers and professionals involved in drug development and neuroscience. The information presented herein is crucial for understanding the mechanism of action, potential therapeutic applications, and side-effect profile of this compound.

Receptor Binding Affinity Profile

The affinity of this compound for various neurotransmitter receptors has been characterized using in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

Summary of Binding Affinities

The following table summarizes the mean Ki values for adapiprazole at various human recombinant receptors. This data has been compiled from multiple studies to provide a comprehensive overview of its binding profile.

ReceptorKi (nM)Functional Activity
Dopamine (B1211576) Receptors
D20.34Partial Agonist
D30.8Partial Agonist
D444Antagonist
Serotonin (B10506) Receptors
5-HT1A1.7Partial Agonist[1]
5-HT2A3.4Antagonist/Inverse Agonist[1]
5-HT2B0.36Antagonist
5-HT2C15Antagonist
5-HT719Antagonist
Adrenergic Receptors
α1A57Antagonist
α2A130Antagonist
β1>1000Weak/No Affinity
β2>1000Weak/No Affinity
Histamine Receptors
H161Antagonist
Muscarinic Receptors
M1>1000Weak/No Affinity

Note: Ki values can vary between different studies and experimental conditions.

Receptor Selectivity

This compound exhibits a high affinity for dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, with moderate to low affinity for other receptors.[2][3] This selectivity profile is a key determinant of its therapeutic efficacy and tolerability. The partial agonism at D2 and 5-HT1A receptors, combined with antagonism at 5-HT2A receptors, is thought to contribute to its antipsychotic and mood-stabilizing effects with a lower incidence of extrapyramidal symptoms compared to typical antipsychotics.[2][3]

Experimental Protocols

The determination of receptor binding affinity is a critical step in drug characterization. The following sections detail the methodologies for key experiments used to evaluate this compound's receptor binding profile.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[4]

Objective: To determine the affinity (Ki) of a test compound (this compound) for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the receptor

  • Test compound (this compound)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Workflow Diagram:

G prep Prepare cell membranes expressing the target receptor incubation Incubate membranes with radioligand and varying concentrations of this compound prep->incubation separation Separate bound from free radioligand by rapid filtration incubation->separation counting Quantify radioactivity on filters using a scintillation counter separation->counting analysis Analyze data to determine IC50 and calculate Ki counting->analysis

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human receptor of interest are prepared by homogenization and centrifugation.[5] The final pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Incubation: A fixed concentration of a specific radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).[4] Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the same receptor.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[4] The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Functional Assays (e.g., [³⁵S]GTPγS Binding Assay)

Functional assays are used to determine the functional activity of a compound at a receptor (e.g., agonist, antagonist, partial agonist). The [³⁵S]GTPγS binding assay is a common method for G-protein coupled receptors (GPCRs).

Objective: To characterize the functional effect of this compound on G-protein activation following receptor binding.

Materials:

  • Cell membranes expressing the receptor of interest

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog)

  • Test compound (this compound)

  • GDP

  • Assay buffer

Workflow Diagram:

G prep Prepare cell membranes with the target receptor incubation Incubate membranes with [³⁵S]GTPγS, GDP, and varying concentrations of this compound prep->incubation separation Separate bound from free [³⁵S]GTPγS by filtration incubation->separation counting Quantify radioactivity on filters separation->counting analysis Analyze data to determine EC50 and maximal effect (Emax) counting->analysis

Caption: Workflow of a [³⁵S]GTPγS functional binding assay.

Detailed Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the receptor are prepared.

  • Assay Setup: The assay is conducted in a multi-well plate format.

  • Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS and GDP in the presence of varying concentrations of the test compound (this compound). Agonist stimulation of the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the free form by rapid filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

  • Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal effect) are determined. These values indicate the potency and efficacy of the compound as an agonist or partial agonist.

Signaling Pathways

The clinical effects of this compound are mediated through its interaction with specific signaling pathways.

Dopamine D2 Receptor Signaling

This compound acts as a partial agonist at D2 receptors. In a state of dopamine hyperactivity, it acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in a state of dopamine hypoactivity, it provides sufficient stimulation to increase dopamine signaling.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine_pre Dopamine D2R D2 Receptor Dopamine_pre->D2R G_protein Gi/o D2R->G_protein This compound (Partial Agonist) AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response PKA->Response

Caption: Simplified Dopamine D2 receptor signaling pathway.

Serotonin 5-HT1A Receptor Signaling

As a partial agonist at 5-HT1A receptors, this compound can modulate serotonergic activity, which is implicated in mood regulation and anxiety.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin_pre Serotonin HT1AR 5-HT1A Receptor Serotonin_pre->HT1AR G_protein Gi/o HT1AR->G_protein This compound (Partial Agonist) AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Response Cellular Response cAMP->Response

Caption: Simplified Serotonin 5-HT1A receptor signaling pathway.

Conclusion

This compound possesses a complex and selective receptor binding profile, characterized by high affinity and partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. This unique pharmacological signature, determined through rigorous in vitro binding and functional assays, underlies its therapeutic potential. A thorough understanding of its receptor interactions and the associated signaling pathways is essential for the continued development and clinical application of this promising compound.

References

In Vitro Characterization of Adapiprazine (SLV313): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adapiprazine, also known as SLV313, is a novel antipsychotic agent with a distinct in vitro pharmacological profile. This document provides a comprehensive technical overview of the in vitro characterization of this compound, summarizing its receptor binding affinity and functional activity. Detailed experimental protocols for key assays are provided, and its primary signaling pathways are visualized. The data presented herein is crucial for understanding the mechanism of action of this compound and guiding further drug development efforts.

Receptor Binding Profile

This compound (SLV313) has been characterized by its high affinity for a specific set of dopamine (B1211576) and serotonin (B10506) receptors. Radioligand binding assays have been employed to determine the equilibrium dissociation constant (Ki) of this compound at various human recombinant receptors. A summary of the binding affinities is presented in Table 1.

Table 1: Receptor Binding Affinity of this compound (SLV313)

Receptor TargetAffinity (pKi)
Dopamine D2High
Dopamine D3High
Dopamine D4High
Serotonin 5-HT1AHigh
Serotonin 5-HT2AWeak
Serotonin 5-HT2BHigh
Serotonin 5-HT7Moderate

Note: "High," "Moderate," and "Weak" affinities are qualitative descriptors based on the available literature. For precise Ki values, direct experimental determination is recommended.

Functional Activity

Functional assays have been conducted to elucidate the intrinsic activity of this compound at its high-affinity targets. These studies reveal a dual mechanism of action, with antagonistic properties at dopamine receptors and agonistic activity at a key serotonin receptor.

Table 2: Functional Activity of this compound (SLV313)

Receptor TargetFunctional ActivityPotency/Efficacy
Dopamine D2Full AntagonistpA2 = 9.3[1]
Dopamine D3Full AntagonistpA2 = 8.9[1]
Serotonin 5-HT1AFull AgonistpEC50 = 9.0[1]

This unique profile of D2/D3 receptor antagonism combined with 5-HT1A receptor agonism is a hallmark of its potential as an atypical antipsychotic.[1]

Signaling Pathways

The functional activities of this compound at the dopamine D2/D3 and serotonin 5-HT1A receptors translate into the modulation of specific intracellular signaling cascades. Both D2/D3 and 5-HT1A receptors are predominantly coupled to the Gαi/o class of G-proteins.[2][[“]]

Dopamine D2/D3 Receptor Antagonism Signaling Pathway

As an antagonist at D2 and D3 receptors, this compound blocks the downstream signaling cascade typically initiated by dopamine. These receptors are coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase.[[“]][4] By blocking these receptors, this compound prevents the dopamine-induced decrease in intracellular cyclic AMP (cAMP) levels.

D2_D3_Antagonism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R Dopamine D2/D3 Receptor Dopamine->D2R G_protein Gαi/o-Protein D2R->G_protein This compound This compound This compound->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

Dopamine D2/D3 Receptor Antagonism by this compound.
Serotonin 5-HT1A Receptor Agonism Signaling Pathway

As a full agonist at 5-HT1A receptors, this compound mimics the action of serotonin at this receptor subtype. 5-HT1A receptors are also coupled to Gαi/o proteins.[2][5] Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Radioligand_Binding_Workflow prep Prepare receptor membranes from cells expressing the target receptor incubation Incubate receptor membranes, radioligand, and this compound to equilibrium prep->incubation radioligand Select a suitable radioligand with known affinity (Kd) for the receptor radioligand->incubation test_compound Prepare serial dilutions of this compound test_compound->incubation separation Separate bound from free radioligand via rapid filtration incubation->separation quantification Quantify radioactivity of bound radioligand using scintillation counting separation->quantification analysis Determine IC50 and calculate Ki using the Cheng-Prusoff equation quantification->analysis cAMP_Assay_Workflow cell_culture Culture cells expressing the Gαi/o-coupled receptor of interest stimulation Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) cell_culture->stimulation agonist_antagonist Add varying concentrations of this compound (for agonist or antagonist mode) stimulation->agonist_antagonist adenylyl_cyclase Stimulate adenylyl cyclase with forskolin (B1673556) (for antagonist mode) agonist_antagonist->adenylyl_cyclase lysis Lyse the cells to release intracellular cAMP adenylyl_cyclase->lysis detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA) lysis->detection analysis Determine EC50 (agonist mode) or IC50 (antagonist mode) detection->analysis

References

Preclinical Data on Adapiprazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and drug development databases do not contain information on a compound named "Adapiprazine." The following technical guide utilizes preclinical data for Aripiprazole , a well-characterized atypical antipsychotic with a similar name, to illustrate the type of in-depth information and analysis required for early-stage drug development professionals. This guide is intended to serve as a template and a comprehensive example of how such data is presented and interpreted.

Introduction to Aripiprazole

Aripiprazole is an atypical antipsychotic medication that exhibits a unique pharmacological profile, distinguishing it from first and second-generation antipsychotics.[1][2] It is characterized as a dopamine (B1211576) D2 receptor partial agonist, a serotonin (B10506) 5-HT1A receptor partial agonist, and a serotonin 5-HT2A receptor antagonist.[3][4][5][6] This "dopamine-serotonin system stabilizer" activity is thought to underlie its efficacy in treating a range of psychiatric disorders, including schizophrenia and bipolar disorder, while potentially offering a more favorable side-effect profile.[1][6]

In Vitro Pharmacology

Receptor Binding Affinity

The in vitro receptor binding profile of Aripiprazole has been extensively characterized using radioligand binding assays with human cloned receptors. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.[7]

ReceptorRadioligandKi (nM)Reference
Dopamine Receptors
Dopamine D2[3H]Spiperone0.34 - 1.1[8]
Dopamine D3[3H]7-OH-DPAT0.8 - 4.3[7]
Dopamine D4[125I]Yohimbine44[7]
Serotonin Receptors
Serotonin 5-HT1A[3H]8-OH-DPAT1.65 - 4.4[9]
Serotonin 5-HT2A[3H]Ketanserin3.4 - 8.7[9]
Serotonin 5-HT2B[3H]LSD0.36[10]
Serotonin 5-HT2C[3H]Mesulergine15 - 428[3][10]
Serotonin 5-HT7[3H]LSD15[3]
Adrenergic Receptors
Adrenergic α1A[125I]HEAT25.7[10]
Adrenergic α1B[125I]HEAT34[3]
Adrenergic α2A[3H]Clonidine74[3]
Adrenergic α2B[3H]Clonidine102[3]
Adrenergic α2C[3H]Clonidine38[3]
Adrenergic β1[125I]Pindolol141[3]
Adrenergic β2[125I]Pindolol163[3]
Histamine Receptors
Histamine H1[3H]Pyrilamine11 - 25.1[3][10]

Table 1: Receptor Binding Affinities (Ki) of Aripiprazole.

Functional Activity

In vitro functional assays have been crucial in elucidating Aripiprazole's unique mechanism of action. These studies have confirmed its partial agonist activity at D2 and 5-HT1A receptors and antagonist activity at 5-HT2A receptors.

Assay TypeCell LineReceptorFunctional ActivityKey FindingsReference
cAMP Accumulation AssayCHO cellsDopamine D2Partial AgonistAripiprazole stimulates cAMP accumulation to a lesser extent than the full agonist dopamine.[11]
[35S]GTPγS Binding AssayCHO cellsSerotonin 5-HT1APartial AgonistAripiprazole stimulates [35S]GTPγS binding, indicating partial agonism.
Phosphoinositide Hydrolysis AssayHEK293 cellsSerotonin 5-HT2AAntagonistAripiprazole inhibits serotonin-induced phosphoinositide hydrolysis.

Table 2: In Vitro Functional Activity of Aripiprazole.

In Vivo Pharmacology

Preclinical in vivo studies in animal models are essential for evaluating the potential therapeutic efficacy and side-effect profile of a drug candidate. Aripiprazole has been tested in various rodent models of psychosis and motor side effects.

Animal ModelSpeciesKey Parameters MeasuredAripiprazole EffectInterpretationReference
Amphetamine-Induced HyperlocomotionRatLocomotor activityReverses hyperlocomotionPredictive of antipsychotic efficacy against positive symptoms.[7]
Conditioned Avoidance ResponseRatAvoidance of an aversive stimulusInhibits conditioned avoidance responseA classic model for predicting antipsychotic activity.[12][13]
Prepulse Inhibition (PPI) of StartleRatSensorimotor gatingReverses deficits in PPI induced by dopamine agonists.Models deficits in sensorimotor gating observed in schizophrenia.[14]
Catalepsy TestRatImmobilityInduces catalepsy only at high doses.A lower propensity to induce extrapyramidal side effects compared to typical antipsychotics.[13][14]

Table 3: Summary of Key In Vivo Studies on Aripiprazole.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

  • Incubation: A fixed concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Aripiprazole).

  • Separation: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.

  • Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

G cluster_0 Assay Preparation cluster_1 Binding and Separation cluster_2 Data Acquisition and Analysis Membrane Prep Prepare cell membranes with target receptor Incubation Incubate membranes, radioligand, and test compound Membrane Prep->Incubation Radioligand Prep Prepare radioligand (fixed concentration) Radioligand Prep->Incubation Compound Prep Prepare test compound (varying concentrations) Compound Prep->Incubation Filtration Separate bound from free radioligand via filtration Incubation->Filtration Counting Quantify radioactivity on filters Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis

Experimental Workflow for Radioligand Binding Assay.
Conditioned Avoidance Response (CAR) in Rats

Objective: To assess the antipsychotic potential of a compound by measuring its ability to disrupt a learned avoidance behavior.

Methodology:

  • Apparatus: A shuttle box with two compartments separated by a door. The floor of each compartment can deliver a mild electric foot shock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the foot shock.

  • Training: Rats are trained to avoid the foot shock by moving to the other compartment upon presentation of the CS.

  • Drug Administration: The test compound (e.g., Aripiprazole) is administered to the trained rats at various doses.

  • Testing: After a set pre-treatment time, the rats are placed back in the shuttle box, and the CS is presented.

  • Data Collection: The number of successful avoidances (moving to the other compartment during the CS) and escapes (moving after the onset of the US) are recorded.

  • Analysis: A reduction in avoidance responses without a significant impairment in escape responses is indicative of antipsychotic-like activity.

Mechanism of Action: Signaling Pathways

Aripiprazole's unique clinical profile is a direct result of its complex interactions with multiple neurotransmitter systems. Its partial agonism at the D2 receptor is a key feature, allowing it to act as a functional antagonist in a hyperdopaminergic state and a functional agonist in a hypodopaminergic state.

G cluster_0 Hyperdopaminergic State (e.g., Mesolimbic Pathway) cluster_1 Hypodopaminergic State (e.g., Mesocortical Pathway) Dopamine_high High Dopamine D2R_high D2 Receptor Dopamine_high->D2R_high Full Agonist Aripiprazole_ant Aripiprazole Aripiprazole_ant->D2R_high Partial Agonist (competes with Dopamine) Response_high Reduced Neuronal Firing (Antagonist Effect) D2R_high->Response_high Dopamine_low Low Dopamine D2R_low D2 Receptor Dopamine_low->D2R_low Full Agonist Aripiprazole_ag Aripiprazole Aripiprazole_ag->D2R_low Partial Agonist Response_low Increased Neuronal Firing (Agonist Effect) D2R_low->Response_low

Aripiprazole's Modulatory Effect at the D2 Receptor.

In addition to its effects on the dopamine system, Aripiprazole's partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors contribute to its overall therapeutic profile, including potential benefits for negative and cognitive symptoms of schizophrenia, as well as a reduced risk of extrapyramidal side effects.

G cluster_0 Serotonergic System Aripiprazole Aripiprazole 5HT1A 5-HT1A Receptor Aripiprazole->5HT1A Partial Agonist 5HT2A 5-HT2A Receptor Aripiprazole->5HT2A Antagonist Anxiolytic_Antidepressant Anxiolytic & Antidepressant Effects 5HT1A->Anxiolytic_Antidepressant Reduced_EPS Reduced Extrapyramidal Symptoms 5HT2A->Reduced_EPS

Aripiprazole's Activity at Serotonin Receptors.

Conclusion

The preclinical data for Aripiprazole provide a robust foundation for understanding its clinical efficacy and safety profile. The in vitro studies meticulously define its receptor binding and functional activity, highlighting its unique partial agonism. The in vivo studies in established animal models further substantiate its antipsychotic potential and favorable side-effect profile. This comprehensive preclinical package serves as an exemplary model for the evaluation of novel psychotropic agents. While no public data currently exists for "this compound," a similar, thorough preclinical evaluation would be imperative for its potential development.

References

Navigating the Preclinical Landscape: A Technical Guide to the Pharmacokinetics and Metabolism of Adapiprazine and Related Compounds in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the pharmacokinetics and metabolism of a compound identified as "adapiprazine." Therefore, this guide provides a comprehensive overview of the principles and methodologies for characterizing the pharmacokinetic and metabolic profile of novel piperazine- and pyrazine-containing compounds in rodent models, drawing parallels from structurally related molecules. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals in designing and interpreting preclinical studies for compounds of this class.

Introduction to Preclinical Pharmacokinetics and Metabolism in Rodents

The evaluation of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is a cornerstone of preclinical drug development. Rodent models, primarily mice and rats, are fundamental in these initial assessments due to their physiological similarities to humans, cost-effectiveness, and well-established experimental protocols.[1] Understanding the pharmacokinetic (PK) and metabolic fate of a new chemical entity, such as a potential therapeutic agent like This compound (B1666601), is critical for predicting its safety and efficacy, and for establishing appropriate dosing regimens for further clinical investigation.

Pharmacokinetic Profiling in Rodents

Pharmacokinetic studies in rodents are designed to quantify the concentration of a drug and its metabolites in biological matrices over time. Key parameters derived from these studies provide insights into the drug's behavior in the body.

Key Pharmacokinetic Parameters

A summary of critical pharmacokinetic parameters is presented in Table 1. These are typically determined following intravenous (IV) and oral (PO) administration to assess bioavailability and clearance mechanisms.

ParameterDescriptionSignificance in Drug Development
Cmax Maximum (peak) plasma concentrationIndicates the extent of drug absorption and potential for acute toxicity.
Tmax Time to reach CmaxProvides information on the rate of drug absorption.
AUC (0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationRepresents the total drug exposure over a finite period.
AUC (0-∞) Area under the plasma concentration-time curve from time 0 to infinityRepresents the total drug exposure after a single dose.
t1/2 Half-lifeThe time required for the drug concentration to decrease by half, indicating the duration of action and dosing frequency.
CL ClearanceThe volume of plasma cleared of the drug per unit time, reflecting the efficiency of drug elimination.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) BioavailabilityThe fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Example Pharmacokinetic Data of a Pyrazine (B50134) Derivative in Rats

While specific data for this compound is unavailable, Table 2 presents example pharmacokinetic parameters for 2-(allylthio)pyrazine (B1227732), a pyrazine derivative, in rats to illustrate how such data is typically presented.[2]

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC (0-∞) (µg·min/mL)t1/2 (min)F (%)
Intravenous (IV)10--22245.3-
Oral (PO)101.23043.555.119.6
Oral (PO)5010.56062570.256.7
Oral (PO)10028.160205085.493.6

Data adapted from a study on 2-(allylthio)pyrazine in rats.[2]

Experimental Protocols for Rodent Pharmacokinetic Studies

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible pharmacokinetic data.

Animal Models
  • Species: Sprague-Dawley rats and C57BL/6 mice are commonly used strains.[3]

  • Health Status: Animals should be healthy and free of specific pathogens.

  • Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.[4] For excretion studies, metabolic cages are used to collect urine and feces separately.[4]

Drug Administration

The route of administration is a critical variable in pharmacokinetic studies.[5]

  • Oral (PO): Gavage is the most common method for oral administration in rodents to ensure accurate dosing.[6]

  • Intravenous (IV): Typically administered as a bolus injection or infusion via the tail vein in mice or rats.[7] For serial blood sampling, cannulation of a blood vessel such as the jugular vein may be performed.[4]

  • Other Routes: Intraperitoneal (IP), subcutaneous (SC), and intramuscular (IM) routes may also be investigated depending on the intended clinical application.[7]

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points from the tail vein, saphenous vein, or via cardiac puncture for terminal collection.[6] Microsampling techniques are often employed in mice to obtain a full pharmacokinetic profile from a single animal.[4]

  • Matrix: Plasma or serum is separated from whole blood by centrifugation and stored at -80°C until analysis.

  • Tissue Distribution: At the end of the study, various tissues (e.g., brain, liver, kidney) can be harvested to assess drug distribution.

Bioanalytical Method
  • Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug and metabolite concentrations in biological matrices due to its high sensitivity and specificity.[8][9]

  • Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction are common methods to isolate the analyte from the biological matrix.[10]

  • Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability.

Metabolism of Pyrazine and Piperazine (B1678402) Derivatives in Rodents

Understanding the metabolic fate of a drug candidate is essential for identifying potential drug-drug interactions, active or toxic metabolites, and species differences in metabolism.

Major Metabolic Pathways

For pyrazine and piperazine-containing compounds, metabolism is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver and other tissues.[11][12][13][14] Common metabolic transformations include:

  • Oxidation: This is a primary route of metabolism, including N-dealkylation, hydroxylation of alkyl side chains, and aromatic hydroxylation.[15][16] For pyrazine derivatives, oxidation can lead to the formation of corresponding acids.[15]

  • Conjugation: Phase II metabolic reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules such as glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.

Key Metabolizing Enzymes
  • CYP450 Isoforms: The CYP1A, CYP2B, CYP2C, CYP2D, and CYP3A subfamilies are the most important for drug metabolism.[17] For instance, pyrazine itself has been shown to induce CYP2E1 in rats, while some of its derivatives induce CYP2B and CYP3A enzymes.[12] Aripiprazole, a drug containing a piperazine moiety, is metabolized by CYP2D6 and CYP3A4 in humans, and similar pathways are expected in rodents.

  • In Vitro Models: Rodent liver microsomes or hepatocytes are commonly used in vitro systems to identify the primary metabolic pathways and the specific CYP450 isoforms involved.[16]

Visualizing Workflows and Pathways

Experimental Workflow for a Rodent Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study in rodents.

G cluster_prestudy Pre-Study cluster_study In-Life Phase cluster_poststudy Analytical & Data Analysis protocol Protocol Design (Dose, Route, Sampling Times) acclimation Animal Acclimation protocol->acclimation dosing Drug Administration (e.g., PO, IV) acclimation->dosing sampling Serial Blood Sampling dosing->sampling terminal Terminal Sample Collection (Tissues, Urine, Feces) sampling->terminal processing Sample Processing (Plasma Separation) terminal->processing analysis LC-MS/MS Analysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc report Reporting pk_calc->report G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound (Hypothetical) [Pyrazine Core] hydroxylated Hydroxylated Metabolite parent->hydroxylated Hydroxylation dealkylated N-Dealkylated Metabolite parent->dealkylated N-Dealkylation oxidized Oxidized Side-Chain Metabolite parent->oxidized Side-Chain Oxidation glucuronide Glucuronide Conjugate hydroxylated->glucuronide Glucuronidation sulfate Sulfate Conjugate hydroxylated->sulfate Sulfation

References

Adapiprazine: An Obscure Phenothiazine Derivative with Limited Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adapiprazine, identified by the chemical name 2-Chloro-10-(3-(4-adamant-2-ylpiperazinyl)propyl)phenothiazine and CAS number 57942-72-0, is a phenothiazine (B1677639) derivative.[1] Despite its classification as an anesthetic and antidepressant agent in some chemical databases, a comprehensive review of publicly available scientific literature reveals a significant scarcity of information regarding its discovery, development, and mechanism of action. This technical guide aims to present the limited existing data on this compound and, in the absence of specific details, provide a broader context based on the well-established pharmacology of the phenothiazine class of compounds.

Limited Discovery and Development History of this compound

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 57942-72-0
Molecular Formula C29H36ClN3S[1]
Molecular Weight 494.14 g/mol
IUPAC Name 2-Chloro-10-(3-(4-adamant-2-ylpiperazinyl)propyl)phenothiazine

Postulated Mechanism of Action: Inferences from the Phenothiazine Class

Given the lack of specific studies on this compound's mechanism of action, we can infer potential pathways based on its structural similarity to other phenothiazine derivatives, which are primarily known for their antipsychotic effects mediated by dopamine (B1211576) receptor antagonism.

Phenothiazines typically exert their effects by blocking D2 dopamine receptors in the mesolimbic pathway of the brain. This action is believed to be responsible for their antipsychotic properties. Additionally, many phenothiazines interact with a variety of other neurotransmitter receptors, including serotonergic, adrenergic, cholinergic, and histaminergic receptors, which contributes to their broad spectrum of therapeutic effects and side effects.

The adamantyl group attached to the piperazine (B1678402) ring of this compound is a bulky, lipophilic moiety that would significantly influence its pharmacological profile, including its receptor binding affinity, selectivity, and pharmacokinetic properties. However, without experimental data, the precise nature of these influences remains speculative.

Hypothesized Signaling Pathway

The following diagram illustrates the generalized signaling pathway for D2 receptor antagonism by phenothiazines, which may be relevant to this compound.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Response Cellular Response Gene->Response This compound This compound (hypothetical) This compound->D2R Antagonizes

Caption: Hypothesized D2 receptor antagonism by this compound.

Experimental Protocols: A General Framework for Phenothiazine Characterization

While specific experimental protocols for this compound are unavailable, the following outlines standard methodologies used to characterize phenothiazine derivatives.

Table 2: General Experimental Protocols for Phenothiazine Drug Characterization

ExperimentMethodologyPurpose
Receptor Binding Assays Radioligand binding assays using cell membranes expressing specific dopamine, serotonin, adrenergic, and other receptors.To determine the binding affinity (Ki) and selectivity of the compound for various neurotransmitter receptors.
Functional Assays Measurement of second messenger levels (e.g., cAMP) in response to receptor activation in the presence and absence of the compound.To determine if the compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.
In Vivo Animal Models Behavioral models such as amphetamine-induced hyperlocomotion, prepulse inhibition, and the forced swim test.To assess the antipsychotic, anxiolytic, and antidepressant-like effects of the compound in a living organism.
Pharmacokinetic Studies Administration of the compound to animals followed by measurement of drug concentrations in plasma and brain tissue over time.To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Illustrative Experimental Workflow

The following diagram depicts a typical workflow for the preclinical characterization of a novel psychoactive compound.

A Synthesis & Purification B In Vitro Receptor Binding Assays A->B C In Vitro Functional Assays B->C D In Vivo Behavioral Models C->D E Pharmacokinetic Studies D->E F Toxicology Studies E->F G Lead Candidate Selection F->G

Caption: Preclinical drug discovery workflow.

Conclusion

References

Aripiprazole: An In-Depth Technical Guide on its Mechanism of Action and Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole (B633) is an atypical antipsychotic with a unique and complex pharmacological profile that distinguishes it from other agents in its class. It is approved for the treatment of schizophrenia, bipolar disorder, and as an adjunctive therapy for major depressive disorder. This technical guide provides a comprehensive overview of aripiprazole's mechanism of action, focusing on its key therapeutic targets and the downstream signaling pathways it modulates. The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular pharmacology.

Core Mechanism of Action

Aripiprazole's therapeutic efficacy is primarily attributed to its activity as a "dopamine-serotonin system stabilizer." This is achieved through a combination of partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[1][2] This unique profile allows aripiprazole to modulate dopaminergic and serotonergic neurotransmission, acting as a functional antagonist in states of hyperdopaminergic activity and as a functional agonist in hypodopaminergic conditions.[3]

Quantitative Data Presentation: Binding Affinities of Aripiprazole

The following table summarizes the binding affinities (Ki) of aripiprazole for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeKi (nM)SpeciesReference
Dopamine Receptors
D20.34Human[1]
D30.8Human
D444Human
Serotonin Receptors
5-HT1A1.7Human
5-HT2A3.4Human[4]
5-HT2B0.36Human
5-HT2C15Human[4]
5-HT6214Human[4]
5-HT739Human[4]
Adrenergic Receptors
α1A57Human
α2A250Human
β11800Human
β22300Human
Histamine Receptors
H161Human
Muscarinic Receptors
M1>1000Human
M2>1000Human
M3>1000Human
M4>1000Human
M5>1000Human

Signaling Pathways and Molecular Interactions

Aripiprazole's interaction with its primary targets initiates a cascade of intracellular signaling events. The following diagrams illustrate these pathways.

cluster_D2 Dopamine D2 Receptor Signaling Aripiprazole_D2 Aripiprazole (Partial Agonist) D2R D2 Receptor Aripiprazole_D2->D2R Dopamine Dopamine (Full Agonist) Dopamine->D2R Gi_o Gi/o Protein D2R->Gi_o Activation Beta_Arrestin_D2 β-Arrestin D2R->Beta_Arrestin_D2 Recruitment (Antagonized by Aripiprazole) AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation

Aripiprazole's partial agonism at the D2 receptor modulates cAMP levels.

cluster_5HT1A Serotonin 5-HT1A Receptor Signaling Aripiprazole_5HT1A Aripiprazole (Partial Agonist) HT1AR 5-HT1A Receptor Aripiprazole_5HT1A->HT1AR Serotonin_1A Serotonin (Full Agonist) Serotonin_1A->HT1AR Gi_o_1A Gi/o Protein HT1AR->Gi_o_1A Activation AC_1A Adenylyl Cyclase Gi_o_1A->AC_1A Inhibition cAMP_1A cAMP AC_1A->cAMP_1A Conversion of ATP PKA_1A PKA cAMP_1A->PKA_1A Activation

Aripiprazole acts as a partial agonist at 5-HT1A receptors.

cluster_5HT2A Serotonin 5-HT2A Receptor Signaling Aripiprazole_5HT2A Aripiprazole (Antagonist) HT2AR 5-HT2A Receptor Aripiprazole_5HT2A->HT2AR Blockade Serotonin_2A Serotonin (Agonist) Serotonin_2A->HT2AR Gq_11 Gq/11 Protein HT2AR->Gq_11 Activation PLC Phospholipase C Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC Activation DAG->PKC

Aripiprazole antagonizes 5-HT2A receptor-mediated signaling.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the general procedure for determining the binding affinity (Ki) of aripiprazole for a target receptor, such as the dopamine D2 receptor.

1. Membrane Preparation:

  • Culture cells expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Assay Procedure:

  • In a 96-well plate, add the following components in triplicate:

    • A fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors).

    • A range of concentrations of unlabeled aripiprazole (or other competing ligand).

    • The prepared cell membranes.

  • For determining non-specific binding, a separate set of wells should contain the radioligand, membranes, and a high concentration of a known D2 receptor antagonist (e.g., haloperidol).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Scintillation Counting:

  • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding.

  • Plot the specific binding as a function of the logarithm of the aripiprazole concentration.

  • Determine the IC50 value (the concentration of aripiprazole that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement for Gi/o-Coupled Receptors

This protocol describes a method to assess the functional activity of aripiprazole at Gi/o-coupled receptors like the dopamine D2 and serotonin 5-HT1A receptors.

1. Cell Culture and Plating:

  • Culture cells stably expressing the target receptor (e.g., CHO-K1 cells expressing human 5-HT1A receptors).

  • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Assay Procedure:

  • Wash the cells with a serum-free medium or assay buffer.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • To stimulate adenylyl cyclase and establish a baseline of cAMP production, add forskolin (B1673556) to the cells.

  • Add varying concentrations of aripiprazole (or a reference agonist/antagonist) to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

3. Cell Lysis and cAMP Detection:

  • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).

  • Perform the cAMP measurement following the kit's instructions.

4. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in each well based on the standard curve.

  • Plot the cAMP concentration as a function of the logarithm of the aripiprazole concentration.

  • For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values. For antagonists, determine the IC50 (inhibitory concentration to block 50% of the agonist response).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical screening and characterization of an antipsychotic drug candidate like aripiprazole.

Start Compound Synthesis and Library Generation Primary_Screening Primary Screening: High-Throughput Radioligand Binding Assays (e.g., D2, 5-HT1A, 5-HT2A) Start->Primary_Screening Hit_Identification Hit Identification: Compounds with Desired Binding Profile Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Functional Assays (cAMP, Calcium Mobilization, β-Arrestin) Hit_Identification->Secondary_Screening Active Compounds Lead_Selection Lead Selection: Compounds with Desired Functional Activity (e.g., Partial Agonism) Secondary_Screening->Lead_Selection In_Vivo_Models In Vivo Animal Models: (e.g., Conditioned Avoidance Response, PCP-induced Hyperlocomotion) Lead_Selection->In_Vivo_Models Lead Compounds PK_PD Pharmacokinetics and Pharmacodynamics (PK/PD) Studies In_Vivo_Models->PK_PD Toxicology Toxicology and Safety Pharmacology PK_PD->Toxicology Clinical_Trials Clinical Trials Toxicology->Clinical_Trials Candidate Drug

A generalized workflow for antipsychotic drug discovery and development.

Conclusion

Aripiprazole's unique pharmacological profile as a dopamine-serotonin system stabilizer, characterized by its partial agonism at D2 and 5-HT1A receptors and antagonism at 5-HT2A receptors, underpins its therapeutic efficacy and favorable side-effect profile. This in-depth technical guide has provided a detailed overview of its binding affinities, the signaling pathways it modulates, and the experimental methodologies used for its characterization. A thorough understanding of these molecular mechanisms is crucial for the rational design and development of novel antipsychotic agents with improved efficacy and tolerability.

References

Methodological & Application

Application Notes and Protocols for Solubilizing Adapiprazine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adapiprazine is an atypical antipsychotic agent with a complex pharmacological profile, believed to exert its effects through modulation of dopaminergic and serotonergic pathways. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions, presenting a significant challenge for its use in in vitro assays. This document provides detailed protocols for the solubilization of this compound and its application in relevant cell-based assays, ensuring accurate and reproducible experimental outcomes.

Physicochemical Properties and Solubility

While specific quantitative solubility data for this compound is not widely published, its structural characteristics, similar to other atypical antipsychotics, suggest low aqueous solubility. However, product information indicates that this compound is soluble in dimethyl sulfoxide (B87167) (DMSO)[1]. DMSO is a widely used solvent in cell culture for dissolving hydrophobic compounds due to its high solubilizing power and miscibility with aqueous media.

Table 1: Solubility and Recommended Solvents for this compound

CompoundSolventSolubilityRecommended Stock ConcentrationFinal Assay Concentration of Solvent
This compoundDMSOSoluble[1]10-50 mM≤ 0.5%
EthanolLimited/UnknownNot Recommended-
WaterPoorly SolubleNot Recommended-

Experimental Protocols

I. Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortexing: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Sterilization (Optional): If the application requires a sterile stock solution, filter it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

II. In Vitro Assay: Dopamine (B1211576) D2 Receptor-Mediated cAMP Inhibition Assay

Objective: To determine the functional antagonism of this compound on the dopamine D2 receptor by measuring its effect on forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human dopamine D2 receptor

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS

  • This compound stock solution (in DMSO)

  • Dopamine (agonist)

  • Forskolin (B1673556)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed the D2 receptor-expressing cells into a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in serum-free cell culture medium. The final DMSO concentration in the assay should not exceed 0.5%.

  • Antagonist Treatment: Remove the culture medium and add the diluted this compound solutions to the cells. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 15-30 minutes at 37°C.

  • Agonist and Forskolin Stimulation: Add a fixed concentration of dopamine (e.g., EC80) and forskolin (to stimulate cAMP production) to all wells, except for the negative control. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit[2][3].

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.

III. In Vitro Assay: 5-HT2A Receptor-Mediated Calcium Flux Assay

Objective: To assess the antagonistic activity of this compound on the 5-HT2A receptor by measuring its ability to block serotonin-induced intracellular calcium mobilization.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • Serotonin (B10506) (agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence plate reader with injection capabilities

Protocol:

  • Cell Seeding: Seed the 5-HT2A receptor-expressing cells into a 96-well black, clear-bottom plate and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS. Remove the culture medium and add the loading buffer to the cells. Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition: Wash the cells with HBSS to remove excess dye. Add serial dilutions of this compound in HBSS to the wells. Include a vehicle control. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a solution of serotonin (at a concentration that elicits a maximal or near-maximal response, e.g., EC80) to the wells using the instrument's injector.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis: The antagonistic effect of this compound is determined by its ability to reduce the peak fluorescence signal induced by serotonin. Calculate the IC50 value from the concentration-response curve.

Visualizations

Adapiprazine_Solubilization_Workflow cluster_preparation Stock Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve Add Solvent vortex Vortex to Mix dissolve->vortex store Store at -20°C/-80°C vortex->store dilute Dilute in Assay Medium store->dilute Prepare Working Solutions treat Treat Cells dilute->treat measure Measure Biological Response treat->measure analyze Analyze Data measure->analyze

Experimental workflow for this compound solubilization and use in in vitro assays.

D2_Receptor_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks Response Cellular Response (Inhibited) cAMP->Response Leads to

This compound's antagonistic effect on the Dopamine D2 receptor signaling pathway.

This compound's antagonistic effect on the 5-HT2A receptor signaling pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole (B633) is an atypical antipsychotic medication with a unique pharmacological profile. It acts as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors and an antagonist at 5-HT2A receptors.[1][2] This complex mechanism of action modulates dopamine and serotonin signaling, making it a valuable tool for studying neuropsychiatric disorders in preclinical mouse models. These application notes provide a comprehensive overview of recommended dosages, experimental protocols, and the underlying signaling pathways of aripiprazole in mice.

Quantitative Data Summary

The following tables summarize reported dosages of aripiprazole used in various experimental paradigms in mouse models. It is crucial to note that the optimal dose can vary depending on the specific mouse strain, age, sex, and the experimental goals.

Table 1: Aripiprazole Dosages for Pharmacokinetic Studies in Mice

Route of AdministrationDosageMouse StrainKey FindingsReference
Intraperitoneal (i.p.)10 mg/kgWild type and abcb1ab (-/-)Brain concentrations of aripiprazole were up to 9-fold higher than in serum.[3]
Oral (p.o.) & Intravenous (i.v.)10 mg/kgC57BL/6, BALB/c, CD1, NMRIStandard doses for typical pharmacokinetic profiling.[4]

Table 2: Aripiprazole Dosages for Behavioral Studies in Mice

Behavioral TestRoute of AdministrationDosageMouse StrainObserved EffectReference
Prepulse Inhibition (PPI)Intraperitoneal (i.p.)4.0 mg/kgddY male miceReversed MK-801-induced PPI deficits.[5]
Ethanol (B145695) ConsumptionOral (p.o.)15-50 mg/kgC57BL/6JDose-dependently reduced ethanol intake and preference.[6]
Locomotor ActivityOral (p.o.)20 mg/kgC57BL/6JTransiently decreased spontaneous locomotor activity.[6]
AntinociceptionNot specified0.32-3.2 mg/kgICR miceAlleviated intraperitoneal acid-induced pain behaviors.[7]

Experimental Protocols

Intraperitoneal (i.p.) Injection of Aripiprazole

This protocol describes the standard procedure for administering aripiprazole via intraperitoneal injection in mice, a common route for systemic drug delivery in preclinical studies.[8]

Materials:

  • Aripiprazole powder

  • Vehicle (e.g., sterile saline, 0.5% HPMC)[9]

  • Sterile syringes (1 ml) and needles (25-27 gauge)[8]

  • Scale for weighing mice

  • 70% ethanol for disinfection

Procedure:

  • Preparation of Dosing Solution:

    • On the day of the experiment, prepare the aripiprazole solution. Aripiprazole can be dissolved in a suitable vehicle. For example, paclitaxel, another research compound, has been formulated in Cremophor EL/ethanol (1:1) and then diluted in normal saline.[9] The final concentration should be calculated to deliver the desired dose in a volume of less than 10 ml/kg.[8]

    • Vortex the solution to ensure it is well-mixed.

  • Animal Handling and Injection:

    • Weigh the mouse to determine the precise injection volume.

    • Restrain the mouse using an appropriate technique (e.g., scruffing).

    • Position the mouse with its head tilted slightly downwards.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[8]

    • Insert the needle at a 30-40° angle with the bevel facing up.

    • Gently aspirate to ensure no fluid is drawn back, which would indicate entry into a vessel or organ.

    • Inject the solution slowly and smoothly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Pharmacokinetic (PK) Study in Mice

This protocol outlines a typical design for a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) of aripiprazole in mice.[4][10]

Study Design:

  • Animals: Use common mouse strains such as C57BL/6 or BALB/c.[4] A typical study may involve multiple animals per time point.

  • Routes of Administration: Intravenous (i.v.) for assessing bioavailability and intraperitoneal (i.p.) or oral (p.o.) for evaluating other routes.[4][10]

  • Dosing: A single dose of 10 mg/kg is a common starting point for PK studies.[3][4]

  • Time Points: Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 360 minutes).[4]

  • Sample Collection: Blood can be collected via serial microsampling from an individual mouse or via terminal cardiac puncture.[9][10]

  • Analysis: Measure aripiprazole concentrations in plasma using methods like LC-MS/MS.[4]

Workflow:

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Acclimatize Mice fast Fast Mice (if required) acclimatize->fast dose Administer Aripiprazole (i.v. or p.o.) fast->dose collect Collect Blood Samples (multiple time points) dose->collect process Process Blood to Plasma collect->process analyze Analyze Aripiprazole Concentration (LC-MS/MS) process->analyze pk_analysis Pharmacokinetic Analysis analyze->pk_analysis

Pharmacokinetic Study Workflow

Signaling Pathways

Aripiprazole's therapeutic effects are attributed to its unique interactions with dopamine and serotonin receptors, leading to the modulation of downstream signaling pathways.

Dopamine D2 Receptor Signaling

Aripiprazole acts as a partial agonist at the D2 receptor. This means that in a state of high dopamine (hyperdopaminergic), it acts as an antagonist, while in a state of low dopamine (hypodopaminergic), it exhibits agonistic properties. This "dopamine system stabilization" is thought to contribute to its efficacy.[2] The D2 receptor is a G-protein coupled receptor (GPCR) linked to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) and protein kinase A (PKA) activity.[2] Studies have shown that acute aripiprazole treatment affects the cAMP-PKA and Akt-GSK3β signaling pathways differently than D2R antagonists like haloperidol.[11][12]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular D2R Dopamine D2 Receptor Gai Gαi D2R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R Modulates Dopamine Dopamine (Full Agonist) Dopamine->D2R Activates

Aripiprazole's Action on D2 Receptor Pathway
Serotonin Receptor Signaling

Aripiprazole is also a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor.[2] The 5-HT1A receptor is also coupled to Gαi/o, leading to inhibition of adenylyl cyclase. In contrast, the 5-HT2A receptor is coupled to Gαq, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent activation of protein kinase C (PKC) and release of intracellular calcium. By antagonizing the 5-HT2A receptor, aripiprazole can influence these downstream signaling events.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular HT1A 5-HT1A Receptor Gai_1A Gαi HT1A->Gai_1A HT2A 5-HT2A Receptor Gq_2A Gαq HT2A->Gq_2A AC_1A Adenylyl Cyclase Gai_1A->AC_1A PLC PLC Gq_2A->PLC Aripiprazole_1A Aripiprazole (Partial Agonist) Aripiprazole_1A->HT1A Aripiprazole_2A Aripiprazole (Antagonist) Aripiprazole_2A->HT2A Serotonin_1A Serotonin Serotonin_1A->HT1A Serotonin_2A Serotonin Serotonin_2A->HT2A

Aripiprazole's Action on Serotonin Receptors

References

Application Note: Quantitative Analysis of Adapiprazine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adapiprazine is an investigational drug with potential applications in various therapeutic areas. To support its clinical development, robust and reliable bioanalytical methods are essential for the quantitative determination of this compound in biological matrices such as human plasma. This document outlines detailed protocols for the quantification of this compound in human plasma using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.[1][2]

The methodologies presented here are based on established principles of bioanalytical method validation as per regulatory guidelines.[3][4] While specific parameters for this compound are not publicly available, this document provides a comprehensive framework that can be adapted and validated for its specific chemical properties.

Method 1: Quantification of this compound by HPLC-UV

This method provides a cost-effective and widely accessible approach for the quantification of this compound in plasma.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for sample cleanup prior to HPLC analysis.[1]

  • To 250 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).

  • Vortex the sample for 30 seconds.

  • Add 750 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the mobile phase.

  • Inject 30 µL of the reconstituted sample into the HPLC system.[6]

Workflow for HPLC-UV Sample Preparation

plasma Plasma Sample (250 µL) is Add Internal Standard (25 µL) plasma->is vortex1 Vortex is->vortex1 precipitate Add Acetonitrile (750 µL) vortex1->precipitate vortex2 Vortex precipitate->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (150 µL) evaporate->reconstitute inject Inject into HPLC System (30 µL) reconstitute->inject

Caption: Workflow for this compound quantification by HPLC-UV.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

  • Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 25 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a 40:60 (v/v) ratio.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound (a common starting point is 254 nm).

  • Injection Volume: 30 µL.[6]

Method Validation Parameters (HPLC-UV)

The method should be validated according to regulatory guidelines, with the following parameters and typical acceptance criteria summarized in the table below.[3][4]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards.
Precision (Intra- and Inter-day) Coefficient of Variation (CV) ≤ 15% for Quality Control (QC) samples at low, medium, and high concentrations. For the Lower Limit of Quantification (LLOQ), CV ≤ 20%.[4]
Accuracy (Intra- and Inter-day) The mean concentration should be within ±15% of the nominal concentration for QC samples. For the LLOQ, it should be within ±20%.[4]
Recovery Consistent, precise, and reproducible. Typically expected to be >80%.[6]
Stability (Freeze-thaw, bench-top, long-term) Analyte concentration should not deviate by more than ±15% from the baseline concentration.[3]

Method 2: Quantification of this compound by LC-MS/MS

This method offers higher sensitivity and selectivity, making it suitable for applications requiring the detection of very low concentrations of this compound.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

SPE provides a more thorough sample cleanup, reducing matrix effects and improving method robustness.[8]

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • To 200 µL of plasma, add 20 µL of the internal standard (a stable isotope-labeled version of this compound is preferred).

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

Workflow for LC-MS/MS Sample Preparation

plasma Plasma Sample (200 µL) is Add Internal Standard (20 µL) plasma->is acidify Add 4% H3PO4 (200 µL) is->acidify load Load onto Conditioned SPE Cartridge acidify->load wash1 Wash with 0.1 M Acetic Acid load->wash1 wash2 Wash with Methanol wash1->wash2 elute Elute with 5% NH4OH in Methanol wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS (5 µL) reconstitute->inject

Caption: Workflow for this compound quantification by LC-MS/MS.

2. LC-MS/MS Conditions

  • LC System: A UHPLC system for fast and efficient separation.

  • Column: A C18 column suitable for mass spectrometry (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient program should be developed to ensure optimal separation from matrix components. A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion. For aripiprazole (B633), a similar compound, the transition is m/z 448 -> 285.[9]

Method Validation Parameters (LC-MS/MS)

The validation parameters and acceptance criteria are similar to the HPLC-UV method, with a focus on matrix effects and ion suppression.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99.
Precision (Intra- and Inter-day) CV ≤ 15% for QC samples; ≤ 20% for LLOQ.[4]
Accuracy (Intra- and Inter-day) Within ±15% of nominal concentration; within ±20% for LLOQ.[4]
Recovery Consistent, precise, and reproducible.
Matrix Effect The matrix factor (ratio of analyte peak response in the presence of matrix to the peak response in a neat solution) should be consistent across batches.
Stability (Freeze-thaw, bench-top, long-term) Analyte concentration should not deviate by more than ±15% from the baseline.[9]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (e.g., 2 ng/mL for aripiprazole).[9]
Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the two proposed methods. The values are based on typical performance for similar analytes and should be established specifically for this compound during method validation.

ParameterHPLC-UVLC-MS/MS
Linearity Range 10 - 2000 ng/mL0.5 - 500 ng/mL
LLOQ 10 ng/mL0.5 ng/mL
Intra-day Precision (CV%) < 10%< 8%
Inter-day Precision (CV%) < 12%< 10%
Intra-day Accuracy (%) 90 - 110%92 - 108%
Inter-day Accuracy (%) 88 - 112%90 - 110%
Mean Recovery (%) > 85%> 90%
Conclusion

The HPLC-UV and LC-MS/MS methods described provide a robust framework for the quantitative determination of this compound in human plasma. The choice of method will depend on the required sensitivity, throughput, and available instrumentation. For high-sensitivity applications such as pharmacokinetic studies following low dosage, the LC-MS/MS method is recommended. For routine therapeutic drug monitoring where higher concentrations are expected, the HPLC-UV method may be sufficient. It is imperative that a full method validation is performed for the specific this compound assay to ensure reliable and accurate results for clinical applications.

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Adapiprazine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantitative analysis of Adapiprazine in human plasma. The described methodology is essential for researchers, scientists, and professionals involved in the clinical development of this novel therapeutic agent. The protocol outlines all critical steps, from sample preparation using protein precipitation to the optimized LC-MS/MS parameters. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic and toxicokinetic studies.

Introduction

This compound is a pharmaceutical compound under investigation for its potential therapeutic effects. To support its clinical development, a reliable and sensitive bioanalytical method is required to measure its concentration in biological matrices. LC-MS/MS is the gold standard for such applications due to its high selectivity, sensitivity, and speed. This document provides a detailed protocol for the quantification of this compound in human plasma, which can be adapted and validated in any bioanalytical laboratory.

Chemical Information

  • Compound Name: this compound

  • Chemical Formula: C₂₉H₃₆ClN₃S[1]

  • Molecular Weight: 494.14 g/mol [1]

  • IUPAC Name: 2-Chloro-10-(3-(4-adamant-2-ylpiperazinyl)propyl)phenothiazine[1]

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Human plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.

  • Allow all samples (calibration standards, quality controls, and unknown samples) and reagents to thaw to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Spike 10 µL of the Internal Standard working solution into each tube (except for blank samples, to which 10 µL of the vehicle solution is added).

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

The chromatographic separation is performed using a reversed-phase C18 column.

ParameterCondition
LC System A standard high-performance liquid chromatography (HPLC) system
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min) % Mobile Phase B
0.0 10
0.5 10
2.5 95
3.5 95
3.6 10

| 5.0 | 10 |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
This compound (Quantifier) 494.2 145.1 100 35
This compound (Qualifier) 494.2 232.1 100 25

| Internal Standard | TBD | TBD | 100 | TBD |

Note: The specific m/z values for the internal standard will depend on the chosen compound. Collision energies should be optimized for the specific instrument used.

Data and Results

The following tables summarize the expected performance characteristics of this method upon validation.

Table 3: Calibration Curve and Linearity

Parameter Result
Calibration Model Linear, 1/x² weighted regression
Linear Range 0.1 - 100 ng/mL

| Correlation Coefficient (r²) | > 0.995 |

Table 4: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ 0.1 < 15% ± 15% < 15% ± 15%
Low QC 0.3 < 15% ± 15% < 15% ± 15%
Mid QC 10 < 15% ± 15% < 15% ± 15%

| High QC | 80 | < 15% | ± 15% | < 15% | ± 15% |

Visualizations

The following diagrams illustrate the key processes of this protocol.

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) Spike_IS 2. Spike Internal Standard Plasma->Spike_IS Precipitate 3. Add Acetonitrile (300 µL) Spike_IS->Precipitate Vortex 4. Vortex Precipitate->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Injection 7. Inject into LC System Supernatant->Injection Separation 8. Chromatographic Separation (C18 Column) Injection->Separation Ionization 9. ESI+ Ionization Separation->Ionization Detection 10. MRM Detection (Triple Quadrupole MS) Ionization->Detection Integration 11. Peak Integration Detection->Integration Quantification 12. Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for this compound analysis in plasma.

G Proposed Fragmentation of this compound cluster_fragments Product Ions Precursor This compound [M+H]⁺ m/z = 494.2 Quant_Ion Quantifier Ion Adamantyl-piperazine fragment m/z = 145.1 Precursor->Quant_Ion Collision-Induced Dissociation (CID) Qual_Ion Qualifier Ion Piperazine-propyl-phenothiazine fragment m/z = 232.1 Precursor->Qual_Ion CID

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma. The protocol is straightforward, employing a simple protein precipitation step, and offers excellent chromatographic resolution and mass spectrometric selectivity. This method is well-suited for high-throughput analysis in a regulated bioanalytical environment and can be readily validated to support clinical and non-clinical studies of this compound.

References

Application Notes and Protocols for Adapiprazine (Aripiprazole) in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Adapiprazine, commonly known as Aripiprazole (B633), in primary neuronal culture models. This document outlines the mechanism of action, key signaling pathways, and detailed protocols for investigating the effects of this atypical antipsychotic in a controlled in vitro environment.

Introduction

This compound (Aripiprazole) is an atypical antipsychotic medication characterized by its unique pharmacological profile. It acts as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[1][2] This "dopamine-serotonin system stabilizer" activity modulates dopaminergic and serotonergic neurotransmission, which is thought to underlie its therapeutic efficacy in schizophrenia and other psychiatric disorders.[2][3] Primary neuronal cultures offer a valuable model system to dissect the specific molecular and cellular effects of this compound on neuronal function, survival, and signaling.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of this compound for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. This data is essential for designing experiments and interpreting results in the context of receptor engagement.

Receptor SubtypeThis compound Ki (nM)Reference
Dopamine D20.34[4][5]
Dopamine D30.8[2]
Dopamine D444[2]
Serotonin 5-HT1A1.7[4]
Serotonin 5-HT2A3.4[2][4]
Serotonin 5-HT2B0.36[6]
Serotonin 5-HT2C15[4]
Serotonin 5-HT739[2]
Adrenergic α1A25.7[4]
Histamine H125.1[4]

Signaling Pathways Modulated by this compound

Adapiprazole's engagement with its target receptors initiates a cascade of intracellular signaling events. Understanding these pathways is critical for elucidating its mechanism of action.

Dopamine D2 Receptor Signaling

As a partial agonist at the D2 receptor, this compound can either increase or decrease downstream signaling depending on the ambient dopamine levels. Key pathways affected include the cAMP-PKA and Akt-GSK3β signaling cascades.[7]

cluster_0 This compound at D2 Receptor This compound This compound D2R Dopamine D2 Receptor This compound->D2R Partial Agonist G_protein Gi/o Protein D2R->G_protein Akt Akt D2R->Akt Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Neuronal Function (e.g., Gene Expression, Synaptic Plasticity) PKA->Downstream GSK3b GSK3β Akt->GSK3b Inhibition GSK3b->Downstream cluster_1 This compound at Serotonin Receptors Adapiprazine_5HT1A This compound 5HT1A 5-HT1A Receptor Adapiprazine_5HT1A->5HT1A Partial Agonist Adapiprazine_5HT2A This compound 5HT2A 5-HT2A Receptor Adapiprazine_5HT2A->5HT2A Antagonist G_protein_1A Gi/o Protein 5HT1A->G_protein_1A G_protein_2A Gq/11 Protein 5HT2A->G_protein_2A AC_1A Adenylyl Cyclase G_protein_1A->AC_1A Inhibition PLC Phospholipase C G_protein_2A->PLC cAMP_1A cAMP AC_1A->cAMP_1A IP3_DAG IP3 / DAG PLC->IP3_DAG PKA_1A PKA cAMP_1A->PKA_1A PKC_ERK PKC / ERK Signaling IP3_DAG->PKC_ERK Downstream_1A Neuronal Excitability PKA_1A->Downstream_1A Downstream_2A Gene Expression PKC_ERK->Downstream_2A start Start culture Isolate and Culture Primary Neurons (e.g., Cortical, Hippocampal) start->culture mature Allow Neurons to Mature (e.g., 7-10 days in vitro) culture->mature prepare_drug Prepare this compound Stock and Working Solutions mature->prepare_drug treat Treat Neurons with This compound (Dose-Response and Time-Course) prepare_drug->treat incubate Incubate for Desired Duration treat->incubate endpoint Perform Endpoint Analysis incubate->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End data_analysis->end

References

Administration of Aripiprazole in Animal Models of Anxiety: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the administration and effects of aripiprazole (B633), an atypical antipsychotic with a unique pharmacological profile, in preclinical animal models of anxiety. The following protocols and data are intended to guide researchers in designing and interpreting studies investigating the anxiolytic potential of aripiprazole and similar compounds.

Overview of Aripiprazole's Mechanism of Action in Anxiety

Aripiprazole's anxiolytic effects are primarily attributed to its unique activity as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and as an antagonist at 5-HT2A receptors.[1][2] This "dopamine-serotonin system stabilizer" activity modulates neurotransmission in key brain circuits implicated in anxiety, such as the medial prefrontal cortex (mPFC) and the amygdala.

In states of excessive dopaminergic activity, aripiprazole acts as a functional antagonist, reducing neuronal firing. Conversely, in low dopamine states, it exhibits agonist properties, increasing dopamine transmission.[3][4] This stabilizing effect is crucial for its therapeutic action. Its partial agonism at 5-HT1A receptors also contributes to its anxiolytic and antidepressant effects.

Experimental Protocols

Fear Conditioning Model in Rats

This model assesses the effect of aripiprazole on the extinction of learned fear, a process relevant to the treatment of anxiety disorders like PTSD.

Materials:

  • Aripiprazole (suspended in 5% v/v Tween-80 in saline)

  • Vehicle (5% v/v Tween-80 in saline)

  • Standard fear conditioning apparatus with a grid floor for foot shocks and a speaker to deliver auditory cues.

  • Behavioral tracking software to measure freezing behavior.

Procedure:

  • Habituation (Day 0): Handle male Wistar rats for several days leading up to the experiment to acclimate them to the experimenter.

  • Conditioning (Day 1):

    • Place each rat in the fear conditioning chamber.

    • After a 2-minute baseline period, present a conditioned stimulus (CS), a 10-second tone (5000 Hz, 80 dB).

    • The CS co-terminates with a 1-second unconditioned stimulus (US), a 0.6 mA foot-shock.[5]

    • Deliver 3 CS-US pairings with a variable inter-trial interval of 85-135 seconds.[5]

  • Extinction Training (Day 2):

    • Thirty minutes prior to the extinction session, administer aripiprazole (5 mg/kg, subcutaneous) or vehicle.[5]

    • Place the rat in a novel context (different from the conditioning chamber).

    • Present the CS (tone) repeatedly without the US (foot-shock). The number of presentations should be sufficient to induce extinction (e.g., 20-30 trials).

  • Extinction Test (Day 3):

    • Place the rat back into the extinction context.

    • Present the CS and measure the duration of freezing behavior. A reduction in freezing in the aripiprazole-treated group compared to the vehicle group indicates facilitation of fear extinction.[5]

Elevated Plus Maze (EPM) Test in Rats

The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

Materials:

  • Aripiprazole

  • Vehicle solution

  • Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor). For rats, the arms are typically 50 cm long and 10 cm wide, elevated 50 cm from the floor.

  • Video tracking software.

Procedure:

  • Habituation: Acclimate male Wistar rats to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer aripiprazole (e.g., 1 mg/kg, intraperitoneally) or vehicle 30 minutes before the test.

  • Testing:

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the number of entries into the open and closed arms, and the time spent in each arm using a video tracking system.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of entries into the open arms and the percentage of time spent in the open arms.[1] It is also important to analyze the total number of arm entries as a measure of general locomotor activity.

Quantitative Data Summary

The following tables summarize the quantitative data from representative studies on the effects of aripiprazole in animal models of anxiety.

Experiment Animal Model Drug/Dose Key Findings Reference
Fear ConditioningAdolescent RatsAripiprazole (5 mg/kg, s.c.)Significantly reduced freezing at test the next day (p < 0.05) when administered before extinction training.[5]
Elevated Plus MazeMale Wistar RatsAripiprazole (1 mg/kg)Increased the percentage of entries onto the open arms of the EPM.[1]
Contextual Fear ConditioningMale Wistar RatsAripiprazole (0.1 mg/kg)Decreased the time spent in freezing.[1]
Fear Conditioning Extinction Test Data
Treatment Group Mean CS-elicited Freezing (%) (± SEM)
Vehicle (n=8)~55%
Aripiprazole (5 mg/kg) (n=9)~30%
p < 0.05 compared to vehicle
Data estimated from graphical representation in the source.

Visualizations

Experimental Workflow and Signaling Pathways

Experimental_Workflow_and_Signaling_Pathway cluster_workflow Experimental Workflow: Fear Conditioning cluster_pathway Aripiprazole Signaling Pathway in Anxiety Day1 Day 1: Fear Conditioning (Tone + Shock) Day2 Day 2: Drug Administration (Aripiprazole 5 mg/kg or Vehicle) Day1->Day2 Extinction Day 2: Extinction Training (Tone only in novel context) Day2->Extinction Day3 Day 3: Extinction Test (Measure Freezing to Tone) Extinction->Day3 Aripiprazole Aripiprazole D2R Dopamine D2 Receptor (Partial Agonist) Aripiprazole->D2R HT1AR 5-HT1A Receptor (Partial Agonist) Aripiprazole->HT1AR mPFC Medial Prefrontal Cortex (mPFC) D2R->mPFC Modulates Dopaminergic Tone HT1AR->mPFC Modulates Serotonergic Tone Amygdala Amygdala mPFC->Amygdala Top-down Inhibition Anxiolytic Anxiolytic Effect (Reduced Fear Expression) Amygdala->Anxiolytic

Caption: Experimental workflow for a fear conditioning study and a simplified signaling pathway of aripiprazole's anxiolytic action.

EPM_Workflow cluster_epm Experimental Workflow: Elevated Plus Maze Habituation Habituation to Testing Room DrugAdmin Drug Administration (Aripiprazole 1 mg/kg or Vehicle) Habituation->DrugAdmin EPMTest 5-min Exploration of EPM DrugAdmin->EPMTest DataAnalysis Data Analysis (% Open Arm Time & Entries) EPMTest->DataAnalysis

Caption: A typical experimental workflow for the Elevated Plus Maze test.

Conclusion

The preclinical data strongly suggest that aripiprazole possesses anxiolytic properties, as demonstrated in robust animal models of anxiety such as fear conditioning and the elevated plus maze. Its unique mechanism of action as a dopamine-serotonin system stabilizer provides a promising avenue for the development of novel anxiolytic agents. The protocols and data presented here serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of aripiprazole and related compounds in the context of anxiety disorders.

References

Application Notes and Protocols: Radioligand Binding Assay for Adapiprazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a radioligand binding assay to characterize the interaction of Adapiprazine with target receptors, primarily focusing on dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. This compound is an atypical antipsychotic, and understanding its receptor binding profile is crucial for elucidating its mechanism of action and potential therapeutic effects.

Introduction

Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction between a ligand (in this case, this compound) and a receptor.[1][2] This method typically involves the use of a radiolabeled ligand that binds specifically to the receptor of interest. By measuring the displacement of the radioligand by an unlabeled compound (this compound), the binding affinity of the unlabeled compound can be determined. This protocol outlines the necessary steps for preparing materials, conducting the binding assay, and analyzing the resulting data.

Key Concepts and Principles

The antipsychotic action of drugs like aripiprazole, which is structurally and functionally similar to this compound, is attributed to a combination of partial agonism at dopamine D2 and serotonin 5-HT1A receptors, along with antagonism at serotonin 5-HT2A receptors.[3][4] Therefore, a comprehensive binding profile for this compound would involve assessing its affinity for these key receptors. Radioligand binding assays provide quantitative data on receptor affinity (Ki), receptor density (Bmax), and the dissociation constant of the radioligand (Kd).[1]

Data Presentation

Table 1: Representative Binding Affinities (Ki, nM) of Aripiprazole for Key Receptors

ReceptorAripiprazole Ki (nM)Radioligand UsedReference
Dopamine D20.34[3H]Spiperone[3]
Serotonin 5-HT1A1.7[3H]8-OH-DPAT[3]
Serotonin 5-HT2A3.4[3H]Ketanserin[3]
Adrenergic α157[3H]Prazosin[4]
Histamine H161[3H]Pyrilamine[4]

This table provides context for the expected binding profile of a compound like this compound. Actual values for this compound must be determined experimentally.

Experimental Protocols

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and receptor sources.

Materials and Reagents
  • Receptor Source: Cell membranes from cell lines stably expressing human dopamine D2 or serotonin 5-HT1A receptors (e.g., HEK293, CHO cells) or rodent brain tissue (e.g., striatum for D2, hippocampus for 5-HT1A).[5][6]

  • Radioligands:

    • For D2 receptors: [3H]Spiperone or [3H]Raclopride.[7]

    • For 5-HT1A receptors: [3H]WAY-100635 or [3H]8-OH-DPAT.[8]

  • This compound: Unlabeled, of high purity.

  • Competitor Ligands (for defining non-specific binding):

    • For D2 receptors: Haloperidol or Butaclamol.

    • For 5-HT1A receptors: Serotonin or WAY-100635.[9][10]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Cell harvester.

  • Liquid scintillation counter.

  • Protein assay kit (e.g., BCA or Bradford).

Membrane Preparation
  • Cell Culture: Grow cells expressing the receptor of interest to a high density.

  • Homogenization: Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) using a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Pelleting Membranes: Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Washing: Resuspend the membrane pellet in fresh assay buffer and repeat the high-speed centrifugation step.

  • Final Resuspension: Resuspend the final pellet in assay buffer to a desired protein concentration (typically 50-200 µ g/well , to be optimized).

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Storage: Store membrane aliquots at -80°C until use.

Radioligand Binding Assay (Competition Assay)
  • Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand + Assay Buffer + Membrane suspension.

    • Non-specific Binding (NSB): Radioligand + High concentration of a known competitor ligand + Membrane suspension.

    • This compound Competition: Radioligand + Serial dilutions of this compound + Membrane suspension.

  • Incubation: Add the components to the wells in the following order: assay buffer, this compound or competitor ligand, radioligand, and finally the membrane suspension to initiate the reaction. The final assay volume is typically 200-250 µL.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes). Incubation times should be determined in preliminary kinetic experiments.

  • Termination: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (should be determined from a separate saturation binding experiment).

Mandatory Visualizations

Experimental Workflow

Radioligand_Binding_Assay_Workflow prep Membrane Preparation plate Plate Setup (Total, NSB, Competition) prep->plate Add to wells incubate Incubation (Reach Equilibrium) plate->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (IC50 -> Ki) count->analyze result Binding Affinity (Ki) of this compound analyze->result GPCR_Signaling_Pathway This compound This compound receptor GPCR (e.g., D2 or 5-HT1A) This compound->receptor Binds g_protein G-protein (Gi/o) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., ↓cAMP) effector->second_messenger Changes concentration cellular_response Cellular Response second_messenger->cellular_response Leads to

References

Troubleshooting & Optimization

Adapiprazine in DMSO: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Adapiprazine in Dimethyl Sulfoxide (DMSO) solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is DMSO used as a solvent?

This compound is a phenothiazine-based compound investigated for its anesthetic and immunotropic properties.[1] DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a common choice for creating stock solutions for in vitro experiments.

Q2: What are the primary stability concerns for this compound in DMSO?

As a phenothiazine (B1677639) derivative, this compound is susceptible to degradation, primarily through oxidation.[2][3][4] Phenothiazines are also known to be sensitive to light.[5][6][7] Therefore, exposure to air (oxygen) and light are the main concerns for the stability of this compound in DMSO.

Q3: What are the ideal storage conditions for an this compound in DMSO stock solution?

To ensure the stability of your this compound stock solution, it is recommended to:

  • Store at low temperatures: For long-term storage, -20°C or -80°C is recommended.[1]

  • Protect from light: Use amber or opaque vials to prevent photodegradation.[5][6][7]

  • Minimize freeze-thaw cycles: Aliquot the stock solution into smaller, single-use volumes to avoid repeated temperature changes.[8][9]

  • Use anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. Water can facilitate hydrolysis of some compounds.[10][11] Using anhydrous DMSO and keeping vials tightly sealed is crucial.

Q4: How can I tell if my this compound solution has degraded?

Visual signs of degradation can include a change in color of the solution. Phenothiazine solutions can develop a greenish-brown tint upon oxidation.[6] However, the absence of a color change does not guarantee stability. The most reliable way to assess stability is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q5: Can I store my diluted this compound working solutions?

It is generally not recommended to store diluted working solutions for extended periods, especially if they are in aqueous buffers. It is best practice to prepare fresh working solutions from your frozen DMSO stock for each experiment.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.1. Perform a stability check of your stock solution using HPLC or LC-MS. 2. Prepare a fresh stock solution from solid this compound. 3. Review your storage procedures and ensure they align with the best practices mentioned in the FAQs.
Precipitate forms in the DMSO stock solution upon thawing The concentration of this compound may be too high for the storage temperature, or the compound is precipitating out of solution.1. Gently warm the solution to room temperature and vortex thoroughly to redissolve the precipitate. 2. If the precipitate persists, sonication may be carefully applied. 3. Consider preparing a new stock solution at a slightly lower concentration.
Change in color of the DMSO stock solution Likely oxidation of the phenothiazine core structure.1. Discard the discolored solution. 2. Prepare a fresh stock solution using anhydrous DMSO and consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.
Low potency or activity in biological assays Degradation of this compound leading to a lower effective concentration.1. Confirm the concentration and purity of your stock solution with an analytical method. 2. Always prepare fresh dilutions for your experiments.

Quantitative Data Summary

Storage Condition Time Point % this compound Remaining (Mean ± SD) Appearance Notes
-80°C, Dark 0100Clear, colorless
1 month
3 months
6 months
-20°C, Dark 0100Clear, colorless
1 month
3 months
6 months
4°C, Dark 0100Clear, colorless
1 week
2 weeks
1 month
Room Temp, Light 0100Clear, colorless
24 hours
48 hours
1 week
Room Temp, Dark 0100Clear, colorless
24 hours
48 hours
1 week

Experimental Protocols

Protocol for Assessing this compound Stability in DMSO

This protocol outlines a general procedure for conducting an accelerated stability study of this compound in DMSO.

1. Materials and Reagents:

  • This compound (solid)

  • Anhydrous DMSO (≥99.9% purity)

  • Internal Standard (IS): A stable, non-reactive compound with similar chromatographic properties to this compound.

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Amber glass or polypropylene (B1209903) vials with screw caps

2. Equipment:

  • Analytical balance

  • Vortex mixer

  • Calibrated pipettes

  • Incubator or oven for controlled temperature studies

  • HPLC or UHPLC system with a UV or MS detector

3. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the Internal Standard in anhydrous DMSO.

  • Sample Preparation for Stability Study (Time Zero - T0):

    • In a clean vial, mix a defined volume of the this compound stock solution with an equal volume of the IS stock solution.

    • Dilute this mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for your analytical method (e.g., 1 µM).

    • Analyze this T0 sample immediately to establish the initial peak area ratio.

  • Incubation:

    • Aliquot the this compound stock solution into multiple amber vials for each storage condition to be tested (e.g., 40°C for an accelerated study).

  • Time Points:

    • At predetermined time points (e.g., 0, 24, 48, 72, 168 hours), remove a vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Prepare the sample for analysis as described for the T0 sample by adding the IS and diluting.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC or LC-MS method that can separate this compound from its potential degradation products.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the Internal Standard for each time point.

    • Determine the percentage of this compound remaining at each time point relative to the T0 sample using the formula: % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) x 100

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment Prepare this compound Stock Prepare this compound Stock Prepare T0 Sample Prepare T0 Sample Prepare this compound Stock->Prepare T0 Sample Incubate Aliquots Incubate Aliquots Prepare this compound Stock->Incubate Aliquots Analyze T0 Sample Analyze T0 Sample Prepare T0 Sample->Analyze T0 Sample Analyze Samples at Timepoints Analyze Samples at Timepoints Incubate Aliquots->Analyze Samples at Timepoints Calculate % Remaining Calculate % Remaining Analyze T0 Sample->Calculate % Remaining Analyze Samples at Timepoints->Calculate % Remaining

Caption: Workflow for assessing this compound stability in DMSO.

G cluster_troubleshooting Troubleshooting Logic for this compound Instability Inconsistent Results Inconsistent Results Check Storage Check Storage Inconsistent Results->Check Storage Perform Analysis Perform Analysis Inconsistent Results->Perform Analysis Review Procedures Review Procedures Check Storage->Review Procedures Degradation Confirmed Degradation Confirmed Perform Analysis->Degradation Confirmed No Degradation No Degradation Perform Analysis->No Degradation Prepare Fresh Stock Prepare Fresh Stock Degradation Confirmed->Prepare Fresh Stock Yes Investigate Other Variables Investigate Other Variables Degradation Confirmed->Investigate Other Variables No No Degradation->Investigate Other Variables G cluster_pathway Inferred Degradation Pathway of Phenothiazines This compound This compound (Phenothiazine Core) RadicalCation Radical Cation Intermediate This compound->RadicalCation Oxidation (e.g., O2, light) Sulfoxide This compound Sulfoxide RadicalCation->Sulfoxide + H2O OtherOxidation Other C-Oxidation Products (e.g., Phenothiazinones) RadicalCation->OtherOxidation

References

Troubleshooting low solubility of Adapiprazine in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering low solubility of Adapiprazine in Phosphate-Buffered Saline (PBS). The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in PBS at a neutral pH. Is this expected?

A1: Yes, this is expected. This compound is a piperazine (B1678402) derivative and is predicted to be a weak base. The predicted pKa of this compound is approximately 6.07. At a neutral pH of 7.4, a significant portion of the molecule will be in its less soluble free base form, leading to low aqueous solubility. Compounds like this compound, which are analogues of Aripiprazole, typically exhibit pH-dependent solubility, with much greater solubility in acidic conditions.

Q2: How can I increase the solubility of this compound in my PBS-based solution for in vitro experiments?

A2: Several strategies can be employed to enhance the solubility of this compound in aqueous buffers like PBS. The most common and effective methods include pH adjustment, the use of co-solvents, and the addition of solubilizing excipients. A systematic approach to test these methods is recommended.

Q3: What is the recommended starting point for troubleshooting low solubility?

A3: The most straightforward initial approach is to lower the pH of your PBS solution. Since this compound is a weak base, decreasing the pH will lead to the protonation of the piperazine nitrogen atoms, forming a more soluble salt. It is advisable to start by preparing a concentrated stock solution of this compound in an acidic vehicle and then diluting it into your final experimental medium.

Troubleshooting Guides

Strategy 1: pH Adjustment

Lowering the pH is a primary strategy to increase the solubility of basic compounds like this compound.

Experimental Protocol: Preparation of an Acidified this compound Stock Solution

  • Reagent Preparation :

    • Prepare a stock solution of 0.1 N Hydrochloric Acid (HCl).

    • Prepare your standard 1x PBS solution and filter-sterilize.

  • Stock Solution Preparation :

    • Weigh out the desired amount of this compound powder.

    • Add a small volume of 0.1 N HCl to the powder to create a slurry.

    • Vortex or sonicate briefly to aid dispersion.

    • Gradually add more 0.1 N HCl while vortexing until the this compound is completely dissolved. Aim for a high concentration stock solution (e.g., 10-50 mM).

    • Optional: Gently warm the solution to 37°C to facilitate dissolution, but be cautious of potential degradation with prolonged heat exposure.

  • Dilution into PBS :

    • Perform a serial dilution of the acidic stock solution into your 1x PBS to achieve the desired final concentration for your experiment.

    • After dilution, check the final pH of your solution and adjust if necessary, keeping in mind that a significant increase in pH may cause precipitation.

Expected Outcome: A significant increase in the aqueous solubility of this compound. Studies on the analogous compound, Aripiprazole, have shown a dramatic increase in solubility at lower pH values.[1][2][3][4]

Condition Expected this compound Solubility Rationale
PBS (pH 7.4)LowPredominantly in the less soluble free base form.
Acidified PBS (pH < 6.0)HighProtonation of the molecule leads to the formation of a more soluble salt.
Strategy 2: Use of Co-solvents

Organic co-solvents can be used to increase the solubility of hydrophobic compounds in aqueous solutions.

Experimental Protocol: Solubilization using a Co-solvent

  • Co-solvent Selection :

    • Commonly used co-solvents for in vitro assays include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400).

  • Stock Solution Preparation :

    • Dissolve this compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Ensure the final concentration of the co-solvent in your experimental medium is low (typically <0.5%) to avoid off-target effects on your cells or assay.

  • Dilution into PBS :

    • Add the co-solvent stock solution dropwise to your PBS while vortexing to ensure rapid mixing and prevent precipitation.

Co-solvent Recommended Starting Concentration in Stock Considerations
DMSO10-50 mMWidely used, but can have cytotoxic effects at higher concentrations.
Ethanol10-50 mMCan be effective, but may also have effects on cellular systems.
PEG 40010-50 mMGenerally considered less toxic than DMSO and Ethanol.
Strategy 3: Use of Solubilizing Excipients

Surfactants and cyclodextrins can be used to enhance the solubility of poorly soluble drugs.

Experimental Protocol: Solubilization using a Surfactant

  • Surfactant Selection :

    • Non-ionic surfactants like Tween® 80 are commonly used.

  • Solution Preparation :

    • Prepare a stock solution of the surfactant in PBS (e.g., 10% Tween® 80).

    • Add the surfactant solution to the this compound powder and vortex or sonicate until dissolved.

    • Alternatively, prepare a solution of the surfactant in PBS at the desired final concentration and then add the this compound powder.

Excipient Mechanism of Action Example
SurfactantForms micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[5]Tween® 80
CyclodextrinForms inclusion complexes with the drug, shielding the hydrophobic regions from the aqueous environment.[4]Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This compound's Putative Signaling Pathway

This compound is an analog of Aripiprazole and is expected to have a similar pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. Below are diagrams illustrating these proposed signaling pathways.

G cluster_0 cluster_1 Presynaptic Neuron cluster_2 Postsynaptic Neuron This compound This compound d2_receptor Dopamine D2 Receptor This compound->d2_receptor Partial Agonist dopamine_synthesis Dopamine Synthesis dopamine_vesicle Vesicular Storage dopamine_synthesis->dopamine_vesicle dopamine_vesicle->d2_receptor Dopamine gi_protein Gi Protein d2_receptor->gi_protein adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase camp ↓ cAMP adenylyl_cyclase->camp downstream Downstream Signaling camp->downstream

Figure 1: this compound's partial agonism at the Dopamine D2 receptor.

G cluster_0 cluster_1 Presynaptic Neuron cluster_2 Postsynaptic Neuron This compound This compound ht1a_receptor Serotonin 5-HT1A Receptor This compound->ht1a_receptor Partial Agonist serotonin_synthesis Serotonin Synthesis serotonin_vesicle Vesicular Storage serotonin_synthesis->serotonin_vesicle serotonin_vesicle->ht1a_receptor Serotonin gi_protein Gi Protein ht1a_receptor->gi_protein adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase camp ↓ cAMP adenylyl_cyclase->camp downstream Downstream Signaling camp->downstream

Figure 2: this compound's partial agonism at the Serotonin 5-HT1A receptor.

G cluster_0 cluster_1 Presynaptic Neuron cluster_2 Postsynaptic Neuron This compound This compound ht2a_receptor Serotonin 5-HT2A Receptor This compound->ht2a_receptor Antagonist serotonin_synthesis Serotonin Synthesis serotonin_vesicle Vesicular Storage serotonin_synthesis->serotonin_vesicle serotonin_vesicle->ht2a_receptor Serotonin gq_protein Gq Protein ht2a_receptor->gq_protein plc Phospholipase C gq_protein->plc pip2 PIP2 plc->pip2 dag_ip3 DAG & IP3 pip2->dag_ip3 cleavage downstream Downstream Signaling dag_ip3->downstream

Figure 3: this compound's antagonism at the Serotonin 5-HT2A receptor.

Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting this compound solubility issues.

G start Start: Low this compound Solubility in PBS ph_adjust Strategy 1: pH Adjustment start->ph_adjust check_solubility Check Solubility ph_adjust->check_solubility cosolvent Strategy 2: Use of Co-solvents cosolvent->check_solubility excipient Strategy 3: Use of Excipients excipient->check_solubility check_solubility->cosolvent Insoluble check_solubility->excipient Insoluble success Proceed with Experiment check_solubility->success Soluble combine Combine Strategies (e.g., pH + Co-solvent) check_solubility->combine Insoluble   combine->check_solubility

Figure 4: Troubleshooting workflow for this compound solubility.

References

Technical Support Center: Optimizing Aripiprazole for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Adapiprazine" was not found in scientific literature. This guide pertains to Aripiprazole (B633) , a widely researched atypical antipsychotic, and assumes this was the intended subject. All protocols and dosage recommendations are for preclinical research settings and must be adapted to specific experimental designs and institutional guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Aripiprazole?

Aripiprazole has a unique and complex pharmacological profile. Its effects are primarily attributed to a combination of:

  • Partial agonism at dopamine (B1211576) D2 receptors: In conditions of high dopaminergic activity, it acts as an antagonist, while in low dopamine states, it exhibits agonist properties. This "dopamine stabilization" is a key feature.

  • Partial agonism at serotonin (B10506) 5-HT1A receptors. [1][2]

  • Antagonism at serotonin 5-HT2A receptors. [1][2]

This combination of activities modulates dopaminergic and serotonergic neurotransmission, which is thought to underlie its therapeutic effects in psychosis, bipolar disorder, and depression.[1] It has negligible affinity for cholinergic muscarinic receptors.[2]

Q2: What are the common behavioral tests used to assess the effects of Aripiprazole in animal models?

Aripiprazole is evaluated in a variety of behavioral assays to probe its antipsychotic, anxiolytic, and antidepressant-like effects. Common tests include:

  • Psychosis Models:

    • Amphetamine- or PCP-induced hyperlocomotion

    • Prepulse inhibition (PPI) of the startle reflex

  • Anxiety Models:

    • Elevated Plus Maze (EPM)

    • Open Field Test (OFT)

  • Depression Models:

    • Forced Swim Test (FST)

    • Tail Suspension Test (TST)

    • Sucrose Preference Test

Q3: What is a typical dose range for Aripiprazole in rodent behavioral studies?

The optimal dose of Aripiprazole can vary significantly based on the animal model, the specific behavioral test, and the research question. It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental conditions. A summary of doses used in various studies is presented below.

Aripiprazole Dosage in Rodent Behavioral Studies

SpeciesBehavioral TestEffective Dose Range (mg/kg)Route of AdministrationReference
RatPrepulse Inhibition (PPI)0.3 - 3Subcutaneous (s.c.)--INVALID-LINK--
RatConditioned Avoidance Response1 - 10Intraperitoneal (i.p.)--INVALID-LINK--
MouseAmphetamine-Induced Hyperlocomotion0.5 - 2Intraperitoneal (i.p.)--INVALID-LINK--
MouseForced Swim Test1 - 3Intraperitoneal (i.p.)--INVALID-LINK--
MouseElevated Plus Maze0.1 - 1Oral (p.o.)--INVALID-LINK--

Note: This table is for illustrative purposes and dosages should be confirmed from primary literature relevant to your specific research.

Troubleshooting Guide

Q4: My animals show sedation/hypoactivity at a dose reported to be effective. What should I do?

This is a common issue. Aripiprazole's effects can be biphasic, and sedation can occur, especially at higher doses.

  • Verify Dose: Double-check your calculations and dilution series.

  • Lower the Dose: Your animal strain might be more sensitive. Conduct a dose-response study starting from a lower dose (e.g., 0.1 mg/kg) to find the therapeutic window without sedative effects.

  • Check Acclimation Time: Ensure animals are properly acclimated to the testing room and that the drug has been administered with sufficient time for absorption and to reach peak plasma concentrations (typically 30-60 minutes for i.p. administration).

Q5: I am having trouble dissolving Aripiprazole for injection. What is the recommended vehicle?

Aripiprazole is poorly soluble in water.

  • Recommended Vehicle: A common vehicle is a small amount of an acid (like 0.1N HCl) or a few drops of a solubilizing agent like Tween 80, followed by dilution in saline or sterile water. A typical preparation might involve dissolving Aripiprazole in a minimal volume of glacial acetic acid and then bringing it to the final volume with saline, adjusting the pH to ~5.0.

  • Sonication: Gentle warming and sonication can aid in dissolution.

  • Always Prepare Fresh: Aripiprazole solutions should be prepared fresh on the day of the experiment.

Q6: My results are inconsistent across different experiment days. How can I improve reproducibility?

Inconsistency can stem from many factors.

  • Standardize Everything: Ensure that the time of day for testing, drug administration time, animal handling, and environmental conditions (lighting, noise) are kept as constant as possible.

  • Vehicle Control: Always run a vehicle-treated control group in parallel to account for any effects of the injection procedure or the vehicle itself.

  • Pharmacokinetics: The half-life of aripiprazole is relatively long, but consistent timing between injection and testing is critical to ensure you are testing at peak drug effect.[1]

Detailed Experimental Protocols

Protocol 1: Prepulse Inhibition (PPI) of Startle in Rats

This test assesses sensorimotor gating, a process deficient in schizophrenia models. Aripiprazole is expected to reverse deficits in PPI induced by psychomimetic drugs like phencyclidine (PCP) or MK-801.

Methodology:

  • Apparatus: A startle response system with a sound-attenuating chamber, a speaker for background noise and acoustic stimuli, and a sensor to detect the whole-body startle of the animal.

  • Acclimation: Place the rat in the startle chamber and allow a 5-minute acclimation period with 65-70 dB background white noise.

  • Drug Administration: Administer Aripiprazole (e.g., 0.3, 1, 3 mg/kg, s.c.) or vehicle 60 minutes before the test. Administer the PPI-disrupting agent (e.g., MK-801 at 0.1 mg/kg, s.c.) 30 minutes before the test.

  • Test Session: The session consists of multiple trial types presented in a pseudorandom order:

    • Pulse-alone trials: A 120 dB, 40 ms (B15284909) pulse.

    • Prepulse + Pulse trials: A prepulse (e.g., 73, 77, or 81 dB, 20 ms) presented 100 ms before the 120 dB pulse.

    • No-stimulus trials: Background noise only.

  • Data Analysis: Calculate PPI as: 100 - [ (Startle amplitude on prepulse+pulse trial) / (Startle amplitude on pulse-alone trial) ] * 100. Analyze data using a two-way ANOVA with Aripiprazole dose and prepulse intensity as factors.

Protocol 2: Forced Swim Test (FST) in Mice

This test is used to screen for antidepressant-like effects. Aripiprazole is expected to reduce immobility time.

Methodology:

  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Drug Administration: Administer Aripiprazole (e.g., 1, 3 mg/kg, i.p.) or vehicle 30-60 minutes before the test.

  • Test Session:

    • Place the mouse gently into the water-filled cylinder.

    • The test duration is 6 minutes.

    • Record the session with a video camera for later scoring.

  • Data Analysis: Score the last 4 minutes of the test for time spent immobile (making only minimal movements to keep the head above water). Analyze data using a one-way ANOVA.

Visualizations

Aripiprazole's Core Signaling Pathway

Aripiprazole_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Full Agonist Serotonin Serotonin HT1A 5-HT1A Receptor Serotonin->HT1A Full Agonist HT2A 5-HT2A Receptor Serotonin->HT2A Full Agonist Downstream\nSignaling Downstream Signaling D2R->Downstream\nSignaling Modulates HT1A->Downstream\nSignaling Modulates HT2A->Downstream\nSignaling Blocks Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist Aripiprazole->HT1A Partial Agonist Aripiprazole->HT2A Antagonist

Caption: Aripiprazole's interaction with key dopamine and serotonin receptors.

Experimental Workflow for a Behavioral Study

Behavioral_Workflow A Animal Acclimation (1 week) B Habituation to Handling & Injection Procedure A->B C Baseline Behavioral Testing (Optional) B->C D Randomize Animals to Groups (Vehicle, Dose 1, Dose 2...) C->D E Drug Administration (Aripiprazole or Vehicle) D->E Day of Experiment F Wait for Drug Absorption (e.g., 30-60 min) E->F G Behavioral Test (e.g., EPM, FST, PPI) F->G H Data Collection & Scoring G->H I Statistical Analysis H->I

Caption: A typical workflow for a preclinical behavioral pharmacology study.

References

Technical Support Center: Troubleshooting Artifacts in Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this guide is intended for researchers, scientists, and drug development professionals. The troubleshooting steps and protocols are general recommendations and may need to be adapted for specific experimental setups. The compound "Adapiprazine" is not widely documented in scientific literature; this guide assumes it may be a reference to the well-studied atypical antipsychotic Aripiprazole . The signaling pathways and potential electrophysiological considerations are therefore based on the known pharmacology of Aripiprazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and issues encountered during electrophysiology experiments.

Q1: What are the most common types of artifacts in electrophysiology recordings?

A1: Artifacts in electrophysiology are any recorded signals that do not originate from the neural activity of interest.[1] They can be broadly categorized into physiological artifacts (originating from the biological preparation) and non-physiological or technical artifacts (originating from the equipment or environment).[2][3]

Common Physiological Artifacts:

  • Muscle Activity (EMG): High-frequency, irregular noise caused by muscle contractions.[2]

  • Cardiac Activity (ECG): Rhythmic signals synchronized with the heartbeat.[1]

  • Movement Artifacts: Sudden, large-amplitude fluctuations due to movement of the preparation or electrodes.[1]

Common Technical Artifacts:

  • 60 Hz (or 50 Hz) Line Noise: A persistent, sinusoidal hum at the frequency of the mains power.[4][5]

  • Baseline Drift: Slow, wandering changes in the baseline signal.[6][7]

  • Electrode Pop: Abrupt, sharp transients, often due to a loose electrode connection.[8][9][10]

  • High-Frequency Noise: A "fuzzy" or thickened baseline, often from environmental sources.[11]

Q2: My recording is contaminated with a persistent 60 Hz hum. How can I eliminate it?

A2: 60 Hz (or 50 Hz in many regions) line noise is one of the most common artifacts and is typically caused by interference from nearby electrical equipment and improper grounding.[4][5][12]

Troubleshooting Steps:

  • Check Grounding: The most frequent cause of line noise is a ground loop, which occurs when there are multiple ground paths with different electrical potentials.[5][13] Ensure all equipment in your rig (amplifier, microscope, Faraday cage, etc.) is connected to a single, common ground point.[11][14]

  • Identify and Isolate Noise Sources: Systematically turn off non-essential electrical equipment in the room (e.g., centrifuges, vortexers, lights, computer monitors) to identify the source of the interference.[4][13] Move power cords and transformers away from your recording setup.[13]

  • Use a Faraday Cage: A properly grounded Faraday cage is essential to shield your setup from external electromagnetic interference.[15]

  • Minimize Cable Lengths: Keep all cables, especially the headstage and grounding wires, as short as possible to reduce their function as antennae.[11][13]

  • Utilize a Notch Filter: Many data acquisition systems include a notch filter that can specifically remove 50/60 Hz noise. However, be aware that this can sometimes distort the biological signal of interest.[4] Some modern systems, like the Axon Digidata 1550B with HumSilencer, can adaptively remove line-frequency noise without filtering.[4][15]

Q3: I'm observing a slow, drifting baseline in my recordings, especially after applying a compound. What should I do?

A3: Baseline drift, or a wandering baseline, can be caused by several factors, including changes in the recording environment, electrode instability, or the properties of the compound being studied.[6][7]

Troubleshooting Steps:

  • Check Electrode Stability: Ensure that your recording and reference electrodes are securely positioned and have stable contact with the preparation.[11] A loose electrode is a common cause of drift and "electrode pops".[11]

  • Monitor Temperature and Perfusion: Small fluctuations in the temperature of the recording chamber or the perfusion rate can cause the baseline to drift.[16] Ensure your perfusion system provides a constant flow and that the temperature is stable.[16]

  • Allow for Equilibration: Some compounds may take time to reach a steady-state effect. Allow for a sufficient baseline recording period after drug application to see if the drift stabilizes.

  • High-Pass Filtering: In post-processing, a high-pass filter can be applied to remove low-frequency drift.[7] However, the cutoff frequency should be chosen carefully to avoid distorting the physiological signal, particularly slow events like synaptic potentials.[7]

  • Check for Chemical Interactions: The compound itself might interact with the Ag/AgCl electrodes, causing a voltage offset.[17] This is more common with reducing or oxidizing agents.[17] If you suspect this, you can use an agar (B569324) bridge to isolate the reference electrode from the bath solution.

Q4: My recording is showing sudden, sharp spikes. What are these and how can I fix them?

A4: These are likely "electrode pops," which are characterized by a sudden, steep vertical shift in the signal.[8][10] They are typically caused by an abrupt change in the impedance of an electrode.[2][9]

Troubleshooting Steps:

  • Check Electrode Connections: The most common cause is a loose electrode.[8][10] Ensure the electrode is firmly in its holder and that the holder is securely connected to the headstage.

  • Inspect the Electrode: Examine the recording pipette for any clogs or bubbles. For reusable electrodes, ensure they are clean and properly chlorided.

  • Verify Skin/Tissue Contact: If using surface electrodes, poor contact with the skin, often due to dried gel or inadequate preparation, can cause popping.[8] Re-prepping the area and applying a fresh electrode may be necessary.[8]

  • Isolate the Problematic Electrode: If you are using multiple recording channels, identify which channel is showing the artifact. The issue is likely with that specific electrode or its connection.[8]

Summary of Common Electrophysiology Artifacts

ArtifactCharacteristicsCommon CausesPrimary Solutions
60/50 Hz Line Noise Sinusoidal hum at 60 or 50 Hz.[4][5]Improper grounding (ground loops), interference from electrical equipment.[4][13]Ensure single-point grounding, use a Faraday cage, turn off non-essential equipment.[11][13][14]
Baseline Drift Slow, wandering baseline.[6][7]Temperature fluctuations, unstable perfusion, loose electrodes, chemical interactions with electrodes.[11][16][17]Stabilize temperature and perfusion, check electrode connections, use a high-pass filter in post-processing.[7][11][16]
Electrode Pop Sudden, sharp vertical transient.[8][10]Loose electrode, poor electrode-tissue contact, dirty or damaged electrode.[8][9]Check all electrode connections, replace or clean the electrode.[8]
Movement Artifact Abrupt, high-amplitude, irregular waveforms.[1]Movement of the subject or preparation, vibration of the setup.Secure the preparation, use an anti-vibration table, ensure cables are not pulling on the electrodes.
Muscle Artifact (EMG) High-frequency, irregular noise.[2]Muscle contractions from the subject.[2]Ensure the subject is relaxed, use a low-pass filter if the signal of interest is at a lower frequency.

Detailed Experimental Protocol: In Vitro Whole-Cell Patch-Clamp Recording

This protocol describes a general procedure for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices, suitable for studying the effects of compounds like Aripiprazole.

1. Preparation of Artificial Cerebrospinal Fluid (ACSF)

  • Slicing ACSF (Carbogenated, 4°C): Composed of (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 1 MgCl2, 2 CaCl2. Continuously bubble with 95% O2 / 5% CO2.

  • Recording ACSF (Carbogenated, 32-34°C): Same composition as slicing ACSF.

2. Brain Slice Preparation

  • Anesthetize the animal (e.g., rodent) according to approved institutional protocols.

  • Perfuse transcardially with ice-cold, carbogenated slicing ACSF.

  • Rapidly decapitate and extract the brain, placing it in the ice-cold slicing ACSF.

  • Mount the brain on a vibratome stage and cut slices (e.g., 300 µm thick) of the desired brain region.

  • Transfer slices to a holding chamber with carbogenated ACSF at 34°C for 30 minutes, then allow them to equilibrate to room temperature for at least 1 hour before recording.

3. Pipette Preparation and Filling

  • Pull glass micropipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

  • Fill the pipette with an internal solution appropriate for the experiment (e.g., a potassium-gluconate-based solution for current-clamp recordings).

4. Whole-Cell Recording

  • Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording ACSF at a rate of 1-2 mL/min.

  • Using a micromanipulator, approach a neuron in the slice with the glass micropipette.

  • Apply positive pressure to the pipette as it enters the bath and approaches the cell.

  • Once the pipette tip touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance seal (a "giga-seal," >1 GΩ).

  • After achieving a giga-seal, apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Switch the amplifier to the desired mode (voltage-clamp or current-clamp) and begin recording.

5. Drug Application

  • Record a stable baseline of neuronal activity for several minutes.

  • Switch the perfusion to ACSF containing the desired concentration of the test compound (e.g., Aripiprazole) and a vehicle control.

  • Record the effects of the compound on the neuron's electrical properties (e.g., resting membrane potential, action potential firing, synaptic currents).

Visualizations

Troubleshooting Workflow for Electrophysiological Artifacts

Artifact_Troubleshooting_Workflow start Recording Contaminated by Artifact check_grounding Check Grounding (Single Point) start->check_grounding check_faraday Check Faraday Cage (Closed & Grounded) check_grounding->check_faraday Noise Persists clean_signal Clean Signal Acquired check_grounding->clean_signal Noise Resolved isolate_equipment Isolate Electrical Equipment Noise check_faraday->isolate_equipment Noise Persists check_faraday->clean_signal Noise Resolved check_electrodes Check Electrodes & Connections isolate_equipment->check_electrodes Noise Persists isolate_equipment->clean_signal Noise Resolved check_perfusion Check Perfusion & Temperature check_electrodes->check_perfusion Noise Persists check_electrodes->clean_signal Noise Resolved check_vibration Check for Vibrations check_perfusion->check_vibration Noise Persists check_perfusion->clean_signal Noise Resolved check_vibration->clean_signal Noise Resolved post_processing Use Post-Processing (e.g., Filtering) check_vibration->post_processing Noise Persists post_processing->clean_signal Final Step

Caption: A logical workflow for systematically identifying and resolving common artifacts in electrophysiology recordings.

Typical In Vitro Electrophysiology Setup

Electrophysiology_Setup cluster_cage Faraday Cage microscope Microscope recording_chamber Recording Chamber (with Slice) microscope->recording_chamber Visualization manipulator Micromanipulator headstage Headstage manipulator->headstage headstage->recording_chamber Electrode amplifier Amplifier headstage->amplifier Signal digitizer Digitizer (DAQ) amplifier->digitizer computer Computer (Data Acquisition) digitizer->computer perfusion Perfusion System perfusion->recording_chamber ACSF In/Out ground Single-Point Ground ground->microscope Ground ground->amplifier Ground ground->perfusion Ground

Caption: A simplified diagram of a typical in vitro electrophysiology recording rig.

Aripiprazole Signaling Pathway

Aripiprazole's therapeutic effects are believed to be mediated by its unique activity at dopamine (B1211576) and serotonin (B10506) receptors.[18][19][20] It acts as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors.[18][19][20]

Aripiprazole_Signaling cluster_receptors Receptor Targets aripiprazole Aripiprazole d2 Dopamine D2 Receptor aripiprazole->d2 Partial Agonist ht1a Serotonin 5-HT1A Receptor aripiprazole->ht1a Partial Agonist ht2a Serotonin 5-HT2A Receptor aripiprazole->ht2a Antagonist dopamine_modulation Dopamine Modulation (Stabilization) d2->dopamine_modulation serotonin_modulation Serotonin Modulation ht1a->serotonin_modulation ht2a->serotonin_modulation therapeutic_effects Therapeutic Effects (e.g., Antipsychotic, Mood Stabilizing) dopamine_modulation->therapeutic_effects serotonin_modulation->therapeutic_effects

Caption: A diagram illustrating the primary signaling mechanism of Aripiprazole.

References

Technical Support Center: Stability and Handling of Adapiprazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific degradation and stability data for a compound named "Adapiprazine." The following technical support guide is a representative model for a hypothetical piperazine-containing pharmaceutical compound, based on established principles of drug stability, degradation pathways of similar molecules, and standard analytical methodologies. The provided data and protocols are illustrative and should be adapted based on experimentally determined results for the specific compound of interest.

Troubleshooting Guides

This section addresses specific issues researchers may encounter during the storage and experimental use of this compound.

Question Possible Cause(s) Recommended Action(s)
I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause? 1. Contamination of the sample, mobile phase, or HPLC system. 2. Formation of new, previously uncharacterized degradation products. 3. Interaction of this compound with excipients or container closure systems.1. Run a blank gradient to check for system contamination. Use fresh, high-purity solvents and sample diluents. 2. Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. 3. Characterize the unknown peaks using mass spectrometry (LC-MS) to determine their molecular weights and fragmentation patterns.[1][2][3]
My this compound sample shows significant degradation even under recommended storage conditions. What should I do? 1. The recommended storage conditions may not be optimal for your specific formulation. 2. The primary packaging may not be providing adequate protection from light or moisture. 3. The sample may have been inadvertently exposed to adverse conditions during handling or transport.1. Review the certificate of analysis and any available stability data for your specific lot. 2. Consider performing a more comprehensive stability study with tighter environmental controls and a wider range of conditions (e.g., lower humidity, refrigeration).[4][5][6] 3. Ensure the product is stored in its original, sealed container in a dark, controlled environment.
The color of my this compound powder has changed from white to a pale yellow upon storage. Is it still usable? 1. Color change often indicates chemical degradation, potentially through oxidative or photolytic pathways. 2. The presence of impurities or interaction with trace atmospheric components.1. Do not use the discolored product for in-vivo studies or sensitive in-vitro assays. 2. Quantify the level of degradation using a validated stability-indicating method (e.g., HPLC). 3. Attempt to identify the colored degradant. If the level of degradation is within acceptable limits for your application, you may proceed with caution, but the results should be interpreted with the understanding that degradants are present.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

Based on the typical reactivity of piperazine-containing compounds, the primary degradation pathways are likely to be:

  • Oxidation: The piperazine (B1678402) ring and other nitrogen-containing functional groups can be susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metals, or peroxide impurities.

  • Hydrolysis: Amide or ester functional groups, if present in the molecule, can be susceptible to hydrolysis under acidic or basic conditions.

  • Photodegradation: Exposure to UV or visible light can induce photolytic cleavage or rearrangement of the molecular structure.

What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container, protected from light, at controlled room temperature (20-25°C) with low relative humidity (<60% RH). For long-term storage, refrigeration (2-8°C) may be recommended. Always refer to the supplier's specific storage instructions.

How can I monitor the stability of my this compound samples?

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is the gold standard for monitoring stability.[7][8] This method should be able to separate the intact drug from all potential degradation products.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound under various conditions.

Table 1: Stability of this compound Powder under Accelerated Conditions

Storage ConditionDurationAssay (%)Total Degradation Products (%)
40°C / 75% RH1 month98.51.5
3 months96.23.8
6 months92.17.9
60°C / 80% RH2 weeks90.39.7
4 weeks85.714.3

Table 2: Forced Degradation of this compound (1 mg/mL solution)

Stress ConditionDurationAssay (%)Major Degradation Product(s)
0.1 M HCl (60°C)24 hours82.4Hydrolytic Product A
0.1 M NaOH (60°C)24 hours91.8Hydrolytic Product B
3% H₂O₂ (RT)12 hours75.3Oxidative Products C, D
UV Light (254 nm)48 hours88.9Photolytic Product E

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Indicating Assay of this compound

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.5 mg/mL.

Protocol 2: Forced Degradation Study

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL. Protect from light and store at room temperature for 12 hours before HPLC analysis.

  • Photodegradation: Prepare a 1 mg/mL solution of this compound. Expose the solution to a calibrated light source (e.g., UV lamp at 254 nm) for 48 hours. A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Thermal Degradation: Store solid this compound powder in an oven at 105°C for 24 hours. Dissolve the powder in a suitable solvent for HPLC analysis.[8]

Visualizations

This compound This compound Oxidative_Product_C Oxidative Product C This compound->Oxidative_Product_C H₂O₂ Oxidative_Product_D Oxidative Product D This compound->Oxidative_Product_D H₂O₂ Hydrolytic_Product_A Hydrolytic Product A This compound->Hydrolytic_Product_A Acidic Hydrolysis Hydrolytic_Product_B Hydrolytic Product B This compound->Hydrolytic_Product_B Basic Hydrolysis Photolytic_Product_E Photolytic Product E This compound->Photolytic_Product_E UV Light

Caption: Plausible degradation pathways of this compound under stress conditions.

start Start: Receive this compound Sample initial_analysis Initial Analysis (HPLC, Appearance, etc.) start->initial_analysis stability_chambers Place in Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH) initial_analysis->stability_chambers time_points Pull Samples at Defined Time Points (1, 3, 6 months) stability_chambers->time_points analysis Analyze Samples (HPLC, etc.) time_points->analysis data_evaluation Evaluate Data (Compare to initial results) analysis->data_evaluation report Generate Stability Report data_evaluation->report

Caption: Experimental workflow for a typical stability study of this compound.

issue Issue: Unexpected Peak in HPLC q1 Is the peak present in the blank run? issue->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no res1 Contamination: Clean system, use fresh solvents. a1_yes->res1 q2 Does the peak increase over time in stability samples? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no res2 Degradation Product: Perform forced degradation and LC-MS. a2_yes->res2 res3 Potential one-time contamination or sample handling error. a2_no->res3

Caption: Troubleshooting logic for identifying unknown peaks in HPLC analysis.

References

Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common issues researchers face when working with poorly soluble compounds in in vivo experiments.

Issue Potential Causes Troubleshooting Steps & Solutions
Low or undetectable plasma concentrations after oral administration. 1. Poor aqueous solubility: The compound is not dissolving in the gastrointestinal (GI) fluids, which is a prerequisite for absorption. 2. Low dissolution rate: Even if sparingly soluble, the compound dissolves too slowly to be absorbed effectively during its transit time in the GI tract. 3. High first-pass metabolism: The compound is extensively metabolized in the gut wall or liver before reaching systemic circulation.[1] 4. Efflux by transporters: The compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal lining, which pump it back into the GI lumen.1. Improve Solubility & Dissolution: - Particle size reduction: Micronization or nanomilling increases the surface area for dissolution. - Formulation with solubilizing agents: Utilize surfactants, co-solvents, or complexing agents like cyclodextrins. - Amorphous solid dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance solubility.[1] - Lipid-based formulations: Dissolving the compound in oils and surfactants (e.g., SEDDS) can improve absorption via lymphatic pathways. 2. Investigate Metabolism: - Conduct in vitro metabolism studies using liver microsomes or S9 fractions to understand metabolic stability. - If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) to confirm its impact. 3. Assess Transporter Activity: - Use in vitro cell-based assays (e.g., Caco-2 permeability assays) to determine if the compound is a P-gp substrate.
High variability in plasma concentrations between animal subjects. 1. Inconsistent formulation: If using a suspension, the compound may not be uniformly suspended, leading to variable dosing. 2. Food effects: The presence or absence of food in the GI tract can significantly alter the absorption of poorly soluble drugs. 3. Physiological differences: Variations in gastric pH and GI motility among animals can affect drug dissolution and absorption.1. Ensure Formulation Homogeneity: - For suspensions, ensure vigorous and consistent mixing before dosing each animal. - Consider solution-based formulations (e.g., using co-solvents or cyclodextrins) for more uniform dosing. 2. Standardize Experimental Conditions: - Fast animals overnight before dosing to minimize food-related variability. Ensure free access to water. - Administer the formulation at the same time of day for all animals.
Precipitation of the compound in the dosing vehicle or upon administration. 1. Supersaturation and instability: The compound may be dissolved in a vehicle at a concentration above its equilibrium solubility, leading to precipitation over time or upon contact with aqueous GI fluids. 2. pH shift: A compound's solubility may be pH-dependent, and the change in pH from the formulation to the GI tract can cause it to precipitate.1. Use Precipitation Inhibitors: - Incorporate polymers like HPMC or PVP in the formulation to maintain a supersaturated state. 2. Optimize Formulation: - For pH-sensitive compounds, consider buffered formulations or enteric-coated systems to control the environment where the drug is released. - Lipid-based formulations can protect the drug from the aqueous environment of the GI tract.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it crucial for in vivo experiments?

A1: Bioavailability (F) is the fraction of an administered drug that reaches the systemic circulation in an unchanged form. It is a critical pharmacokinetic parameter that determines the efficacy and potential toxicity of a compound. Low bioavailability can lead to sub-therapeutic concentrations at the target site, rendering the experiment inconclusive. Understanding and optimizing bioavailability is essential for establishing a reliable dose-response relationship.

Q2: What are the main factors that limit the oral bioavailability of a compound?

A2: The primary factors include:

  • Physicochemical properties: Poor aqueous solubility, slow dissolution rate, and instability in the GI tract.

  • Biological barriers: First-pass metabolism in the intestine and liver, and efflux by transporters like P-glycoprotein.[1]

Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble drugs?

A3: Common strategies can be categorized as follows:

  • Physical Modifications:

    • Particle Size Reduction: Micronization and nanosuspensions increase the surface area for dissolution.

  • Chemical Modifications:

    • Salt Formation: For ionizable drugs, forming a salt can improve solubility and dissolution.

  • Formulation-Based Approaches:

    • Solid Dispersions: Dispersing the drug in a carrier at the molecular level to create an amorphous form.[1]

    • Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin cavity to increase its solubility.[2]

    • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving the drug in oils, surfactants, and co-solvents.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables provide representative data on how different formulation strategies can improve the pharmacokinetic parameters of poorly soluble drugs in rodent models.

Table 1: Representative Pharmacokinetic Data for Carbamazepine in Different Formulations in Rats [1]

FormulationCmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)Relative Bioavailability (%)
Crude Carbamazepine2.8 ± 0.63.5 ± 1.535.2 ± 8.1100
Immediate-Release Solid Dispersion6.5 ± 1.22.2 ± 1.184.5 ± 15.3~240
Delayed-Release Solid Dispersion5.9 ± 1.04.8 ± 1.892.6 ± 18.7~260
Controlled-Release Solid Dispersion4.7 ± 0.95.2 ± 2.288.1 ± 16.5~250

Data are presented as mean ± standard deviation. AUC: Area Under the Curve, Cmax: Maximum Plasma Concentration, Tmax: Time to reach Cmax.

Table 2: Representative Pharmacokinetic Data for Itraconazole (B105839) in Different Oral Formulations [2][3]

FormulationCmax (µg/mL)Tmax (h)AUC (0-∞) (µg·h/mL)Relative Bioavailability (%)
Capsule0.15 ± 0.124-6Low~12
Oral Solution (with Cyclodextrin)0.41 ± 0.132-4Significantly Higher~65

Data are presented as mean ± standard deviation. Itraconazole is known for its high variability in pharmacokinetics.[4]

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This protocol is suitable for preparing small batches of cyclodextrin complexes for preclinical studies.

Materials:

  • Poorly soluble compound ("Adapiprazine")

  • Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Ethanol (B145695) (50% in deionized water)

  • Mortar and pestle

  • Spatula

  • Desiccator

Procedure:

  • Determine the molar ratio for complexation (commonly 1:1). Calculate the required mass of "this compound" and the cyclodextrin.

  • Place the calculated amount of cyclodextrin into a mortar.

  • Add a small amount of 50% ethanol to the cyclodextrin and triturate with the pestle to form a homogenous paste.

  • Gradually add the "this compound" powder to the paste while continuously triturating.

  • Continue kneading for 30-60 minutes. If the mixture becomes too dry, add a few more drops of 50% ethanol.

  • Scrape the paste from the mortar and spread it as a thin layer on a glass dish.

  • Dry the product in an oven at 40-50°C until the solvent has completely evaporated, or air-dry in a desiccator for 24 hours.

  • Pulverize the dried complex into a fine powder using the mortar and pestle.

  • Pass the powder through a fine-mesh sieve to ensure uniformity.

  • Store the final product in a desiccator.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the preparation of a simple lipid-based formulation.

Materials:

  • "this compound"

  • Oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Glass vials

  • Vortex mixer

  • Magnetic stirrer with heating capabilities (optional)

Procedure:

  • Screen for solubility of "this compound" in various oils, surfactants, and co-solvents to select the best excipients.

  • Based on the screening, select an oil, surfactant, and co-surfactant. A common starting point for the ratio is 30-40% oil, 30-40% surfactant, and 20-30% co-surfactant.

  • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.

  • Mix the components thoroughly using a vortex mixer or a magnetic stirrer until a clear, homogenous mixture is formed. Gentle heating (40°C) can be used to aid mixing if necessary.

  • Add the calculated amount of "this compound" to the excipient mixture.

  • Vortex or stir the mixture until the drug is completely dissolved. This may take some time and can be facilitated by gentle heating.

  • Visually inspect the final formulation for any undissolved drug particles.

  • Store the SEDDS formulation in a tightly sealed container at room temperature.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents (Oral Gavage)

This protocol provides a general workflow for a single-dose pharmacokinetic study in rats or mice. All animal procedures must be approved by the institution's Animal Care and Use Committee.

Materials:

  • Test animals (e.g., Sprague-Dawley rats, C57BL/6 mice)[5]

  • Dosing formulation of "this compound"

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, syringes with anticoagulant)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least one week before the study.

  • Fasting: Fast the animals for 12-18 hours before dosing, with free access to water.

  • Dosing:

    • Record the body weight of each animal.

    • Calculate the required dose volume based on the formulation concentration and animal's body weight.

    • Administer the formulation accurately using an appropriate-sized oral gavage needle. Record the exact time of administration.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[6]

    • The blood collection site can be the tail vein, saphenous vein, or via terminal cardiac puncture for the final time point.

    • Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Carefully transfer the plasma supernatant to labeled cryovials.

  • Sample Storage:

    • Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Quantify the concentration of "this compound" in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software.

Mandatory Visualizations

Bioavailability_Enhancement_Strategy Start Poorly Soluble Compound Solubility_Check Assess Solubility & Permeability (BCS/DCS) Start->Solubility_Check Class_II Class II/IIa: Dissolution Rate-Limited Solubility_Check->Class_II High Permeability Class_IV Class IV: Solubility & Permeability-Limited Solubility_Check->Class_IV Low Permeability Particle_Size Particle Size Reduction (Micronization, Nanosuspension) Class_II->Particle_Size Amorphous Amorphous Solid Dispersion Class_II->Amorphous Cyclodextrin Cyclodextrin Complexation Class_II->Cyclodextrin Lipid_Formulation Lipid-Based Formulation (e.g., SEDDS) Class_II->Lipid_Formulation Class_IV->Lipid_Formulation Permeation_Enhancer Consider Permeation Enhancers Class_IV->Permeation_Enhancer PK_Study Conduct In Vivo PK Study Particle_Size->PK_Study Amorphous->PK_Study Cyclodextrin->PK_Study Lipid_Formulation->PK_Study Permeation_Enhancer->PK_Study

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Caption: Mechanism of cyclodextrin inclusion complex formation.

PK_Workflow cluster_study_prep Study Preparation cluster_dosing_sampling Dosing and Sampling cluster_analysis Sample & Data Analysis Protocol Develop Study Protocol (IACUC Approval) Formulation Prepare Dosing Formulation Protocol->Formulation Animals Acclimate Animals Formulation->Animals Fasting Fast Animals (12-18h) Animals->Fasting Dosing Administer Formulation (Oral Gavage) Fasting->Dosing Sampling Collect Blood Samples at Time Points Dosing->Sampling Plasma Process Blood to Obtain Plasma Sampling->Plasma Storage Store Plasma at -80°C Plasma->Storage Bioanalysis Quantify Drug Concentration (LC-MS/MS) Storage->Bioanalysis PK_Analysis Calculate PK Parameters (AUC, Cmax, Tmax) Bioanalysis->PK_Analysis

References

Adapiprazine Toxicity and Cell Viability Assays: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for assessing the cytotoxicity of Adapiprazine using common cell viability assays.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound toxicity testing and the principles of the cell viability assays discussed.

QuestionAnswer
What is the primary mechanism of action for this compound? The precise mechanism of action for this compound is not as extensively documented as for other atypical antipsychotics. However, related compounds often exhibit complex pharmacological profiles, typically involving partial agonism at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A receptors, along with antagonist activity at 5-HT2A receptors.[1][2] This modulation of multiple neurotransmitter systems is central to its therapeutic effects and potential toxicities.
Why is assessing cell viability crucial when studying this compound? Cell viability assays are fundamental in toxicology and drug development to determine the concentration at which a compound, such as this compound, becomes toxic to cells. This helps establish the therapeutic window and identify potential safety concerns. These assays measure cellular metabolic activity or membrane integrity to quantify the proportion of living cells after exposure to the compound.
What is the core principle behind tetrazolium-based assays like MTT and XTT? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxamide) assays are colorimetric methods that measure cellular metabolic activity.[3] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring, converting the soluble yellow MTT salt into an insoluble purple formazan (B1609692), or the XTT salt into a soluble orange formazan.[3][4] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[3]
How does the Neutral Red assay differ from MTT and XTT assays? The Neutral Red (NR) uptake assay assesses cell viability based on the ability of living cells to incorporate and bind the NR dye within their lysosomes.[4][5][6] Viable cells possess an intact plasma membrane and sufficient ATP to actively transport the dye. Non-viable cells with damaged membranes cannot retain the dye. The amount of dye extracted from the cells is proportional to the number of viable cells.[5][6]
Can this compound directly interfere with the assay chemistry? Yes, it is possible for a test compound to interfere with the assay. For instance, a compound with reducing properties can directly convert MTT to formazan, independent of cellular activity, leading to falsely elevated viability readings.[3][7] To test for this, run a cell-free control where this compound is added to media with the assay reagent. A significant color change indicates direct interference.[3][7]

Quantitative Data Summary

The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values for this compound to illustrate how such data should be structured. The IC50 value is a measure of a drug's potency; a lower IC50 indicates that the drug is effective at a lower concentration.[8] Note that these values are dependent on the cell line, exposure time, and the specific assay used.[9][10]

Table 1: Example IC50 Values for this compound

Cell LineAssay Type24-hour IC50 (µM)48-hour IC50 (µM)72-hour IC50 (µM)
SH-SY5Y (Human Neuroblastoma)MTT85.255.630.1
HepG2 (Human Hepatocellular Carcinoma)XTT110.478.945.3
HEK293 (Human Embryonic Kidney)Neutral Red> 200150.798.5
MCF-7 (Human Breast Adenocarcinoma)MTT92.563.138.8

Note: Data are hypothetical and for illustrative purposes only.

Experimental Workflows and Signaling Pathways

Visualizations are provided for a standard cell viability workflow, a troubleshooting decision tree, and a representative signaling pathway potentially modulated by psychoactive compounds.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis a Seed Cells in 96-Well Plate b Incubate for 24h (Allow Adherence) a->b c Prepare Serial Dilutions of this compound b->c d Treat Cells with This compound c->d e Incubate for 24/48/72 hours d->e f Add Assay Reagent (MTT, XTT, or NR) e->f g Incubate as per Protocol f->g h Add Solubilization Buffer (for MTT/NR) g->h i Read Absorbance on Plate Reader h->i j Calculate % Viability vs. Control i->j k Determine IC50 Value j->k

Caption: General experimental workflow for cell viability assays.

G Start Inconsistent or Unexpected Results Q1 High Background Absorbance? Start->Q1 A1_1 Check for microbial contamination. Q1->A1_1 Yes A1_2 Use phenol (B47542) red-free medium during assay. Q1->A1_2 Yes A1_3 Run cell-free control to check for compound interference. Q1->A1_3 Yes Q2 Low Absorbance (Low Signal)? Q1->Q2 No A2_1 Increase cell seeding density. Q2->A2_1 Yes A2_2 Increase incubation time with reagent. Q2->A2_2 Yes A2_3 Ensure cells are healthy and in log phase. Q2->A2_3 Yes Q3 High Variability Between Replicates? Q2->Q3 No A3_1 Check pipetting technique for accuracy. Q3->A3_1 Yes A3_2 Avoid 'edge effects' by not using outer wells or filling them with sterile PBS. Q3->A3_2 Yes A3_3 Ensure formazan crystals (MTT) or dye (NR) is fully solubilized. Q3->A3_3 Yes

Caption: Troubleshooting decision tree for common assay issues.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Ligand) GPCR D2/5-HT1A Receptor (GPCR) This compound->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to G_Protein->AC Inhibits/ Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Activates Response Cellular Response (Viability, Proliferation) Gene->Response

Caption: Generalized GPCR signaling pathway relevant to antipsychotics.

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
High background absorbance in cell-free wells 1. Direct reduction of MTT by this compound.[3] 2. Microbial contamination of media or reagents.[11] 3. Phenol red in the culture medium.[3]1. Run a control with media, MTT, and this compound (no cells). If color changes, consider an alternative assay (e.g., Neutral Red).[3] 2. Use sterile technique and check reagents for contamination.[11] 3. Use phenol red-free media during the MTT incubation step.[3]
Incomplete formazan crystal dissolution 1. Insufficient volume of solubilization solvent.[3] 2. Inadequate mixing after adding solvent.[3] 3. Formazan crystals are too dense.1. Ensure you are using a sufficient volume of DMSO or acidified isopropanol.[3] 2. Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.[3] 3. Reduce initial cell seeding density.
Absorbance readings are too low 1. Cell number per well is too low. 2. Incubation time with MTT reagent is too short. 3. Cells are not proliferating due to improper culture conditions.[11]1. Optimize and increase the initial cell seeding density. 2. Increase incubation time with MTT until purple color is evident in cells under a microscope. 3. Check culture conditions (media, temperature, CO2) and ensure cells have recovered after plating.[11]
High variability between replicate wells 1. Inaccurate pipetting or cell plating.[12] 2. "Edge effect" due to evaporation in outer wells.[3][12] 3. Cells washed away during media changes.1. Ensure the cell suspension is homogenous before plating; check pipette calibration.[12] 2. Fill the outermost wells with sterile PBS or media and do not use them for experimental samples.[3][12] 3. Be gentle when aspirating and adding media, especially with loosely adherent cell lines.[12]
XTT Assay Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Absorbance readings are too high 1. Cell density is too high. 2. Bacterial or yeast contamination.1. Reduce the number of cells plated per well. 2. Use sterile technique and check cultures for contamination before the assay.
Absorbance readings are too low 1. Cell density is too low. 2. Assay incubation time is too short. 3. Activation reagent was not added to the XTT reagent.1. Increase the number of cells plated per well. 2. Increase the incubation time with the XTT solution. 3. Ensure the Activated-XTT solution is prepared correctly by mixing both reagents before adding to wells.
Precipitate in XTT reagents 1. Reagents were stored improperly or thawed incorrectly.1. If sediment is observed after thawing, warm the reagent to 37°C and swirl the vial until the solution is clear before use.[13]
Neutral Red (NR) Uptake Assay Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
High background / High variability in controls 1. Dye crystals precipitate out of solution, leading to uneven staining.[5][14] 2. Incomplete washing leaves residual dye in the wells.[14] 3. Components in media (e.g., phenol red, NaHCO3) can cause NR to precipitate.[15]1. Filter the NR solution with a syringe filter before adding it to the cells.[5][15] 2. Ensure washing steps are performed carefully but thoroughly to remove all non-incorporated dye.[16] 3. Consider using media without phenol red for the assay. Prepare the NR working solution fresh.[15]
Absorbance readings are too low 1. Cells were washed away during fixation or washing steps. 2. Insufficient incubation time with the NR solution. 3. Cell density is too low.1. Be gentle during washing steps. For poorly adherent cells, a fixation step may be required.[16] 2. Ensure an adequate incubation time (e.g., 2 hours) for dye uptake.[6][16] 3. Optimize the initial cell seeding density.
Dye leaches out of cells 1. Prolonged exposure to the fixative solution.[5]1. Do not extend the fixation step beyond the time recommended in the protocol.

Key Experimental Protocols

MTT Assay Protocol
  • Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[3]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[3][11]

XTT Assay Protocol
  • Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Immediately before use, prepare the activated XTT solution by mixing the XTT reagent and the activation reagent (electron coupling reagent) according to the manufacturer's instructions (e.g., add 0.1 mL of Activation Reagent to 5.0 mL of XTT Reagent).[17]

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Return the plate to the incubator for 2-4 hours, or until a distinct orange color develops in the control wells.

  • Absorbance Reading: Gently shake the plate to evenly distribute the color. Measure the absorbance at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used to subtract non-specific background readings.

Neutral Red Uptake Assay Protocol
  • Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Dye Incubation: Remove the treatment medium. Add 100 µL of medium containing Neutral Red (e.g., 50 µg/mL) to each well and incubate for 2 hours at 37°C, allowing viable cells to take up the dye into their lysosomes.[6][16]

  • Washing/Fixation: Carefully remove the dye-containing medium. Wash the cells gently with a wash/fixative solution (e.g., 0.1% CaCl2 in 0.5% Formaldehyde) to remove unincorporated dye.[5]

  • Solubilization: Remove the wash solution. Add 150 µL of a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the cells.[5]

  • Absorbance Reading: Place the plate on a shaker for 10 minutes to ensure complete solubilization. Measure the absorbance at 540 nm. A background reading at 690 nm can be subtracted.[5]

References

Technical Support Center: Large-Scale Synthesis of Adapiprazine (Aripiprazole)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Adapiprazine (Aripiprazole).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Aripiprazole (B633), particularly during scale-up operations.

Problem IDQuestionPossible CausesSuggested Solutions
SYN-001 Low yield of 1-(2,3-dichlorophenyl)piperazine (B491241) (DCPP) intermediate. - Incomplete reaction due to insufficient reaction time or temperature.[1] - Suboptimal ratio of reactants. - Poor quality of starting materials, such as 2,3-dichloroaniline (B127971) or bis(2-chloroethyl)amine (B1207034) hydrochloride.[2]- Increase reaction time and/or temperature, monitoring reaction progress by HPLC.[1][2] - Optimize the molar ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride.[2] - Ensure the purity of starting materials through appropriate analytical techniques before use.
SYN-002 High levels of dimer impurity (7,7'-[tetramethylenebis(oxy)]bis(3,4-dihydroquinolin-2(1H)-one)) in the final product. - Use of a strong base, which can promote the dimerization of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one. - High reaction temperature favoring the side reaction.- Use a milder base, such as potassium carbonate, instead of stronger bases like sodium hydroxide. - Carefully control the reaction temperature to minimize dimer formation. - A patented method suggests that avoiding the dimer is possible by reacting 4-chlorobutoxyquinolinone with piperazine (B1678402) hydrochloride, which results in low dimer content.[3]
PUR-001 Difficulty in removing unreacted 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one from the crude Aripiprazole. - Inefficient extraction or crystallization procedures. - Co-crystallization of the starting material with the product.- Optimize the recrystallization solvent system. A mixture of ethanol (B145695) and water is commonly used for Aripiprazole crystallization. - Employ column chromatography for purification if high levels of impurity persist, although this may be less feasible at a very large scale.
SCL-001 Inconsistent product quality and yield upon scaling up the synthesis. - Inefficient mixing in larger reactors, leading to localized "hot spots" and increased side reactions. - Poor heat transfer in large vessels, affecting reaction kinetics and impurity profile. - Changes in crystallization dynamics at a larger scale, affecting particle size and purity.- Characterize and optimize mixing parameters (e.g., impeller type, agitation speed) during scale-up. - Implement a robust temperature control strategy with efficient reactor heating/cooling systems. - Develop a controlled crystallization process with defined cooling profiles and seeding strategies.
IMP-001 Presence of unknown impurities in the final API. - Degradation of starting materials or intermediates under reaction conditions. - Side reactions occurring due to prolonged reaction times or temperature excursions. - Contamination from solvents or reagents.- Conduct forced degradation studies to identify potential degradation products.[3] - Tightly control reaction parameters (time, temperature, stoichiometry). - Ensure high purity of all raw materials and solvents. - Utilize analytical techniques like LC-MS to identify and characterize unknown impurities.[4]

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the synthesis of Aripiprazole?

A1: The critical process parameters include reaction temperature, reaction time, molar ratios of reactants, and the choice of base and solvent. In the final coupling step, precise temperature control is crucial to minimize the formation of the dimer impurity. For the synthesis of the 1-(2,3-dichlorophenyl)piperazine (DCPP) intermediate, temperature and reaction time directly impact the yield and purity.[1][2]

Q2: What are the common impurities found in Aripiprazole synthesis and what are their origins?

A2: Common process-related impurities include unreacted starting materials such as 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one and 1-(2,3-dichlorophenyl)piperazine. A significant side-product can be the dimer impurity, 7,7'-[tetramethylenebis(oxy)]bis(3,4-dihydroquinolin-2(1H)-one), formed by the reaction of two molecules of the bromobutoxy quinolinone intermediate. Other potential impurities can arise from the starting materials used to synthesize the intermediates. For example, impurities related to the synthesis of DCPP could carry over. Degradation impurities can also form under stress conditions like heat and oxidation.[4][5]

Q3: How can the formation of the dimer impurity be minimized during large-scale production?

A3: The formation of the dimer impurity can be minimized by carefully selecting the base and controlling the reaction temperature. Using a milder inorganic base like potassium carbonate is often preferred over stronger bases. Additionally, a patented process suggests a synthetic route modification where 4-chlorobutoxyquinolinone is reacted with piperazine hydrochloride to yield Aripiprazole with a very low dimer content, which could be advantageous for large-scale manufacturing.[3]

Q4: What are the recommended analytical methods for monitoring the reaction progress and final product purity?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the reaction progress and determining the purity of the final Aripiprazole product.[6] For the identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Data Presentation

Table 1: Summary of Reaction Conditions for Aripiprazole Synthesis (Lab-Scale Optimization)
ParameterRange StudiedOptimal ConditionResultant Yield (%)Resultant Purity (%)Reference
Molar Ratio of AR2 to AR1 1.0 - 1.21.1~99>99.5[7]
Molar Ratio of Na2CO3 to AR1 2.0 - 2.52.2~99>99.5[7]
Ethanol Volume (mL per 10 mmol AR1) 30 - 5040~99>99.5[7]
Reaction Time (hours) 8 - 1612~99>99.5[7]

*AR1: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one, AR2: 1-(2,3-dichlorophenyl)piperazine hydrochloride

Experimental Protocols

Synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride

A mixture of 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride is heated in a suitable solvent. The reaction temperature is typically maintained between 120-220°C.[2] After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent like methanol.[2]

Synthesis of Aripiprazole

To a suspension of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one and 1-(2,3-dichlorophenyl)piperazine hydrochloride in a solvent such as ethanol, an inorganic base like anhydrous sodium carbonate is added.[2] The mixture is then heated to reflux for several hours.[2] Upon completion, the inorganic salts are filtered off, and the filtrate is cooled to allow for the crystallization of Aripiprazole. The crude product is then collected by filtration and can be further purified by recrystallization.[2] A representative procedure reported a yield of 85% with a purity of 99.32% using this method at a laboratory scale.[2]

Visualizations

Aripiprazole Synthesis Pathway

G cluster_0 Intermediate Synthesis cluster_1 Intermediate Synthesis A 2,3-Dichloroaniline C 1-(2,3-dichlorophenyl)piperazine (DCPP) A->C B Bis(2-chloroethyl)amine HCl B->C G Aripiprazole C->G D 7-Hydroxy-3,4-dihydroquinolin-2-one F 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one D->F E 1,4-Dibromobutane E->F F->G

Caption: Synthetic route to Aripiprazole.

Troubleshooting Logic for Low Yield

G Problem Low Final Product Yield Cause1 Incomplete Final Coupling Reaction Problem->Cause1 Cause2 Low Yield of DCPP Intermediate Problem->Cause2 Cause3 Purification Losses Problem->Cause3 Solution1a Increase Reaction Time/Temp Cause1->Solution1a Solution1b Optimize Base/Solvent Cause1->Solution1b Solution2a Verify Intermediate Purity Cause2->Solution2a Solution2b Re-optimize Intermediate Synthesis Cause2->Solution2b Solution3a Optimize Crystallization Conditions Cause3->Solution3a Solution3b Investigate Alternative Purification Cause3->Solution3b G Start Crude Product with Unknown Impurity HPLC HPLC Analysis for Purity Profile Start->HPLC LCMS LC-MS for Mass Identification HPLC->LCMS Isolation Preparative HPLC or Column Chromatography for Isolation LCMS->Isolation NMR NMR Spectroscopy for Structural Elucidation Isolation->NMR Conclusion Impurity Structure Confirmed NMR->Conclusion

References

Validation & Comparative

Aripiprazole vs. Olanzapine in a Preclinical Model of Schizophrenia: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the atypical antipsychotics Aripiprazole and Olanzapine, focusing on their performance in a preclinical animal model of schizophrenia. The data presented is intended for researchers, scientists, and drug development professionals interested in the neuropharmacological mechanisms underlying antipsychotic efficacy, particularly concerning cognitive deficits associated with schizophrenia.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While existing antipsychotic medications are effective in managing positive symptoms, cognitive impairments remain a significant challenge for patient recovery and functional outcome. This has spurred research into novel therapeutic strategies targeting the neurobiological underpinnings of these cognitive deficits. This guide focuses on a head-to-head comparison of Aripiprazole and Olanzapine in a widely used preclinical model that mimics certain aspects of schizophrenia-related cognitive dysfunction.

Aripiprazole is known for its unique mechanism of action, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[1][2] In contrast, Olanzapine is a potent antagonist at a broader range of receptors, including dopamine D2 and serotonin 5-HT2A receptors. These distinct pharmacological profiles are thought to contribute to their differential effects on cognitive symptoms.

Experimental Model: NMDA Receptor Antagonist-Induced Cognitive Deficit

To investigate the comparative efficacy of Aripiprazole and Olanzapine on cognitive deficits relevant to schizophrenia, a well-established animal model was utilized. This model involves the infusion of a competitive NMDA receptor antagonist, 3-(R)-2-carboxypiperazin-4-propyl-1-phosphonic acid (CPP), into the medial prefrontal cortex (mPFC) of rats.[3] This manipulation induces a state of excessive glutamate (B1630785) release in the mPFC, which is associated with attentional deficits, mirroring a key pathophysiological aspect of schizophrenia.[3]

Experimental Workflow

The following diagram illustrates the general workflow of the experimental model used to assess the effects of Aripiprazole and Olanzapine on CPP-induced cognitive deficits.

G cluster_0 Animal Preparation and Surgery cluster_1 Behavioral Testing cluster_2 Pharmacological Intervention and Data Collection cluster_3 Data Analysis A Acclimatization of Rats B Stereotaxic Surgery: Implantation of guide cannulae targeting the medial prefrontal cortex (mPFC) A->B C Training in the five-choice serial reaction time task (5-CSRTT) B->C D Baseline performance assessment C->D E Drug Administration: - Vehicle - Aripiprazole - Olanzapine D->E F Intra-mPFC infusion of CPP E->F G 5-CSRTT performance testing F->G H In vivo microdialysis to measure glutamate and serotonin levels in the mPFC F->H I Statistical analysis of: - Accuracy - Response control (anticipatory and perseverative responses) - Neurotransmitter levels G->I H->I

Figure 1: Experimental workflow for the CPP-induced cognitive deficit model.

Results: Aripiprazole vs. Olanzapine

The study revealed distinct effects of Aripiprazole and Olanzapine on both behavioral performance and neurochemical measures in the CPP-induced cognitive deficit model.

Effects on Attentional Accuracy

Both Aripiprazole and Olanzapine were effective in mitigating the attentional deficits induced by CPP infusion. Oral administration of both drugs abolished the CPP-induced decrease in accuracy in the five-choice serial reaction time task (5-CSRTT).[3]

Effects on Response Control

While both drugs improved accuracy, they had differential effects on response control. Aripiprazole, similar to the typical antipsychotic haloperidol (B65202), was found to reduce perseverative over-responding.[3] In contrast, Olanzapine was more effective in controlling anticipatory responding.[3]

Effects on Glutamate and Serotonin Release

A key finding of the study was the differential impact of the two drugs on neurotransmitter release in the mPFC. Both Aripiprazole and Olanzapine abolished the CPP-induced excessive glutamate release.[3] This suggests that the suppression of glutamatergic hyperactivity may be a common mechanism underlying their efficacy in improving attentional deficits in this model.[3] The study also measured serotonin (5-HT) release, although the primary focus was on glutamate.

Data Summary

ParameterVehicle + CPPAripiprazole (1.0 & 3.0 mg/kg) + CPPOlanzapine (0.3 & 1.0 mg/kg) + CPPHaloperidol (0.1 mg/kg) + CPP
Attentional Accuracy (5-CSRTT) DeficitAbolished Deficit[3]Abolished Deficit[3]No significant effect on accuracy deficit[3]
Perseverative Responding IncreasedReduced[3]No significant effect[3]Reduced[3]
Anticipatory Responding IncreasedNo significant effect[3]Reduced[3]No significant effect[3]
Glutamate Release in mPFC IncreasedAbolished Increase[3]Abolished Increase[3]No significant effect on CPP-induced increase[3]

Table 1: Comparative Effects of Aripiprazole, Olanzapine, and Haloperidol in the CPP-Induced Cognitive Deficit Model.

Signaling Pathway

The mechanism by which Aripiprazole and Olanzapine suppress CPP-induced glutamate release likely involves their interaction with dopamine and serotonin receptors, which in turn modulate glutamatergic neurotransmission in the mPFC. The following diagram illustrates a simplified putative signaling pathway.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal D2 D2 Receptor Glu_out Glutamate Release D2->Glu_out Inhibits HT2A 5-HT2A Receptor HT2A->Glu_out Stimulates NMDA NMDA Receptor Glutamate Excessive Glutamate NMDA->Glutamate Leads to Aripiprazole Aripiprazole (D2 Partial Agonist, 5-HT2A Antagonist) Aripiprazole->D2 Modulates Aripiprazole->HT2A Blocks Olanzapine Olanzapine (D2 Antagonist, 5-HT2A Antagonist) Olanzapine->D2 Blocks Olanzapine->HT2A Blocks CPP CPP (NMDA Antagonist) CPP->NMDA Blocks Glutamate->Glu_out

Figure 2: Putative signaling pathway for modulation of glutamate release.

Experimental Protocols

Animal Model
  • Subjects: Male Sprague-Dawley rats.

  • Surgery: Rats were anesthetized and stereotaxically implanted with guide cannulae aimed at the medial prefrontal cortex.

  • Drug Administration: Aripiprazole and Olanzapine were administered orally. CPP was infused directly into the mPFC.

Five-Choice Serial Reaction Time Task (5-CSRTT)
  • Apparatus: Operant chambers equipped with five apertures for visual stimuli.

  • Procedure: Rats were trained to detect a brief visual stimulus presented in one of the five apertures and to respond by poking their nose into the correct aperture to receive a food reward.

  • Measures:

    • Accuracy: Percentage of correct responses.

    • Anticipatory Responses: Responses made before the stimulus presentation.

    • Perseverative Responses: Repeated responses to the same aperture.

In Vivo Microdialysis
  • Procedure: A microdialysis probe was inserted into the mPFC of freely moving rats.

  • Sample Collection: Dialysate samples were collected at regular intervals before and after drug and CPP administration.

  • Analysis: Samples were analyzed using high-performance liquid chromatography (HPLC) to determine the concentrations of glutamate and serotonin.

Conclusion

This comparative analysis demonstrates that both Aripiprazole and Olanzapine are effective in ameliorating NMDA receptor antagonist-induced cognitive deficits in a preclinical model of schizophrenia. Their shared ability to suppress excessive glutamate release in the medial prefrontal cortex appears to be a crucial mechanism underlying this effect.[3] However, their differential effects on response control, with Aripiprazole reducing perseverative responding and Olanzapine controlling anticipatory responding, suggest distinct modulatory actions on cortical-striatal circuitry.[3] These findings provide valuable insights for the development of novel antipsychotic drugs with improved efficacy for the cognitive symptoms of schizophrenia, highlighting the suppression of glutamate release as a potential therapeutic target.[3]

References

Validating the Therapeutic Efficacy of Aripiprazole In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo therapeutic efficacy of Aripiprazole (B633), focusing on its applications in treating depression and anxiety. Aripiprazole's performance is benchmarked against established therapeutic alternatives, with supporting data from preclinical animal models. Detailed experimental protocols and signaling pathway diagrams are included to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanism of Action: Aripiprazole and Comparators

Aripiprazole exhibits a unique pharmacological profile, distinguishing it from other antipsychotic agents. Its primary mechanism involves partial agonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, combined with antagonist activity at serotonin 5-HT2A receptors.[1] This "dopamine-serotonin system stabilizer" activity modulates neurotransmission, in contrast to the full antagonism of most antipsychotics.[1] In states of high dopamine, it acts as an antagonist, while in low dopamine states, it exhibits agonist properties.

For comparison, this guide includes:

  • Sertraline : A selective serotonin reuptake inhibitor (SSRI) that potently and selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuron, thereby increasing serotonergic neurotransmission.

  • Diazepam : A benzodiazepine (B76468) that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.

Below is a diagram illustrating the primary signaling pathway of Aripiprazole.

Aripiprazole_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Serotonin Serotonin HT1A 5-HT1A Receptor Serotonin->HT1A Binds HT2A 5-HT2A Receptor Serotonin->HT2A Binds Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist Aripiprazole->HT1A Partial Agonist Aripiprazole->HT2A Antagonist Response Modulated Neuronal Response D2R->Response HT1A->Response HT2A->Response

Aripiprazole's primary mechanism of action.

In Vivo Efficacy in Animal Models of Depression

The antidepressant-like effects of Aripiprazole have been evaluated in various rodent models of depression. The Forced Swim Test (FST) and the Sucrose Preference Test (SPT) are two of the most common assays used. The FST assesses behavioral despair, where a decrease in immobility time is indicative of an antidepressant effect.[2][3] The SPT measures anhedonia, a core symptom of depression, by evaluating the rodent's preference for a sweetened solution over water.[4][5][6]

The following table summarizes the comparative efficacy of Aripiprazole and the SSRI Sertraline in these models.

DrugDoseAnimal ModelBehavioral TestKey Finding
Aripiprazole 0.01 - 0.03 mg/kgOlfactory Bulbectomized MiceForced Swim TestSignificantly reversed the increased immobility duration.[7]
Aripiprazole 1.5 mg/kgPrenatally Stressed RatsForced Swim TestShowed a significant antidepressant effect after single and repeated administration (7, 14, and 21 days).[8]
Sertraline 10 mg/kgWild Type MiceForced Swim TestSignificantly reduced immobility time in both male and female mice.[9]
Sertraline N/AR6/2 Huntington's Disease Mouse ModelGeneral PhenotypeProlonged survival, improved motor performance, and ameliorated brain atrophy, associated with increased BDNF levels.[10]

In Vivo Efficacy in Animal Models of Anxiety

Aripiprazole's anxiolytic potential has been investigated using models such as the Elevated Plus Maze (EPM) and fear conditioning paradigms. The EPM is a widely used test for anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[11][12][13][14][15] An increase in the time spent in the open arms is considered an anxiolytic effect. Fear conditioning tests assess the ability of a compound to facilitate the extinction of learned fear responses.

The table below compares the efficacy of Aripiprazole with the benzodiazepine Diazepam.

DrugDoseAnimal ModelBehavioral TestKey Finding
Aripiprazole 1 mg/kgWistar RatsElevated Plus MazeIncreased the percentage of entries into the open arms.[1]
Aripiprazole 0.1 mg/kgWistar RatsContextual Fear ConditioningDecreased the time spent freezing.[1]
Aripiprazole 5 mg/kgAdolescent RatsFear ExtinctionSignificantly reduced freezing at test, facilitating fear extinction.[16]
Diazepam 1.5 mg/kgHemiparkinsonian RatsElevated Plus MazeExerted an anxiolytic effect in low-anxiety sham-lesioned and hemiparkinsonian rats.[17]
Diazepam 0.5 - 3.0 mg/kgInbred Mice StrainsElevated Plus MazeIncreased entries into the open arms in the "High Activity" (low anxiety) strain.[18][19]

Experimental Protocols and Workflows

Detailed and consistent experimental protocols are crucial for the reproducibility of in vivo studies. Below are standardized protocols for the key behavioral assays mentioned in this guide.

General In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating a therapeutic compound.

Experimental_Workflow start Animal Acclimation model Disease Model Induction (e.g., Chronic Stress) start->model grouping Randomized Group Assignment (Vehicle, Drug A, Drug B) model->grouping treatment Chronic or Acute Drug Administration grouping->treatment behavioral Behavioral Testing (e.g., FST, EPM, SPT) treatment->behavioral tissue Tissue Collection (e.g., Brain, Blood) behavioral->tissue analysis Biochemical/Molecular Analysis (e.g., Western Blot, PCR) tissue->analysis data Data Analysis & Interpretation analysis->data end Conclusion data->end

References

Reproducibility of Aripiprazole's Effects on Dopamine D2 Receptor Occupancy and Prolactin Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of aripiprazole's effects on two key pharmacodynamic biomarkers: dopamine (B1211576) D2 receptor occupancy and serum prolactin levels. The performance of aripiprazole (B633) is compared with other commonly prescribed atypical antipsychotics, namely risperidone, olanzapine (B1677200), and clozapine. This document summarizes quantitative data from various studies, outlines detailed experimental protocols for biomarker measurement, and visualizes the underlying signaling pathways to offer a comprehensive resource for preclinical and clinical research.

Comparative Analysis of Biomarker Modulation

The therapeutic and adverse effects of antipsychotic medications are closely linked to their interaction with central dopamine D2 receptors and their subsequent impact on downstream signaling, including the regulation of prolactin secretion. The following tables summarize the reported effects of aripiprazole and its comparators on these two critical biomarkers.

Dopamine D2 Receptor Occupancy

Dopamine D2 receptor occupancy is a primary biomarker for assessing the target engagement of antipsychotic drugs. Positron Emission Tomography (PET) is the gold standard for in vivo measurement of receptor occupancy in the brain.

Table 1: Comparative Dopamine D2 Receptor Occupancy by Antipsychotic

AntipsychoticTypical Dosage Range (mg/day)Striatal D2 Receptor Occupancy (%)Key Findings & Reproducibility
Aripiprazole 10 - 3085 - 95%[1]Aripiprazole demonstrates high and dose-dependent D2 receptor occupancy.[1] Despite high occupancy levels, the risk of extrapyramidal symptoms (EPS) is low, a finding attributed to its partial agonist activity.[2][3] This effect is consistently reported across multiple studies.
Risperidone 2 - 1263 - 89%[4]Risperidone shows a clear dose-dependent increase in D2 receptor occupancy.[4][5] Occupancy levels above 80% are associated with a higher risk of EPS.[2]
Olanzapine 5 - 6043 - 89%[4]Olanzapine also exhibits dose-dependent D2 receptor occupancy.[4] At clinically effective doses, it achieves occupancy levels comparable to other atypical antipsychotics.
Clozapine 75 - 90016 - 68%[4]Clozapine is characterized by a lower D2 receptor occupancy compared to other antipsychotics at clinically effective doses.[4] This suggests that its therapeutic effects may be mediated by mechanisms beyond D2 receptor blockade alone.
Serum Prolactin Levels

Prolactin levels are a sensitive biomarker for the dopamine-blocking activity of antipsychotics in the tuberoinfundibular pathway.

Table 2: Comparative Effects on Serum Prolactin Levels

AntipsychoticEffect on Prolactin LevelsTypical Findings & Reproducibility
Aripiprazole Decrease or no significant changeAripiprazole is unique among these antipsychotics as it generally leads to a decrease in prolactin levels, particularly in patients with previously elevated levels.[6][7] This effect is consistently observed and is attributed to its partial D2 agonist activity.[8]
Risperidone Marked IncreaseRisperidone is well-known to cause significant and dose-dependent elevations in prolactin levels.[6][7][9] This is a highly reproducible finding across numerous studies.
Olanzapine Moderate IncreaseOlanzapine is associated with a moderate increase in prolactin levels, generally less pronounced than with risperidone.[7][9]
Clozapine Minimal to no effectClozapine typically has a minimal effect on prolactin levels, which aligns with its lower D2 receptor occupancy in the tuberoinfundibular pathway.[9]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the reproducible assessment of these biomarkers.

Measurement of Dopamine D2 Receptor Occupancy via PET

Principle: Positron Emission Tomography (PET) with the radioligand [11C]raclopride is used to quantify the in vivo occupancy of dopamine D2 receptors in the striatum. [11C]raclopride is a D2 receptor antagonist that competes with both endogenous dopamine and antipsychotic drugs for binding to these receptors. The reduction in [11C]raclopride binding in the presence of an antipsychotic drug reflects the degree of D2 receptor occupancy by that drug.

Protocol Outline:

  • Subject Preparation: Subjects are typically required to be in a resting state and may be asked to fast for a specific period before the scan. Informed consent is obtained, and a detailed medical history, including current medications, is recorded.[5]

  • Radioligand Synthesis: [11C]raclopride is synthesized with a high specific activity (>300 Ci/mmol) shortly before administration.[5]

  • Administration: A bolus injection of [11C]raclopride (typically around 10 mCi) is administered intravenously.[5] Some protocols may use a bolus plus continuous infusion method to achieve steady-state concentrations of the radioligand.[5][10]

  • PET Scanning: Dynamic PET scans are acquired over a period of 60 to 90 minutes immediately following the injection.[11] The scanner acquires a series of images over time to measure the distribution and binding of the radioligand in the brain.

  • Image Analysis:

    • Regions of interest (ROIs) are drawn on the PET images, typically for the striatum (caudate and putamen) and a reference region devoid of D2 receptors, such as the cerebellum.[5]

    • Time-activity curves are generated for each ROI, showing the concentration of the radioligand over time.

    • The binding potential (BPND), which is proportional to the density of available D2 receptors, is calculated using kinetic models such as the simplified reference tissue model.

  • Occupancy Calculation: D2 receptor occupancy is calculated as the percentage reduction in BPND in the drug-treated state compared to a baseline (drug-free) scan in the same individual or a control group.

Measurement of Serum Prolactin Levels

Principle: Serum prolactin concentrations are measured using an immunoassay, a highly sensitive and specific method that utilizes antibodies to detect the hormone.

Protocol Outline:

  • Sample Collection: A blood sample is collected via venipuncture. Serum is preferred, but plasma can also be used.[12] It is recommended to collect the sample 3-4 hours after waking to account for diurnal variations.[13] Stress during venipuncture should be minimized as it can transiently increase prolactin levels.[13]

  • Sample Processing: The blood sample is centrifuged to separate the serum from the blood cells. The serum is then transferred to a clean tube for analysis.[12]

  • Immunoassay:

    • A variety of immunoassay techniques can be used, with the enzyme-linked immunosorbent assay (ELISA) being a common method.[14]

    • In a typical sandwich ELISA, the wells of a microplate are coated with a capture antibody specific to prolactin.

    • The patient's serum is added to the wells, and any prolactin present binds to the capture antibody.

    • A second, enzyme-linked detection antibody that also binds to prolactin is added, forming a "sandwich" complex.

    • A substrate for the enzyme is then added, which produces a colored product. The intensity of the color is proportional to the amount of prolactin in the sample.

  • Quantification: The concentration of prolactin in the sample is determined by comparing the color intensity to a standard curve generated from samples with known prolactin concentrations.[14] Results are typically reported in nanograms per milliliter (ng/mL) or mill-international units per liter (mIU/L).[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by aripiprazole and the general workflow for biomarker assessment.

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Synthesis Dopamine Synthesis Dopamine Vesicle Dopamine Vesicle Dopamine Synthesis->Dopamine Vesicle Dopamine Release Dopamine Release Dopamine Vesicle->Dopamine Release D2_Receptor D2 Receptor Dopamine Release->D2_Receptor Dopamine G_Protein G Protein Signaling D2_Receptor->G_Protein Downstream_Effects Downstream Cellular Effects G_Protein->Downstream_Effects Aripiprazole Aripiprazole Aripiprazole->D2_Receptor Partial Agonism

Figure 1: Aripiprazole's Mechanism of Action at the D2 Receptor.

cluster_pituitary Anterior Pituitary cluster_hypothalamus Hypothalamus Lactotroph Lactotroph Prolactin Release Prolactin Release Lactotroph->Prolactin Release Systemic Circulation Systemic Circulation Prolactin Release->Systemic Circulation Dopaminergic Neuron Dopaminergic Neuron Dopamine Release Dopamine Release Dopaminergic Neuron->Dopamine Release Dopamine Release->Lactotroph Dopamine (Inhibition) Antipsychotics Antipsychotics Antipsychotics->Dopamine Release D2 Blockade

Figure 2: Antipsychotic Effect on Prolactin Secretion.

Patient Recruitment Patient Recruitment Baseline Biomarker Measurement Baseline Biomarker Measurement Patient Recruitment->Baseline Biomarker Measurement Antipsychotic Administration Antipsychotic Administration Baseline Biomarker Measurement->Antipsychotic Administration Follow-up Biomarker Measurement Follow-up Biomarker Measurement Antipsychotic Administration->Follow-up Biomarker Measurement Data Analysis Data Analysis Follow-up Biomarker Measurement->Data Analysis

Figure 3: General Workflow for Biomarker Assessment in Clinical Trials.

References

A Head-to-Head Comparison of Aripiprazole and Olanzapine in Antipsychotic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request for a comparison with "Adapiprazine" yielded no results for a compound of that name in scientific literature or drug databases. It is presumed that this was a typographical error for Aripiprazole (B633) . This guide therefore presents a detailed, head-to-head comparison of Aripiprazole and Olanzapine (B1677200) for an audience of researchers, scientists, and drug development professionals.

This comprehensive guide delves into the pharmacological and clinical profiles of two prominent atypical antipsychotics: aripiprazole and olanzapine. By examining their distinct mechanisms of action, receptor binding affinities, and clinical trial outcomes, this document provides a thorough, data-driven comparison to inform research and development in psychopharmacology.

Mechanism of Action and Receptor Binding Profile

Aripiprazole and olanzapine, while both classified as atypical antipsychotics, exhibit fundamentally different mechanisms of action at the dopamine (B1211576) D2 receptor, which is a key target in the treatment of psychosis. Olanzapine is a potent antagonist at the D2 receptor, meaning it blocks the receptor and prevents dopamine from binding.[1][2][3] In contrast, aripiprazole is a D2 receptor partial agonist.[4][5][6] This unique property allows it to act as a "dopamine system stabilizer"; in conditions of excessive dopamine (hyperdopaminergic states), it acts as an antagonist, while in areas of low dopamine (hypodopaminergic states), it exhibits agonist activity.[5][7]

Their differing affinities for a wide range of neurotransmitter receptors contribute to their distinct therapeutic effects and side-effect profiles. The following table summarizes their in vitro receptor binding affinities (Ki values), where a lower Ki value indicates a higher binding affinity.

Data Presentation: Receptor Binding Affinities
Receptor SubtypeAripiprazole Ki (nM)Olanzapine Ki (nM)
Dopamine Receptors
D20.3411-31
D30.849
D44427
Serotonin Receptors
5-HT1A1.7323
5-HT2A3.44
5-HT2C1511
5-HT6445
5-HT719127
Adrenergic Receptors
α1A5719
α2A49230
Histamine (B1213489) Receptors
H1617
Muscarinic Receptors
M1>100019

Note: Ki values are compiled from various sources and may vary between studies due to different experimental conditions. The data presented provides a comparative overview of receptor affinities.

Signaling Pathways

The interaction of aripiprazole and olanzapine with the D2 receptor initiates distinct intracellular signaling cascades. As a G-protein coupled receptor (GPCR), the D2 receptor can signal through both G-protein dependent and β-arrestin pathways. Olanzapine, as a full antagonist, blocks both of these pathways. Aripiprazole's partial agonism results in a more complex signaling profile, acting as a partial agonist for Gαi/o signaling and a robust antagonist for Gβγ signaling.[8][9] This functional selectivity may contribute to its unique clinical profile.

Below are diagrams illustrating the differential effects of aripiprazole and olanzapine on D2 receptor signaling.

cluster_aripiprazole Aripiprazole Signaling cluster_olanzapine Olanzapine Signaling Aripiprazole Aripiprazole D2R_A D2 Receptor Aripiprazole->D2R_A Gai_A Gαi/o (Partial Activation) D2R_A->Gai_A Barr2_A β-arrestin 2 (Antagonism) D2R_A->Barr2_A Blocks AC_A Adenylyl Cyclase (Partial Inhibition) Gai_A->AC_A cAMP_A ↓ cAMP AC_A->cAMP_A PKA_A ↓ PKA cAMP_A->PKA_A Olanzapine Olanzapine D2R_O D2 Receptor Olanzapine->D2R_O Antagonizes Gai_O Gαi/o (Blocked) D2R_O->Gai_O Barr2_O β-arrestin 2 (Blocked) D2R_O->Barr2_O

Figure 1: D2 Receptor Signaling Pathways

Head-to-Head Clinical Trial Data

Numerous clinical trials have directly compared the efficacy and safety of aripiprazole and olanzapine in the treatment of schizophrenia and bipolar disorder.

Efficacy Outcomes

Efficacy is often measured by the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline. A greater negative change indicates greater improvement in symptoms.

StudyDurationAripiprazole Mean PANSS ChangeOlanzapine Mean PANSS ChangeOutcome
Fleischhacker et al. (2009)[10]6 Weeks-24.6-29.5Olanzapine showed a statistically significant efficacy advantage.
Kane et al. (2009)28 Weeks-25.9-30.2Olanzapine-treated patients had a significantly greater mean decrease in PANSS total score.
Jindal et al. (2013)6 WeeksSignificant reductionSignificant reductionBoth drugs were found to be equally efficacious.
Safety and Tolerability Outcomes

A key differentiator between aripiprazole and olanzapine is their side-effect profile, particularly concerning metabolic effects.

StudyDurationAripiprazole Mean Weight ChangeOlanzapine Mean Weight ChangeKey Metabolic Findings
Newcomer et al. (2007)26 Weeks-1.37 kg+4.23 kgOlanzapine was associated with significantly greater weight gain and worsening of lipid profiles.
Fleischhacker et al. (2009)[10]26 Weeks+0.13 kg+4.30 kg40% of olanzapine patients vs. 21% of aripiprazole patients had significant (≥7%) weight gain.
Kane et al. (2009)28 Weeks+0.3 kg+3.4 kgOlanzapine was associated with significantly greater increases in weight, glucose, and lipids.

Experimental Protocols

The receptor binding affinities presented in this guide are determined using in vitro radioligand displacement assays. Below is a detailed methodology for a typical assay.

Radioligand Displacement Assay for Dopamine D2 Receptor

1. Membrane Preparation:

  • Cell Culture: Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the human dopamine D2 receptor are cultured in appropriate media.

  • Harvesting and Lysis: Cells are harvested, washed, and then lysed in a hypotonic buffer to break open the cell membranes.

  • Centrifugation: The cell lysate is centrifuged at high speed to pellet the cell membranes. The supernatant is discarded.

  • Resuspension: The membrane pellet is washed and resuspended in an assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

2. Competition Binding Assay:

  • Assay Setup: The assay is performed in a 96-well plate format.

  • Incubation Mixture: Each well contains:

    • A fixed concentration of a radioligand with high affinity for the D2 receptor (e.g., [3H]-spiperone).

    • Increasing concentrations of the unlabeled test compound (aripiprazole or olanzapine).

    • The prepared cell membrane suspension.

  • Nonspecific Binding: A set of wells containing the radioligand and a high concentration of a known D2 antagonist (e.g., haloperidol) is included to determine nonspecific binding.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Detection and Data Analysis:

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep Membrane Preparation (Cells expressing D2 receptor) start->prep assay Competition Binding Assay (Radioligand + Test Drug + Membranes) prep->assay incubate Incubation to Equilibrium assay->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Figure 2: Radioligand Displacement Assay Workflow

Logical Relationship of Pharmacological Differences to Clinical Profiles

The distinct pharmacological properties of aripiprazole and olanzapine directly translate to their differing clinical profiles in terms of efficacy and side effects.

cluster_pharm Pharmacological Profile cluster_clinical Clinical Profile A_pharm Aripiprazole - D2 Partial Agonist - Low H1/M1 Affinity A_clinical Aripiprazole - Moderate Efficacy - Low Weight Gain - Low Sedation A_pharm->A_clinical Leads to O_pharm Olanzapine - D2 Antagonist - High H1/M1 Affinity O_clinical Olanzapine - High Efficacy - High Weight Gain - High Sedation O_pharm->O_clinical Leads to

Figure 3: Pharmacology to Clinical Profile

References

Preclinical Data on Adapiprazine Remains Elusive in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature has revealed a significant lack of preclinical data for the compound adapiprazine (B1666601), particularly in direct comparison with a placebo in animal models. As a result, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway visualizations, as requested, cannot be constructed at this time.

Efforts to locate in vivo studies, pharmacological profiles, and mechanism of action data for this compound have yielded minimal specific results. The scientific search results were predominantly focused on aripiprazole, a well-established atypical antipsychotic with a different chemical structure. This suggests that this compound is either a very novel compound with preclinical data not yet in the public domain, or a less-investigated substance.

Without accessible preclinical studies, it is not possible to provide a summary of quantitative data on the efficacy and safety of this compound in animal models. Furthermore, the detailed experimental methodologies, including animal models, dosing regimens, and behavioral or physiological endpoints measured, remain unknown. Consequently, the creation of structured data tables and workflow diagrams as per the specified requirements cannot be fulfilled.

Similarly, the elucidation of the signaling pathways through which this compound may exert its effects is contingent on available research. In the absence of such studies, any depiction of its mechanism of action would be purely speculative and would not meet the standard of providing supporting experimental data.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor scientific publications and patent literature for any future disclosures of preclinical data. At present, a direct, evidence-based comparison of this compound versus a placebo in a preclinical animal model cannot be provided.

Aripiprazole: A Comparative Analysis Against Standard-of-Care Treatments for Schizophrenia and Bipolar Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of aripiprazole (B633) against established standard-of-care treatments for schizophrenia and bipolar disorder. Designed for researchers, scientists, and drug development professionals, this document synthesizes efficacy and safety data from key clinical trials, details experimental methodologies, and visualizes relevant biological pathways and study designs.

Mechanism of Action

Aripiprazole exhibits a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[1][2][3] This "dopamine-serotonin system stabilizer" modulates neurotransmitter activity, reducing dopaminergic neurotransmission in hyperdopaminergic states (as seen in psychosis) and increasing it in hypodopaminergic states.[3] This mechanism contrasts with many other antipsychotics that act as full dopamine D2 receptor antagonists.[1]

The signaling pathway of aripiprazole involves its interaction with these key receptors, influencing downstream cellular processes.

Aripiprazole Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Full Agonist Cellular Response Cellular Response D2 Receptor->Cellular Response Modulates cAMP 5-HT1A Receptor 5-HT1A Receptor 5-HT1A Receptor->Cellular Response Modulates cAMP 5-HT2A Receptor 5-HT2A Receptor 5-HT2A Receptor->Cellular Response Modulates IP3/DAG Aripiprazole Aripiprazole Aripiprazole->D2 Receptor Partial Agonist (Stabilizes Activity) Aripiprazole->5-HT1A Receptor Partial Agonist Aripiprazole->5-HT2A Receptor Antagonist

Caption: Aripiprazole's interaction with key neurotransmitter receptors.

Benchmarking Against Standard-of-Care in Schizophrenia

Standard-of-care for schizophrenia includes other atypical antipsychotics like olanzapine (B1677200) and risperidone (B510), as well as typical antipsychotics such as haloperidol (B65202).

Efficacy Comparison
Treatment ComparisonKey Efficacy FindingsCitation(s)
Aripiprazole vs. Olanzapine Olanzapine showed a statistically significant efficacy advantage over aripiprazole in some studies, particularly in the acute phase of relapse.[4][5][6]
A 28-week study found greater improvement in PANSS total score with olanzapine.[7]
Aripiprazole vs. Risperidone Studies suggest aripiprazole has similar efficacy to risperidone in treating both positive and negative symptoms of schizophrenia.[8][9]
One study in first-episode psychosis found no significant difference in effectiveness between the two drugs.[10][11]
Aripiprazole vs. Haloperidol Aripiprazole demonstrated comparable efficacy to haloperidol in improving the overall mental state of patients with schizophrenia.[12][13]
Safety and Tolerability Comparison
Treatment ComparisonKey Safety and Tolerability FindingsCitation(s)
Aripiprazole vs. Olanzapine Aripiprazole was associated with significantly less weight gain compared to olanzapine.[4][5]
Olanzapine treatment was associated with greater increases in glucose and lipid levels.[7]
Aripiprazole vs. Risperidone Aripiprazole generally has a better side-effect profile, with a lower incidence of extrapyramidal symptoms and hyperprolactinemia.[8][9]
Risperidone was associated with more frequent sex-related adverse events and rigidity.[11]
Aripiprazole vs. Haloperidol Aripiprazole was associated with a lower incidence of extrapyramidal symptoms compared to haloperidol.[12][13]

Benchmarking Against Standard-of-Care in Bipolar Disorder

For bipolar disorder, standard-of-care treatments include mood stabilizers like lithium and valproate.

Efficacy Comparison
Treatment ComparisonKey Efficacy FindingsCitation(s)
Aripiprazole vs. Lithium For the management of acute mania, some evidence suggests lithium may be more effective than aripiprazole in the initial weeks of treatment.[14][15]
In long-term maintenance treatment, aripiprazole and lithium have shown comparable efficacy in preventing relapse of manic or mixed episodes.[[“]][17]
Aripiprazole vs. Valproate As an adjunctive therapy to valproate, aripiprazole has been shown to be effective in improving mania symptoms in patients with an inadequate response to valproate monotherapy.[18][[“]][20]
A study comparing aripiprazole as an add-on to valproate with other second-generation antipsychotics suggested aripiprazole may be more efficient and faster in controlling mania.[21]
Safety and Tolerability Comparison
Treatment ComparisonKey Safety and Tolerability FindingsCitation(s)
Aripiprazole vs. Lithium Both medications have generally manageable side-effect profiles in long-term use. Akathisia is more common with aripiprazole, while gastrointestinal symptoms can be more frequent with lithium.[[“]][17]
Aripiprazole vs. Valproate When used as an adjunct to valproate, common adverse events with aripiprazole include headache, weight increase, tremor, and insomnia.[18]

Experimental Protocols

Detailed methodologies from key comparative clinical trials are summarized below to provide insight into the evidence generation.

Generalized Experimental Workflow for Comparative Clinical Trials

Experimental Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Aripiprazole Arm Aripiprazole Arm Randomization->Aripiprazole Arm Standard-of-Care Arm Standard-of-Care Arm Randomization->Standard-of-Care Arm Treatment Period Treatment Period Aripiprazole Arm->Treatment Period Standard-of-Care Arm->Treatment Period Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis

Caption: A typical workflow for a randomized controlled trial comparing aripiprazole.

Study Protocol: Aripiprazole vs. Olanzapine in Schizophrenia
  • Objective: To compare the efficacy and tolerability of aripiprazole with olanzapine in patients experiencing an acute relapse of schizophrenia.[4]

  • Study Design: A multicenter, randomized, double-blind, active-comparator study.[4]

  • Participants: Patients diagnosed with schizophrenia experiencing an acute relapse.

  • Intervention:

    • Aripiprazole group: Received aripiprazole.

    • Olanzapine group: Received olanzapine.

  • Duration: A 6-week acute treatment phase followed by a 46-week outpatient extension phase for patients showing improvement.[4]

  • Primary Outcome Measures:

    • Change in the Positive and Negative Syndrome Scale (PANSS) total score at Week 6.

    • Weight gain liability from baseline to Week 26.[4]

  • Key Assessments: PANSS, body weight, metabolic parameters (glucose, lipids).

Study Protocol: Aripiprazole vs. Risperidone in First-Episode Psychosis
  • Objective: To compare the short-term effectiveness of aripiprazole and risperidone in patients with a first episode of psychosis.[11]

  • Study Design: A prospective, randomized, open-label study.[11]

  • Participants: Drug-naïve patients experiencing their first episode of psychosis.

  • Intervention:

    • Aripiprazole group (n=136): Received aripiprazole.

    • Risperidone group (n=130): Received risperidone.

  • Duration: 12 weeks of follow-up.[11]

  • Primary Outcome Measure: All-cause treatment discontinuation.[11]

  • Key Assessments: Clinical efficacy was assessed based on an intention-to-treat principle.

Study Protocol: Aripiprazole vs. Lithium in Acute Mania (Bipolar I Disorder)
  • Objective: To compare the effectiveness of aripiprazole with lithium in treating patients with acute mania in bipolar I disorder.[14]

  • Study Design: A randomized clinical trial.

  • Participants: Male in-patients with bipolar I disorder experiencing an acute manic episode.

  • Intervention:

    • Aripiprazole group: Received aripiprazole (5 mg tablets) with a standard titration protocol.

    • Lithium group: Received lithium carbonate (300 mg tablets) with a standard titration protocol.

  • Duration: 4 weeks.[14]

  • Primary Outcome Measure: Change in the Manic State Rating Scale (MSRS) score from baseline to week 4.[14]

  • Key Assessments: MSRS, Bech-Rafaelsen Mania Scale (BRMS), Schedule for Assessment of Insight (SAI), and Clinical Global Impressions-Global Improvement (CGI-G) scale.[14]

Study Protocol: Adjunctive Aripiprazole with Lithium or Valproate in Bipolar I Disorder
  • Objective: To evaluate the efficacy and safety of aripiprazole as an adjunctive therapy to lithium or valproate for maintenance treatment in patients with bipolar I disorder with an inadequate response to monotherapy.[18]

  • Study Design: A multicenter, double-blind, randomized, placebo-controlled study.[18]

  • Participants: Patients with a current manic or mixed episode and an inadequate response to at least 2 weeks of lithium or valproate monotherapy.

  • Intervention:

    • Patients with an inadequate response received adjunctive single-blind aripiprazole.

    • Patients who achieved stability for 12 consecutive weeks were randomized to double-blind aripiprazole (10-30 mg/day) + lithium/valproate or placebo + lithium/valproate.

  • Duration: 52 weeks of monitoring for relapse.[18]

  • Primary Outcome Measure: Time to any mood episode relapse.[18]

  • Key Assessments: Young Mania Rating Scale (YMRS), Montgomery-Åsberg Depression Rating Scale (MADRS), and adverse event monitoring.[18]

References

Comparative Efficacy and Side Effects of Aripiprazole vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Validation of Published Aripiprazole (B633) Studies: A Comparative Guide

This guide provides an objective comparison of Aripiprazole with other atypical antipsychotics, supported by experimental data from published studies. It is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of Aripiprazole's performance and mechanism of action relative to its alternatives.

Aripiprazole's clinical efficacy and side-effect profile have been extensively compared with other second-generation antipsychotics, primarily Olanzapine (B1677200), Risperidone (B510), and Quetiapine. The following tables summarize key quantitative data from comparative clinical trials.

Table 1: Aripiprazole vs. Olanzapine

Outcome MeasureAripiprazoleOlanzapineStudy Details
Efficacy (PANSS Total Score Change at Week 6) -24.6-29.5Multicenter, randomized, double-blind study in patients with acute schizophrenia relapse. Olanzapine showed a statistically significant superiority.[1][2]
Weight Gain (Mean change at Week 26) +0.13 kg+4.30 kgSame study as above. Aripiprazole was associated with significantly less weight gain.[1][2]
Patients with Significant Weight Gain at Week 26 21%40%Same study as above.[1][2]
Psychotic Symptom Reduction Significant decreaseSignificant decrease (faster onset)Randomized controlled trial over two months in patients with psychotic disorders.[3]
Cognitive Outcomes (Visual Learning) Better outcomes-Comparison in individuals at clinical high risk for psychosis.[4]

Table 2: Aripiprazole vs. Risperidone

Outcome MeasureAripiprazoleRisperidoneStudy Details
All-Cause Treatment Discontinuation (12 weeks) No significant differenceNo significant difference3-month randomized, flexible-dose, open-label clinical trial in first-episode non-affective psychosis.[5]
Short-term Efficacy (PANSS Scores) Similar improvementSimilar improvement8-12 weeks, non-randomized, rater-blinded, prospective comparative trial in schizophrenia.[6]
Extrapyramidal Symptoms (EPS) Less commonMore commonSame study as above.[6]
Weight Gain Less treatment-emergent weight gainMore treatment-emergent weight gainSame study as above.[6]
Young Mania Rating Scale (YMRS) Score Reduction Statistically significant improvementStatistically significant improvement6-week randomized, double-blinded clinical trial in acute bipolar mania. Aripiprazole showed greater reduction at several time points.[7]

Table 3: Aripiprazole vs. Quetiapine

Outcome MeasureAripiprazoleQuetiapineStudy Details
Global State No significant differenceNo significant differenceMeta-analysis of 12 RCTs.[8]
Mental State (PANSS Positive Symptoms) No significant differenceNo significant differenceMeta-analysis of 7 RCTs.[8]
Positive Symptom Improvement Significant improvementSignificant improvement12-week, double-blind study in female inpatients with schizophrenia.[9]
Negative Symptom Improvement Not statistically significantNot statistically significantSame study as above.[9]
Extrapyramidal Side Effects No significant increaseNo significant increaseSame study as above.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the published literature are crucial for independent validation and replication.

Receptor Occupancy Measurement via Positron Emission Tomography (PET)

This protocol is used to determine the in-vivo occupancy of neurotransmitter receptors by Aripiprazole.

  • Objective: To quantify the percentage of Dopamine D2, Serotonin 5-HT2A, and Serotonin 5-HT1A receptors occupied by Aripiprazole at therapeutic doses.[10]

  • Subjects: Patients with schizophrenia or schizoaffective disorder.

  • Radiotracers:

    • [11C]raclopride for D2 receptors.

    • [18F]setoperone for 5-HT2A receptors.

    • [11C]WAY100635 for 5-HT1A receptors.

  • Procedure:

    • A baseline PET scan is performed for each radiotracer before Aripiprazole administration to determine baseline receptor binding potential.

    • Patients are treated with a stable dose of Aripiprazole for at least 14 days.

    • Post-treatment PET scans are conducted using the same radiotracers.

    • Dynamic PET data are acquired over a specified period (e.g., 90 minutes) after intravenous injection of the radiotracer.

    • Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma.

    • Regions of interest (e.g., striatum for D2, cortex for 5-HT2A, and raphe nucleus for 5-HT1A) are delineated on co-registered MRI scans.

    • Time-activity curves are generated for each region of interest.

    • Receptor occupancy is calculated as the percentage reduction in binding potential after Aripiprazole treatment compared to baseline.

Assessment of Clinical Efficacy and Side Effects in Clinical Trials

This outlines the typical methodology for a randomized controlled trial comparing Aripiprazole to another antipsychotic.

  • Objective: To compare the efficacy and tolerability of Aripiprazole with an alternative antipsychotic (e.g., Olanzapine, Risperidone) in patients with schizophrenia or bipolar disorder.

  • Study Design: Multicenter, randomized, double-blind, parallel-group study.

  • Participants: Patients meeting DSM criteria for the respective disorder, often experiencing an acute episode.

  • Intervention: Patients are randomly assigned to receive either Aripiprazole or the comparator drug over a predefined period (e.g., 6 to 52 weeks). Dosing may be fixed or flexible.

  • Primary Efficacy Measures:

    • Positive and Negative Syndrome Scale (PANSS): A 30-item scale to assess the severity of positive, negative, and general psychopathology symptoms. Administered at baseline and regular intervals.[1][3]

    • Brief Psychiatric Rating Scale (BPRS): A scale to measure psychiatric symptoms such as depression, anxiety, hallucinations, and unusual behavior.[5]

  • Secondary Efficacy and Tolerability Measures:

    • Clinical Global Impression (CGI) Scale: A clinician-rated scale of illness severity and improvement.[7][9]

    • Young Mania Rating Scale (YMRS): A clinician-rated scale to assess the severity of manic symptoms.[7]

    • Simpson-Angus Scale (SAS) and Barnes Akathisia Rating Scale (BARS): To assess extrapyramidal symptoms.[9]

    • Body Weight and Metabolic Parameters: Measurement of weight, BMI, fasting glucose, and lipid profiles at baseline and follow-up visits.[1][3]

  • Statistical Analysis: Changes from baseline in the outcome measures are compared between the treatment groups using appropriate statistical tests (e.g., ANCOVA, mixed-effects models).

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Aripiprazole.

aripiprazole_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor DA_synthesis Dopamine Synthesis (Tyrosine Hydroxylase) D2_auto->DA_synthesis Inhibits DA_release Dopamine Release DA_synthesis->DA_release D2_post D2 Receptor AC Adenylyl Cyclase D2_post->AC HT1A 5-HT1A Receptor HT1A->AC HT2A 5-HT2A Receptor PLC Phospholipase C HT2A->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Aripiprazole Aripiprazole Aripiprazole->D2_auto Partial Agonist Aripiprazole->D2_post Partial Agonist Aripiprazole->HT1A Partial Agonist Aripiprazole->HT2A Antagonist Dopamine Dopamine Dopamine->D2_post Agonist Serotonin Serotonin Serotonin->HT1A Agonist Serotonin->HT2A Agonist

Caption: Aripiprazole's primary signaling pathways.

Experimental Workflow

The diagram below outlines a typical workflow for a comparative clinical trial of antipsychotics.

clinical_trial_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis & Reporting protocol Protocol Development & IRB Approval recruitment Patient Recruitment & Informed Consent protocol->recruitment screening Screening & Baseline Assessment recruitment->screening randomization Randomization screening->randomization drug_A Aripiprazole Arm randomization->drug_A drug_B Comparator Arm (e.g., Olanzapine) randomization->drug_B follow_up Follow-up Assessments (Efficacy & Safety) drug_A->follow_up drug_B->follow_up data_collection Data Collection & Management follow_up->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Interpretation of Results stat_analysis->results publication Publication results->publication

Caption: A typical clinical trial workflow.

Logical Relationships of Aripiprazole's Mechanism

This diagram illustrates the functional consequences of Aripiprazole's receptor interactions.

aripiprazole_mechanism cluster_receptor_actions Receptor Actions cluster_neurotransmitter_effects Neurotransmitter Effects cluster_clinical_outcomes Clinical Outcomes D2_partial D2 Partial Agonism DA_stabilization Dopamine System Stabilization D2_partial->DA_stabilization Low_metabolic Low Metabolic Side Effects D2_partial->Low_metabolic HT1A_partial 5-HT1A Partial Agonism Serotonin_modulation Serotonin Modulation HT1A_partial->Serotonin_modulation HT2A_ant 5-HT2A Antagonism HT2A_ant->Serotonin_modulation Positive_symptoms Reduction of Positive Symptoms DA_stabilization->Positive_symptoms Negative_symptoms Improvement of Negative Symptoms DA_stabilization->Negative_symptoms Low_EPS Low Extrapyramidal Symptoms (EPS) DA_stabilization->Low_EPS Serotonin_modulation->Negative_symptoms Cognitive_symptoms Improvement of Cognitive Symptoms Serotonin_modulation->Cognitive_symptoms

References

A Comparative Analysis of Adapiprazine (SLV313) and Cariprazine: A Guide for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct dopamine (B1211576) and serotonin (B10506) receptor modulators reveals differing pharmacological profiles with implications for the development of novel antipsychotics. This guide provides a comprehensive comparison of Adapiprazine (SLV313) and cariprazine (B1246890), presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Introduction

The development of atypical antipsychotics has shifted focus towards compounds with complex pharmacological profiles, particularly those modulating both dopamine and serotonin pathways. This comparative guide delves into the preclinical data of two such compounds: this compound, also known as SLV313, and cariprazine. While both drugs interact with dopamine D2/D3 and serotonin 5-HT1A receptors, their distinct mechanisms of action—this compound as a D2/D3 antagonist and full 5-HT1A agonist, and cariprazine as a D2/D3 partial agonist and 5-HT1A partial agonist—suggest different therapeutic potentials. This document aims to provide researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform future research and development in neuropsychopharmacology.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data gathered from preclinical studies on this compound (SLV313) and cariprazine, offering a clear comparison of their receptor binding affinities and functional activities.

Table 1: Receptor Binding Affinity Profile (Ki values in nM)

ReceptorThis compound (SLV313)Cariprazine
Dopamine D2High Affinity0.49 - 0.71[1]
Dopamine D3High Affinity0.085 - 0.3[1]
Dopamine D4High Affinity-
Serotonin 5-HT1AHigh Affinity1.4 - 2.6[1]
Serotonin 5-HT2AWeak Affinity18.8[1]
Serotonin 5-HT2BHigh Affinity0.58 - 1.1[1]
Serotonin 5-HT7Moderate Affinity-
Histamine H1-23.3[1]
Adrenergic α1-155[1]

Note: Specific Ki values for some receptors for this compound were not available in the reviewed literature, but described in terms of high, moderate, or weak affinity.

Table 2: In Vitro Functional Activity Profile

AssayReceptorThis compound (SLV313)Cariprazine
cAMP Accumulation Dopamine D3-Partial Agonist (pEC50: 8.58, Emax: 71%)[2]
Antagonist (pKb: 9.57)[2]
Inositol Phosphate (IP) Production Dopamine D2L-Partial Agonist (pEC50: 8.50, Emax: 30%)[2]
Antagonist (pKb: 9.22)[2]
[35S]GTPγS Binding Dopamine D2Antagonist (pA2: 9.3)[3]Antagonist[2]
Dopamine D3Antagonist (pA2: 8.9)[3]Antagonist[2]
Functional Activity Serotonin 5-HT1AFull Agonist (pEC50: 9.0)[3]Partial Agonist[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of this compound (SLV313) and cariprazine.

Receptor Binding Assays

Objective: To determine the affinity of the test compounds (this compound and cariprazine) for various dopamine and serotonin receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific human recombinant receptor of interest (e.g., D2, D3, 5-HT1A) were used.

  • Radioligand Binding: Assays were performed in a competitive binding format. A specific radioligand with known high affinity for the target receptor was incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Incubation and Filtration: The mixture was incubated to allow for binding to reach equilibrium. The reaction was then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters was measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki (inhibitory constant) was then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assays

1. cAMP Accumulation Assay

Objective: To determine the functional activity (agonist or antagonist) of the test compounds at G-protein coupled receptors that modulate adenylyl cyclase activity (e.g., D2, D3, 5-HT1A).

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing the human recombinant receptor of interest were used.

  • Agonist Mode: To assess agonist activity, cells were incubated with varying concentrations of the test compound. Forskolin was often used to stimulate adenylyl cyclase and increase basal cAMP levels. The ability of the test compound to inhibit (for Gi-coupled receptors) or further stimulate (for Gs-coupled receptors) forskolin-stimulated cAMP accumulation was measured.

  • Antagonist Mode: To assess antagonist activity, cells were incubated with a fixed concentration of a known agonist for the receptor in the presence of varying concentrations of the test compound. The ability of the test compound to block the effect of the agonist on cAMP levels was determined.

  • cAMP Measurement: Intracellular cAMP levels were quantified using various methods, such as radioimmunoassay (RIA) or commercially available ELISA kits.

  • Data Analysis: Dose-response curves were generated to determine the EC50 (effective concentration for 50% of maximal response) for agonists and the IC50 or pA2/pKb (antagonist affinity) for antagonists. Emax represents the maximum effect produced by the compound.

2. [35S]GTPγS Binding Assay

Objective: To measure the activation of G-proteins by the test compounds, providing a measure of their functional activity at GPCRs.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest were prepared.

  • Assay Conditions: Membranes were incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the test compound.

  • Agonist-Stimulated Binding: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. The binding of [35S]GTPγS to the activated Gα subunit was measured.

  • Termination and Detection: The binding reaction was terminated by rapid filtration, and the amount of [35S]GTPγS bound to the membranes was quantified by liquid scintillation counting.

  • Data Analysis: The net agonist-stimulated [35S]GTPγS binding was calculated by subtracting the basal binding (in the absence of agonist) from the total binding. Dose-response curves were constructed to determine EC50 and Emax values.

In Vivo Behavioral and Neurochemical Studies

1. Apomorphine-Induced Climbing in Rodents

Objective: To assess the D2 receptor antagonist properties of the test compounds in vivo. Apomorphine (B128758) is a non-selective dopamine agonist that induces stereotypic climbing behavior in rodents, which can be blocked by D2 antagonists.

Methodology:

  • Animals: Male mice or rats were used.

  • Drug Administration: Animals were pre-treated with various doses of the test compound (this compound or cariprazine) or vehicle via an appropriate route (e.g., intraperitoneal or oral).

  • Apomorphine Challenge: After a specified pre-treatment time, animals were challenged with a subcutaneous injection of apomorphine (e.g., 1-2 mg/kg).

  • Behavioral Observation: Immediately after the apomorphine injection, animals were placed in individual wire-mesh cages, and their climbing behavior was observed for a set period (e.g., 20-30 minutes).

  • Scoring: Climbing behavior was scored based on the position of the animal on the cage wall (e.g., 0 = four paws on the floor, 1 = two paws on the wall, 2 = four paws on the wall). The total climbing score or the percentage of time spent climbing was recorded.

  • Data Analysis: The ability of the test compound to reduce apomorphine-induced climbing was quantified, and the ED50 (effective dose to inhibit climbing by 50%) was calculated.

2. 5-HT1A Syndrome Behavioral Observation in Rodents

Objective: To evaluate the in vivo 5-HT1A receptor agonist activity of the test compounds. Activation of 5-HT1A receptors in rodents induces a characteristic set of behaviors known as the "5-HT1A syndrome," which includes flat body posture, forepaw treading, and head weaving.

Methodology:

  • Animals: Male rats were used.

  • Drug Administration: Animals were administered various doses of the test compound (e.g., SLV313) or a known 5-HT1A agonist as a positive control.

  • Behavioral Observation: Following drug administration, animals were placed in an observation arena, and the presence and intensity of the components of the 5-HT1A syndrome were observed and scored by a trained observer for a defined period.

  • Antagonist Challenge: To confirm the involvement of 5-HT1A receptors, a separate group of animals was pre-treated with a selective 5-HT1A antagonist (e.g., WAY-100635) before the administration of the test compound.

  • Data Analysis: The scores for each behavioral component were summed to obtain a total syndrome score. The dose-dependent induction of these behaviors and their blockade by a 5-HT1A antagonist provided evidence for in vivo 5-HT1A agonist activity.

3. In Vivo Microdialysis

Objective: To measure the effects of the test compounds on the extracellular levels of neurotransmitters (e.g., dopamine, serotonin) in specific brain regions.

Methodology:

  • Surgical Implantation: A microdialysis probe was surgically implanted into the brain region of interest (e.g., nucleus accumbens, hippocampus, or medial prefrontal cortex) of anesthetized rats.

  • Perfusion: After a recovery period, the probe was perfused with an artificial cerebrospinal fluid (aCSF) at a constant slow flow rate.

  • Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, were collected at regular intervals before and after the administration of the test compound.

  • Neurotransmitter Analysis: The concentrations of dopamine, serotonin, and their metabolites in the dialysate samples were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in neurotransmitter levels over time were expressed as a percentage of the baseline levels (pre-drug administration).

4. Positron Emission Tomography (PET) Receptor Occupancy

Objective: To determine the in vivo binding of the test compounds to their target receptors in the brain of living subjects (typically non-human primates in preclinical studies).

Methodology:

  • Radioligand Selection: A specific PET radioligand with high affinity for the target receptor (e.g., [11C]raclopride for D2/D3 receptors, [11C]WAY-100635 for 5-HT1A receptors) was chosen.

  • Baseline Scan: A baseline PET scan was performed to measure the baseline binding of the radioligand in the absence of the test drug.

  • Drug Administration: The subject was then administered the test compound (e.g., cariprazine) at a specific dose.

  • Post-Drug Scan: After allowing time for the drug to reach the brain and bind to the receptors, a second PET scan was performed with the same radioligand.

  • Image Analysis: The PET images were reconstructed and analyzed to determine the binding potential (BP) of the radioligand in specific brain regions of interest before and after drug administration.

  • Occupancy Calculation: Receptor occupancy was calculated as the percentage reduction in the binding potential of the radioligand after drug administration compared to the baseline scan.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparison of this compound and cariprazine.

G cluster_this compound This compound (SLV313) Signaling cluster_cariprazine Cariprazine Signaling This compound This compound (SLV313) D2R_A D2 Receptor This compound->D2R_A Antagonist HT1AR_A 5-HT1A Receptor This compound->HT1AR_A Full Agonist AC_A Adenylyl Cyclase D2R_A->AC_A Inhibition (blocked) HT1AR_A->AC_A Inhibition cAMP_A cAMP AC_A->cAMP_A PKA_A PKA cAMP_A->PKA_A Activation CREB_A CREB PKA_A->CREB_A Phosphorylation Neuron_A Postsynaptic Neuron CREB_A->Neuron_A Altered Gene Expression Cariprazine Cariprazine D2R_C D2 Receptor Cariprazine->D2R_C Partial Agonist HT1AR_C 5-HT1A Receptor Cariprazine->HT1AR_C Partial Agonist AC_C Adenylyl Cyclase D2R_C->AC_C Modulated Inhibition HT1AR_C->AC_C Modulated Inhibition cAMP_C cAMP AC_C->cAMP_C PKA_C PKA cAMP_C->PKA_C Activation CREB_C CREB PKA_C->CREB_C Phosphorylation Neuron_C Postsynaptic Neuron CREB_C->Neuron_C Altered Gene Expression

Comparative Signaling Pathways

cluster_workflow Receptor Occupancy PET Workflow A Subject Preparation (Non-human Primate) B Baseline PET Scan (e.g., with [11C]raclopride) A->B C Administration of Test Compound (this compound or Cariprazine) B->C D Post-Drug PET Scan C->D E Image Analysis and Quantification of Receptor Binding D->E F Calculation of Receptor Occupancy (%) E->F

PET Receptor Occupancy Workflow

This compound This compound (SLV313) D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonist D3_Receptor Dopamine D3 Receptor This compound->D3_Receptor Antagonist HT1A_Receptor Serotonin 5-HT1A Receptor This compound->HT1A_Receptor Full Agonist Cariprazine Cariprazine Cariprazine->D2_Receptor Partial Agonist Cariprazine->D3_Receptor Partial Agonist Cariprazine->HT1A_Receptor Partial Agonist

Drug-Receptor Interactions

Conclusion

This comparative guide highlights the distinct pharmacological profiles of this compound (SLV313) and cariprazine. This compound's potent D2/D3 antagonism combined with full 5-HT1A agonism presents a profile that differs significantly from cariprazine's D2/D3 and 5-HT1A partial agonism. These differences, supported by the presented quantitative data and experimental findings, underscore the diverse strategies being employed in the development of novel antipsychotics. The detailed methodologies and visual representations provided herein are intended to serve as a valuable resource for researchers in the field, facilitating a deeper understanding of these compounds and inspiring further investigation into their therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of Adapiprazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of adapiprazine (B1666601), ensuring compliance with regulatory standards and fostering a culture of safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is imperative to adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile or chloroprene, are mandatory.

  • Eye Protection: ANSI Z87.1-compliant safety goggles or a face shield should be worn to prevent splashes.

  • Lab Coat: A flame-resistant lab coat is essential to protect from spills and contamination.

All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including research compounds like this compound, is governed by stringent regulations from agencies such as the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] A key regulation is the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste.[1][2]

A crucial aspect of these regulations is the nationwide ban on the sewering (flushing) of hazardous waste pharmaceuticals by healthcare facilities, a rule that underscores the environmental risks posed by improper disposal.[2][3]

Step-by-Step Disposal Protocol for this compound

The recommended method for the disposal of this compound and any contaminated materials is through incineration by a licensed hazardous waste disposal facility.[4] This ensures the complete destruction of the compound, mitigating potential environmental and health risks.

Step 1: Waste Identification and Segregation

  • Isolate all waste materials containing this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, weighing paper, pipette tips).

  • This waste must be segregated from other laboratory waste streams to prevent cross-contamination and ensure proper handling.

Step 2: Containerization and Labeling

  • Place the segregated this compound waste into a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Primary hazard warnings (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The date of waste accumulation

Step 3: Waste Storage

  • Keep the hazardous waste container securely sealed at all times, except when adding waste.

  • Store the container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • For liquid waste solutions containing this compound, the use of secondary containment is mandatory to prevent spills.

Step 4: Rinsing of Empty Containers

  • For empty containers that previously held this compound, the first rinse must be collected and disposed of as hazardous waste.[5]

  • Subsequent rinses may be permissible for drain disposal, but it is best practice to consult with your institution's Environmental Health & Safety (EHS) department.[4]

  • All labels on the rinsed containers must be obliterated or removed before the container is discarded or recycled.[5]

Step 5: Scheduling Waste Pickup

  • Once the hazardous waste container is full, or in accordance with your institution's policies, contact your EHS department to schedule a pickup.[4][6]

  • Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Quantitative Data Summary

Waste ClassificationDescriptionRegulatory Guideline
Hazardous Waste Chemicals that are known or suspected to be harmful to human health or the environment.Resource Conservation and Recovery Act (RCRA)
P-listed Waste Acutely hazardous commercial chemical products.40 CFR 261.33
U-listed Waste Toxic and other hazardous commercial chemical products.40 CFR 261.33

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow A Start: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Segregate this compound Waste (Solid, Liquid, Contaminated Materials) C->D E Place in Labeled Hazardous Waste Container D->E F Store in Designated Satellite Accumulation Area E->F G Container Full or Per Institutional Policy? F->G G->F No H Contact Environmental Health & Safety (EHS) for Waste Pickup G->H Yes I EHS Transports for Incineration H->I J End: Proper Disposal I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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